Product packaging for 4-Cyanothiophene-2-carboxylic acid(Cat. No.:CAS No. 406719-77-5)

4-Cyanothiophene-2-carboxylic acid

Cat. No.: B1370471
CAS No.: 406719-77-5
M. Wt: 153.16 g/mol
InChI Key: ISGHIGMGRPSNGM-UHFFFAOYSA-N
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Description

4-Cyanothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3NO2S and its molecular weight is 153.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3NO2S B1370471 4-Cyanothiophene-2-carboxylic acid CAS No. 406719-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3NO2S/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGHIGMGRPSNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620510
Record name 4-Cyanothiophene-2-carboxylic acid
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Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406719-77-5
Record name 4-Cyano-2-thiophenecarboxylic acid
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Record name 4-Cyanothiophene-2-carboxylic acid
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Record name 4-cyanothiophene-2-carboxylic acid
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Foundational & Exploratory

4-Cyanothiophene-2-carboxylic acid CAS number 406719-77-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Cyanothiophene-2-carboxylic acid (CAS: 406719-77-5): A Strategic Building Block for Modern Drug Discovery

Abstract

This compound is a bifunctional heterocyclic compound that has emerged as a molecule of significant interest for researchers in medicinal chemistry and drug development. Its rigid thiophene scaffold, combined with the orthogonal reactivity of its nitrile and carboxylic acid moieties, presents a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its physicochemical properties, spectroscopic profile, logical synthesis strategies, and core applications. We will explore the causality behind its reactivity, detail self-validating analytical protocols, and contextualize its role as a strategic building block in the rational design of next-generation pharmaceuticals.

The Thiophene Pharmacophore: A Privileged Scaffold in Medicine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable biological and physicochemical properties. The thiophene ring is one such "privileged pharmacophore".[1] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet the presence of the sulfur heteroatom modifies its electronic properties, polarity, and metabolic profile, often enhancing drug-receptor interactions.[1] Thiophene derivatives are integral to a wide array of FDA-approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory tiaprofenic acid.[1]

Within this class, thiophene carboxylic acids are particularly valuable as synthetic intermediates.[2][3] The carboxylic acid group provides a reliable chemical handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR). This compound (1) further refines this utility by incorporating a cyano group—a versatile functional group that can act as a hydrogen bond acceptor, a precursor to other functionalities, or a reactive handle for covalent inhibitor design. This unique combination makes it a highly strategic starting point for discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. All experimental design, from synthesis to biological assay, relies on this foundational data.

PropertyValueReference
CAS Number 406719-77-5
Molecular Formula C₆H₃NO₂S
Molecular Weight 153.16 g/mol [4]
Physical Form Solid
Typical Purity ≥95%[4]
Storage Conditions Store at room temperature or 2-8°C, in a dry, well-ventilated place.[4]
Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopy provides an unambiguous confirmation of a molecule's structure. For a senior scientist, interpreting these spectra is not just about matching patterns but understanding how the molecule's electronic and structural features give rise to the observed signals.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is defined by three key features. The carboxylic acid O-H stretch will appear as a very broad band from approximately 2500-3300 cm⁻¹, a result of strong intermolecular hydrogen bonding.[5] The nitrile (C≡N) stretch presents as a sharp, intense peak in the 2220-2260 cm⁻¹ region.[6] Finally, the carbonyl (C=O) stretch will be observed around 1680-1710 cm⁻¹, with its frequency slightly lowered due to conjugation with the electron-rich thiophene ring system.[5][7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be simple and highly informative. The acidic proton of the carboxyl group will be a broad singlet, significantly downfield (δ > 10 ppm), often exchanging with D₂O.[5] The two protons on the thiophene ring are in different chemical environments and will appear as two distinct doublets, likely in the δ 7.5-8.5 ppm range, with a small coupling constant (J ≈ 1-2 Hz) characteristic of meta-coupling in five-membered rings.

  • ¹³C NMR Spectroscopy : The carbon spectrum provides a complete map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the δ 160-185 ppm region.[5][8] The carbon of the nitrile group is typically found around δ 115-120 ppm.[6] The remaining four carbons of the thiophene ring will have distinct signals, with their chemical shifts influenced by the anisotropic effects of the ring and the electronic pull of the two substituent groups.

  • Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 153. The primary and most indicative fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl, leading to the formation of a stable acylium ion (R-CO⁺).[8] Therefore, a significant fragment corresponding to the loss of the hydroxyl group (m/z 136) would be expected.

Synthesis and Chemical Reactivity

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for designing analogs or scaling up production.[9] A logical and field-proven approach involves the cyanation of a halogenated precursor, a standard transformation in heterocyclic chemistry.

Proposed Synthetic Workflow: Cyanation of 4-Bromothiophene-2-carboxylic acid

This strategy leverages the availability of 4-bromothiophene-2-carboxylic acid (CAS 16694-18-1), which can be synthesized via established bromination protocols on thiophene-2-carboxylic acid.[10] The subsequent cyanation is a robust and well-documented transformation.

Synthetic Workflow Start 4-Bromothiophene- 2-carboxylic acid Protect Ester Protection (e.g., MeOH, H+) Start->Protect Protects acid Cyanation Rosenmund-von Braun Reaction (CuCN, DMF, heat) Protect->Cyanation Prevents side reactions Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Cyanation->Hydrolysis Installs nitrile Product 4-Cyanothiophene- 2-carboxylic acid Hydrolysis->Product Deprotects acid

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Conceptual):

  • Esterification (Protection): The carboxylic acid of 4-bromothiophene-2-carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the cyanation step. This is a standard procedure involving refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).

  • Cyanation: The resulting bromo-ester is subjected to a Rosenmund-von Braun reaction. The compound is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. This nucleophilic substitution replaces the bromine atom with a nitrile group. The choice of a copper catalyst is critical as it facilitates the displacement of an aryl halide, which is typically unreactive towards simple nucleophilic substitution.

  • Hydrolysis (Deprotection): The crude cyano-ester is then hydrolyzed to yield the final product. Saponification using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF, followed by an acidic workup, efficiently cleaves the ester to reveal the carboxylic acid.

Core Reactivity: A Bifunctional Hub

The synthetic power of this molecule stems from the distinct reactivity of its two functional groups, which can be addressed selectively under different reaction conditions.

Reactivity Hub Core This compound -COOH -C≡N Amide Amide Formation (R₂NH, Coupling Agent) Core:f1->Amide Peptide Coupling Ester Esterification (ROH, H+) Core:f1->Ester Prodrugs AcidChloride Acid Chloride (SOCl₂) Core:f1->AcidChloride Activation Amine Nitrile Reduction (H₂, Raney Ni) Core:f2->Amine New Vector Tetrazole Tetrazole Formation (NaN₃) Core:f2->Tetrazole Acid Bioisostere

Caption: Key derivatization pathways for the title compound.

  • Reactions at the Carboxylic Acid: This is the most common site for derivatization. Standard peptide coupling conditions (e.g., HATU, EDC/HOBt) readily convert it into a wide range of amides, enabling SAR exploration.[2] It can also be converted to esters (potential prodrugs) or reduced to the corresponding alcohol.

  • Reactions at the Nitrile: The cyano group is a gateway to other important functionalities. It can be reduced to a primary amine, introducing a basic center and a new vector for substitution. Alternatively, it can undergo cycloaddition with sodium azide to form a tetrazole ring, a well-known bioisostere for a carboxylic acid, which can profoundly alter the compound's pharmacokinetic properties.

Applications in Drug Discovery

The utility of this compound is best understood through its application as a fragment or building block in a discovery campaign. Its rigid structure helps to minimize the entropic penalty upon binding to a target protein, while its functional groups provide vectors for growing the molecule into a specific binding pocket.

A pertinent example can be inferred from recent literature describing 4-arylthiophene-3-carboxylic acids as potent inhibitors of the Anoctamin-1 (ANO1) chloride channel, a target for analgesic agents.[11] This demonstrates that the thiophene carboxylic acid scaffold is biologically relevant and capable of targeted protein inhibition. This compound represents an ideal starting point for a similar discovery program.

Drug Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening & Optimization Start 4-Cyanothiophene- 2-carboxylic acid Coupling Amide Coupling (Diverse Amines) Start->Coupling Library Focused Compound Library Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Initial Hit Compound Screening->Hit SAR SAR by Catalogue & Nitrile Derivatization Hit->SAR Lead Lead Compound SAR->Lead

Caption: A hypothetical drug discovery workflow using the title compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of a starting material is a non-negotiable prerequisite for its use in synthesis and biological screening. A self-validating protocol uses orthogonal methods to confirm the material's quality.

TechniquePurposeTypical Parameters / Expected Outcome
Reverse-Phase HPLC Purity AssessmentColumn: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detector: UV (e.g., 254 nm). Expected result is a single major peak with >95% area.[12]
¹H NMR Structural Confirmation & PuritySolvent: DMSO-d₆ or CDCl₃. The spectrum should match the predicted pattern. Purity can be estimated by the absence of significant impurity signals.
LC-MS Identity ConfirmationCombines HPLC separation with mass spectrometry to confirm the mass of the main peak corresponds to the molecular weight of the compound (153.16 g/mol ).

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound is classified as a harmful substance.

  • GHS Hazards : The compound is designated as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The GHS pictogram is GHS07 (Harmful).

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14][15]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[16]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable spectroscopic signature, and versatile, orthogonal functional groups make it an exemplary building block for constructing focused compound libraries. Its relevance is underscored by the proven success of the thiophene scaffold in numerous approved drugs. Future applications may see this compound used not only in traditional library synthesis but also in the targeted design of covalent inhibitors, where the nitrile group can be leveraged as a reactive warhead. As drug discovery continues to evolve, such versatile and strategically designed building blocks will remain indispensable to the development of novel and effective therapeutics.

References

Introduction: The Strategic Value of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Cyanothiophene-2-carboxylic Acid for Advanced Research

In the landscape of modern drug discovery and development, heterocyclic scaffolds are indispensable tools. Among these, thiophene derivatives hold a place of prominence due to their unique electronic properties and their ability to act as versatile bioisosteres for phenyl rings. This compound (CAS No. 406719-77-5) is a particularly valuable bifunctional building block. Its structure, featuring a thiophene core substituted with both a cyano group and a carboxylic acid, offers medicinal chemists two orthogonal points for molecular elaboration. The carboxylic acid serves as a classical handle for amide bond formation—a cornerstone of pharmaceutical chemistry—while the cyano group can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a precursor for further chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, characterization, and application, grounded in established chemical principles for researchers and drug development professionals.

PART 1: Core Physicochemical and Handling Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 406719-77-5
Molecular Formula C₆H₃NO₂S
Molecular Weight 153.162 g/mol
Typical Purity ≥95%
SMILES OC(=O)C1=CC(=CS1)C#N
Recommended Storage 2-8 °C, desiccated
Safety and Handling Protocol

While a specific safety data sheet (SDS) for this compound is not detailed in the provided results, data from structurally similar compounds, such as 5-cyanothiophene-2-carboxylic acid and other thiophene carboxylic acids, dictate a cautious approach. The compound should be handled in accordance with good industrial hygiene and safety practices.

  • Hazard Profile : Assumed to be harmful if swallowed, in contact with skin, or inhaled. Causes serious eye and skin irritation. May cause respiratory irritation[1][2].

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat. All handling of the solid should occur in a certified chemical fume hood to prevent inhalation of dust[1][3][4].

  • Handling : Avoid generating dust. Ensure adequate ventilation. Wash hands thoroughly after handling[3].

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents[1][3].

PART 2: Synthesis and Characterization

The synthesis of substituted thiophenes is a well-established field, often relying on the functionalization of a pre-existing thiophene ring. While multiple routes to this compound are conceivable, a robust strategy involves sequential metallation and functionalization, which offers excellent regiochemical control.

Proposed Synthetic Workflow

The following workflow illustrates a plausible and efficient laboratory-scale synthesis. The choice of a Grignard reaction followed by carbonation is a classic and reliable method for introducing carboxylic acid functionality onto an aromatic ring[5].

G cluster_0 Step 1: Selective Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Carboxylation start 2,4-Dibromothiophene step1_reagent n-BuLi, THF, -78°C start->step1_reagent 1.0 eq. intermediate1 4-Bromo-2-lithiothiophene step1_reagent->intermediate1 Halogen-Metal Exchange step2_reagent p-Toluenesulfonyl cyanide (TsCN) intermediate1->step2_reagent intermediate2 4-Bromo-2-cyanothiophene step2_reagent->intermediate2 step3_reagent1 n-BuLi, THF, -78°C intermediate2->step3_reagent1 intermediate3 4-Cyano-2-lithiothiophene step3_reagent1->intermediate3 step3_reagent2 CO2 (s), then H3O+ quench intermediate3->step3_reagent2 final_product This compound step3_reagent2->final_product G Acid This compound Coupling_Agent Coupling Reagent (e.g., HATU, EDC) Acid->Coupling_Agent Amine Primary/Secondary Amine (R-NH2) Product Thiophene-2-carboxamide Derivative Amine->Product Forms Base Base (e.g., DIPEA) Coupling_Agent->Base + Active_Ester Activated Ester Intermediate Base->Active_Ester Forms in situ Solvent Aprotic Solvent (e.g., DMF, DCM) Active_Ester->Amine Reacts with

References

A Comprehensive Technical Guide to 4-Cyanothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, thiophene derivatives stand out for their versatile chemical reactivity and significant presence in a wide array of bioactive molecules. This guide provides an in-depth technical overview of 4-Cyanothiophene-2-carboxylic acid, a key building block whose structural features—a reactive carboxylic acid handle and an electron-withdrawing nitrile group—make it a valuable intermediate in the synthesis of complex molecular architectures. This document will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its role in drug discovery and development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of scientific communication. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound

Synonyms:

  • 4-cyano-2-thiophenecarboxylic acid

CAS Number: 406719-77-5

Molecular Structure:

G cluster_0 This compound node1 S node5 C node1->node5 node8 C node1->node8 node2 O node3 OH node4 C node4->node2 node4->node3 node4->node5 node6 C node5->node6 node7 C node6->node7 node9 C node6->node9 node7->node8 node8->node5 node10 N node9->node10

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is crucial for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H3NO2SChemShuttle
Molecular Weight 153.16 g/mol ChemShuttle
Physical Form Solid-
SMILES OC(=O)C1=CC(=CS1)C#NChemShuttle

Spectroscopic Characterization:

The structural features of this compound give rise to characteristic signals in various spectroscopic analyses.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad O-H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption should appear between 1710 and 1760 cm⁻¹. The presence of the nitrile group (C≡N) will be indicated by an intense and sharp absorption near 2230 cm⁻¹ for an aromatic nitrile.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxyl group is expected to be highly deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm region. The two protons on the thiophene ring will appear as doublets in the aromatic region, with their exact chemical shifts influenced by the electron-withdrawing effects of the cyano and carboxyl groups.[1]

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The nitrile carbon typically appears between 115 and 130 ppm. The four carbons of the thiophene ring will also have distinct chemical shifts in the aromatic region.[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[2]

Synthesis of this compound

One plausible synthetic route is the carboxylation of a lithiated or Grignard reagent derived from a suitable brominated or iodinated cyanothiophene precursor.

Conceptual Synthesis Workflow:

G start 4-Bromothiophene-2-carbonitrile step1 Lithiation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate 4-Cyano-2-lithiothiophene step1->intermediate step2 Carboxylation (CO2 (s)) intermediate->step2 step3 Acidic Workup (e.g., HCl (aq)) step2->step3 product This compound step3->product

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on established methods):

This protocol is based on general procedures for the lithiation and carboxylation of thiophenes and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

  • 4-Bromothiophene-2-carbonitrile

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO₂) (from dry ice or a cylinder)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromothiophene-2-carbonitrile and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) of quenched aliquots.

  • Carboxylation: Crushed dry ice is added in excess to the reaction mixture in several portions, or gaseous CO₂ is bubbled through the solution. The reaction is allowed to slowly warm to room temperature with continuous stirring.

  • Workup: Once the reaction is complete, it is quenched by the addition of water or dilute aqueous HCl. The aqueous layer is separated and extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields of the desired lithiated intermediate.

  • Low Temperature: The lithiation of aromatic rings is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the nitrile functionality.

  • Acidic Workup: The initial product of the carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate this salt and generate the free carboxylic acid.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two distinct and reactive functional groups allows for sequential and regioselective modifications.

  • Scaffold for Heterocyclic Synthesis: The thiophene core is a common motif in many approved drugs. The carboxylic acid and cyano groups on this scaffold can be transformed into a variety of other functionalities, enabling the construction of diverse chemical libraries for high-throughput screening.

  • Amide Coupling: The carboxylic acid moiety is readily activated for amide bond formation with a wide range of amines. This is a cornerstone reaction in medicinal chemistry for linking different molecular fragments.

  • Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups or be a precursor for the synthesis of tetrazoles, which are common bioisosteres for carboxylic acids.

While specific drugs synthesized directly from this compound are not prominently featured in publicly available literature, the utility of closely related analogs is well-documented. For instance, substituted thiophene-2-carboxylic acids are key intermediates in the synthesis of anticoagulants and anti-inflammatory agents.[2] The principles of molecular design and synthetic strategy applied to these related compounds are directly transferable to the use of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for analogous compounds, it should be treated as a potential irritant.

GHS Hazard Statements (for analogous compounds):

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Recommended Handling:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure, predictable reactivity, and the presence of two key functional groups make it an attractive starting material for the construction of complex and potentially bioactive molecules. A solid understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such versatile chemical intermediates will undoubtedly increase.

References

Spectroscopic Characterization of 4-Cyanothiophene-2-carboxylic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanothiophene-2-carboxylic acid (CAS 406719-77-5) is a heterocyclic organic compound featuring a thiophene ring functionalized with both a cyano and a carboxylic acid group.[1] Its molecular formula is C₆H₃NO₂S, and it has a molecular weight of 153.16 g/mol .[2] As a substituted thiophene, this molecule serves as a valuable building block in medicinal chemistry and materials science, where the thiophene core is a key structural motif in many pharmaceuticals and organic electronic materials. The dual functionalization offers versatile handles for further chemical modification, making it a compound of significant interest for drug discovery and development professionals.[1]

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound. While a definitive experimental spectrum is not publicly available in the cited literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Furthermore, it details the robust methodologies required to obtain and validate this data, ensuring scientific integrity and reproducibility.

Methodology for Spectroscopic Analysis

The acquisition of reliable spectroscopic data is predicated on a sound and verifiable experimental workflow. The following protocols represent a self-validating system for the characterization of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the positioning of its residual peak away from most analyte signals. Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral window (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition : Record the spectrum using an FTIR spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000–400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : Introduce the sample via direct infusion or coupled with a chromatographic method like HPLC. Electrospray ionization (ESI) is a suitable soft ionization technique, likely in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid. Electron Ionization (EI) can also be used, which would provide more extensive fragmentation.

  • Mass Analysis : Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements, which can confirm the elemental composition.

  • Fragmentation (MS/MS) : To elucidate the structure, perform tandem mass spectrometry (MS/MS) on the isolated molecular ion. Induce fragmentation using Collision-Induced Dissociation (CID) and analyze the resulting product ions.

Predicted Spectroscopic Profile and Interpretation

The following sections detail the anticipated spectroscopic data for this compound, grounded in the fundamental principles of each technique and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The thiophene ring contains two protons. The electron-withdrawing nature of both the carboxylic acid at position C2 and the cyano group at position C4 will significantly deshield these protons and the ring carbons.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

  • δ ~13-14 ppm (singlet, 1H) : This very downfield and broad signal is characteristic of the acidic proton of the carboxylic acid group.[3][4] Its broadness is due to hydrogen bonding and exchange with any trace water in the solvent.

  • δ ~8.5-8.8 ppm (doublet, 1H) : Attributed to the proton at position 5 (H-5). This proton is adjacent to the sulfur atom and is deshielded by the cyano group at C4.

  • δ ~8.2-8.4 ppm (doublet, 1H) : Attributed to the proton at position 3 (H-3). This proton is adjacent to the deshielding carboxylic acid group. A small coupling constant (J ≈ 1-2 Hz) would be expected between H-3 and H-5.

¹³C NMR (Predicted, 125 MHz, DMSO-d₆):

  • δ ~162-165 ppm : The carbonyl carbon (C=O) of the carboxylic acid.

  • δ ~140-145 ppm : The quaternary carbon C2, attached to the carboxylic acid.

  • δ ~138-142 ppm : The protonated carbon C5.

  • δ ~135-139 ppm : The protonated carbon C3.

  • δ ~115-120 ppm : The quaternary carbon of the cyano group (C≡N).[5]

  • δ ~110-115 ppm : The quaternary carbon C4, attached to the cyano group.

Causality in NMR Predictions : The predicted chemical shifts are based on the strong electron-withdrawing effects of the -COOH and -CN substituents. These groups decrease the electron density on the thiophene ring, shifting the attached proton and carbon signals to a higher chemical shift (downfield). The relative positions are estimated from known substituent effects on aromatic systems.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and cyano functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeExpected Intensity & Profile
3300–2500O–H stretch (Carboxylic acid dimer)Strong, very broad band, often obscuring C-H stretches. This is a hallmark of hydrogen-bonded carboxylic acids.
~2230C≡N stretch (Nitrile)Strong, sharp, and highly characteristic. Its position indicates conjugation with the aromatic ring.
~1710–1680C=O stretch (Carboxylic acid)Very Strong, sharp. The frequency is lowered due to conjugation with the thiophene ring.
~1450–1400C-C ring stretch (Thiophene)Medium
~1300–1200C–O stretch (Carboxylic acid)Strong
~920O–H bend (out-of-plane)Medium, broad

Expertise & Causality : The extreme broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. The position of the C=O stretch below 1700 cm⁻¹ would be a key indicator of its conjugation with the electron-rich thiophene ring, a well-established trend.

Mass Spectrometry (MS)

Molecular Ion : The exact mass of C₆H₃NO₂S is 152.9857. High-resolution MS should detect a molecular ion peak at m/z 152.9857 (for [M]⁺ in EI) or 151.9780 (for [M-H]⁻ in negative ESI).

Predicted Fragmentation Pattern (Electron Ionization) : The fragmentation of the molecular ion (M⁺˙ at m/z 153) will likely proceed through several key pathways common to aromatic carboxylic acids.

  • m/z 136 : Loss of the hydroxyl radical (•OH, 17 Da). This results from the cleavage of the C-OH bond, forming a stable acylium ion.

  • m/z 125 : Loss of carbon monoxide (CO, 28 Da) from the m/z 153 ion.

  • m/z 108 : Loss of the entire carboxyl group (•COOH, 45 Da). This is a very common fragmentation pathway for carboxylic acids.

  • m/z 82 : Loss of both the •COOH group and a molecule of hydrogen cyanide (HCN, 27 Da) from the cyano group.

Visualization of Structure and Workflow

Molecular Structure

Caption: Molecular structure of this compound.

Structural Verification Workflow

The following diagram illustrates the logical process a researcher would follow to confirm the identity and purity of a synthesized sample using the predicted spectroscopic data.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Product (Putative 4-CTCA) hrms HRMS Analysis synthesis->hrms ir FTIR Analysis synthesis->ir nmr NMR Analysis (¹H and ¹³C) synthesis->nmr mass_check m/z = 152.9857 ± 5 ppm? hrms->mass_check ir_check Key Peaks Present? (O-H, C≡N, C=O) ir->ir_check nmr_check Predicted Shifts & Coupling Match? nmr->nmr_check formula_ok Correct Elemental Composition Confirmed mass_check->formula_ok Yes fail1 Incorrect Formula (Impurity or Wrong Product) mass_check->fail1 No final final formula_ok->final groups_ok Correct Functional Groups Confirmed ir_check->groups_ok Yes fail2 Missing Functional Groups (Impurity or Wrong Product) ir_check->fail2 No groups_ok->final connectivity_ok Correct Connectivity & Isomer Confirmed nmr_check->connectivity_ok Yes fail3 Incorrect Isomer or Structure nmr_check->fail3 No connectivity_ok->final

Caption: Logical workflow for the structural verification of this compound.

Conclusion

This guide provides a robust framework for understanding and verifying the chemical structure of this compound through modern spectroscopic techniques. By combining predictive analysis based on well-established chemical principles with rigorous, self-validating experimental protocols, researchers can confidently characterize this important synthetic building block. The predicted spectroscopic fingerprint—a highly deshielded two-proton system in ¹H NMR, characteristic nitrile and conjugated carboxylic acid bands in IR, and predictable fragmentation in MS—offers a clear roadmap for any scientist working with this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 4-Cyanothiophene-2-carboxylic acid, a substituted heterocycle of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to provide a comprehensive resource for researchers. We will explore the causal relationships behind chemical shifts and coupling constants, present validated experimental protocols, and ground all claims in authoritative references.

Introduction: The Structural Significance of this compound

This compound is a bifunctional heterocyclic compound featuring a thiophene ring substituted with two powerful electron-withdrawing groups: a cyano (-CN) group at the C4 position and a carboxylic acid (-COOH) group at the C2 position. Thiophene derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1] The precise characterization of their substitution patterns is critical for understanding structure-activity relationships (SAR) and for quality control in synthesis.

NMR spectroscopy serves as the cornerstone for this characterization. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can confirm the regiochemistry of the substituents and understand their electronic influence on the aromatic ring. This guide will deconstruct the ¹H and ¹³C NMR spectra of this molecule, providing a logical framework for interpretation.

Molecular Structure and Numbering

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Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is expected to show three distinct signals: two doublets in the aromatic region corresponding to the thiophene ring protons (H3 and H5) and a broad singlet in the far downfield region for the carboxylic acid proton.

Chemical Shift (δ) Predictions
  • Carboxylic Acid Proton (-COOH) : The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the range of 10-13 ppm.[2][3] Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[4] In a solvent like DMSO-d₆, this peak is expected to be well-defined.

  • Thiophene Ring Protons (H3 and H5) : The thiophene ring is an electron-rich aromatic system. However, the presence of two potent electron-withdrawing groups (-COOH and -CN) will significantly deshield the ring protons, shifting them downfield.

    • H5 Proton : This proton is positioned ortho to the sulfur atom and meta to the cyano group. It is also subject to a long-range coupling with H3. Its chemical shift will be heavily influenced by the anisotropy of the C2-carboxylic acid group.

    • H3 Proton : This proton is positioned ortho to the carboxylic acid and meta to the cyano group. It will be strongly deshielded by the adjacent carboxylic acid.

Based on data for similar 2,4-disubstituted thiophenes, we can predict the H3 and H5 protons will appear as distinct doublets in the aromatic region, likely between 7.5 and 8.5 ppm. The specific positioning depends on the combined anisotropic and inductive effects of the substituents.

Spin-Spin Coupling (J)

In a 2,4-disubstituted thiophene, the two remaining ring protons, H3 and H5, will couple to each other. This is a four-bond coupling (⁴J), often referred to as a "meta-coupling" in aromatic systems. The magnitude of this coupling constant (⁴J_H3-H5) in thiophene derivatives is typically small, in the range of 1-3 Hz. This small coupling will result in two sharp, closely spaced doublets for H3 and H5.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
-COOH10.0 - 13.0Broad Singlet (br s)N/A
H3 / H57.5 - 8.5Doublet (d)⁴J ≈ 1-3 Hz
H5 / H37.5 - 8.5Doublet (d)⁴J ≈ 1-3 Hz

¹³C NMR Spectral Analysis: Corroborating the Structure

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, six distinct signals are expected: four for the thiophene ring carbons, one for the nitrile carbon, and one for the carboxylic acid carbon.

Chemical Shift (δ) Analysis

Authoritative experimental data for the ¹³C chemical shifts of 4-substituted thiophene-2-carboxylic acids in methanol has been published, providing a solid foundation for our analysis.[1] The electronic effects of the substituents are the primary determinants of these shifts.

  • Carbonyl Carbon (-COOH) : The carbon of a carboxylic acid is highly deshielded and typically resonates in the 160-185 ppm range.[3] Its exact position is influenced by conjugation and substitution.

  • Thiophene Ring Carbons (C2, C3, C4, C5) :

    • C2 & C4 : These carbons are directly attached to the electron-withdrawing substituents and will be significantly downfield. C2, bonded to the carboxylic acid, and C4, bonded to the cyano group, will have distinct chemical shifts reflecting the different electronic demands of these groups.

    • C3 & C5 : These are protonated carbons. Their chemical shifts are influenced by their position relative to the substituents. C5 is adjacent to the sulfur atom, which generally causes a downfield shift compared to C3.

  • Nitrile Carbon (-CN) : The carbon of the cyano group absorbs in a characteristic region, typically between 110 and 125 ppm.[3]

¹³C NMR Data Summary

The following table summarizes the expected ¹³C NMR chemical shifts, grounded in experimental data from closely related compounds.[1]

Carbon AssignmentPredicted δ (ppm)Rationale
-C OOH160 - 170Typical range for a carboxylic acid carbon.
C 2~140 - 150Attached to -COOH, deshielded.
C 5~135 - 145Protonated carbon adjacent to S, deshielded by -CN at C4.
C 3~130 - 140Protonated carbon adjacent to C2 and C4 substituents.
C 4~115 - 125Attached to -CN, significantly deshielded.
-C N~110 - 120Characteristic nitrile carbon chemical shift.

Advanced NMR Techniques: Unambiguous Assignment

For definitive structural confirmation, especially in novel or complex derivatives, two-dimensional (2D) NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon atoms with their directly attached protons. It would show a clear correlation between the signal for C3 and H3, and between C5 and H5, allowing for unambiguous assignment of the protonated carbons and their corresponding protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. Key expected correlations for this compound would include:

    • The carboxylic acid proton (-COOH) showing a correlation to C2 and C3.

    • Proton H3 showing correlations to C2, C4, and C5.

    • Proton H5 showing correlations to C3 and C4.

HMBC_Correlations cluster_mol Key HMBC Correlations H3 H3 C2 C2 H3->C2 ³J C4 C4 H3->C4 ²J C5 C5 H3->C5 ³J H5 H5 H5->C4 ²J C3 C3 COOH_H COOH COOH_H->C2 ²J

Caption: Predicted key 2- and 3-bond HMBC correlations.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is essential for the unambiguous structural determination of this compound. By understanding the influence of the cyano and carboxylic acid substituents on the thiophene ring, researchers can confidently interpret the resulting spectral data. The chemical shifts of the two ring protons, appearing as doublets with a small ⁴J coupling constant, and the characteristic downfield signal of the carboxylic acid proton, provide the primary signature in the ¹H spectrum. The ¹³C spectrum corroborates this structure with six distinct signals, whose chemical shifts are dictated by the strong electron-withdrawing nature of the substituents. The application of validated experimental protocols and, where necessary, advanced 2D NMR techniques, ensures the highest degree of scientific integrity in the structural elucidation of this and related heterocyclic compounds.

References

FT-IR spectrum of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectrum of 4-Cyanothiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound (C₆H₃NO₂S). Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings, experimental methodology, and in-depth spectral interpretation for this multifunctional heterocyclic compound. By elucidating the vibrational signatures of its key functional groups—a thiophene ring, a carboxylic acid, and a nitrile—this guide serves as an essential reference for the structural characterization and quality control of this important chemical building block.

Introduction to this compound

Molecular Structure and Significance

This compound is a substituted five-membered aromatic heterocycle.[1] Its structure is characterized by a central thiophene ring, which imparts significant aromatic character and electron-rich properties.[1] The ring is functionalized at the C2 position with a carboxylic acid group (-COOH) and at the C4 position with a cyano (nitrile) group (-C≡N). This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science, where thiophene derivatives are known for their wide range of biological and electronic applications.[1][2] The precise identification and structural confirmation of this molecule are paramount, and FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.

The Role of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[3] Each functional group possesses a unique set of vibrational modes that absorb at characteristic frequencies, producing a distinct spectral "fingerprint."[3] For this compound, FT-IR allows for the unambiguous confirmation of the presence of the carboxylic acid O-H, the carbonyl C=O, the nitrile C≡N, and the thiophene ring C-H and C=C bonds, making it an indispensable tool for identity verification and purity assessment.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, a common and reliable method that requires minimal sample preparation.

Rationale for Method Selection (ATR-FTIR)

Attenuated Total Reflectance (ATR) is chosen over traditional methods like KBr pellets for its simplicity, speed, and reproducibility. It minimizes issues with sample thickness and particle size that can affect KBr spectra. The solid sample is simply brought into direct contact with a high-refractive-index crystal (typically diamond or germanium), and the resulting spectrum is of high quality and suitable for detailed analysis.

Instrumentation and Parameters

A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory is recommended for this analysis. The following parameters are crucial for obtaining a high-quality spectrum.

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the fundamental vibrational modes for most organic compounds.
Resolution 4 cm⁻¹Provides sufficient detail to resolve most key bands without introducing excessive noise.
Number of Scans 32Co-adding multiple scans improves the signal-to-noise ratio (S/N) significantly.
ATR Crystal DiamondOffers excellent durability and broad spectral range, suitable for a wide variety of samples.
Data Format Transmittance (%)Standard format for spectral interpretation, where absorption bands appear as downward peaks.
Step-by-Step Data Acquisition Workflow
  • Background Collection: Before analyzing the sample, a background spectrum must be collected. Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for a strong, high-quality signal.

  • Sample Spectrum Collection: Initiate the sample scan using the parameters defined in Table 2.2.

  • Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a suitable solvent to prepare for the next measurement.

Data Processing

Modern FT-IR software typically performs automatic background subtraction. An additional processing step, ATR correction, may be applied. This algorithmic correction accounts for the wavelength-dependent depth of penetration of the IR beam into the sample, resulting in a spectrum that more closely resembles a traditional transmission spectrum.

Spectral Interpretation and Peak Assignment

The is a composite of the vibrational modes of its three core components. The analysis is best approached by examining distinct regions of the spectrum.

High-Frequency Region (4000 - 2500 cm⁻¹): O-H and C-H Stretching
  • Carboxylic Acid O-H Stretch (≈ 3300 - 2500 cm⁻¹): The most prominent feature in this region is an extremely broad and strong absorption band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[4][5] This broadness is a hallmark of carboxylic acids in the solid state and often overlaps with the C-H stretching peaks.[5]

  • Thiophene C-H Stretch (≈ 3120 - 3050 cm⁻¹): A sharp, medium-intensity peak is expected just above 3000 cm⁻¹, which is typical for C-H stretching in aromatic and heteroaromatic rings.[6][7] This peak may appear as a small shoulder on the broad O-H band.[4]

Triple Bond and Carbonyl Region (2300 - 1600 cm⁻¹)
  • Nitrile C≡N Stretch (≈ 2240 - 2220 cm⁻¹): A sharp and intense absorption band in this region is the definitive signature of the nitrile functional group.[8] Its position indicates conjugation with the aromatic thiophene ring.[8] The intensity and sharpness of this peak make it an excellent diagnostic tool.

  • Carbonyl C=O Stretch (≈ 1710 - 1680 cm⁻¹): A very strong and sharp absorption is expected for the carbonyl stretching of the carboxylic acid.[5][9] Its frequency is lower than that of a saturated aliphatic acid due to conjugation with the electron-rich thiophene ring.[4]

Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex vibrational information, including stretching and bending modes that are highly specific to the overall molecular structure.

  • Thiophene Ring C=C Stretching (≈ 1600 - 1350 cm⁻¹): Several bands of variable intensity are expected in this region, corresponding to the C=C stretching vibrations within the thiophene ring.[1][2] For 2-substituted thiophenes, bands are commonly observed near 1530 cm⁻¹ and 1430 cm⁻¹.[1]

  • In-Plane O-H Bending / C-O Stretching (≈ 1440 - 1210 cm⁻¹): The fingerprint region contains coupled vibrations. A medium-to-strong band between 1320-1210 cm⁻¹ is characteristic of the C-O stretching mode of the carboxylic acid, often coupled with in-plane O-H bending.[4][5]

  • Thiophene C-H Bending (≈ 1250 - 700 cm⁻¹): In-plane and out-of-plane bending vibrations of the thiophene ring C-H bonds give rise to several absorptions in this region.[1][6] The specific substitution pattern on the ring dictates the exact position and number of these bands.

  • Out-of-Plane O-H Bend (≈ 960 - 900 cm⁻¹): A broad, medium-intensity band in this area is characteristic of the out-of-plane O-H bend (or "wag") of the carboxylic acid dimer, providing another piece of confirmatory evidence for the -COOH group.[4][5]

Summary of Key Vibrational Frequencies

The following table summarizes the expected key absorption bands, their intensities, and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
≈ 3300 - 2500Strong, Very BroadO-H Stretch (H-bonded dimer)Carboxylic Acid
≈ 3100Medium, SharpAromatic C-H StretchThiophene Ring
≈ 2230Strong, SharpC≡N StretchNitrile
≈ 1695Very Strong, SharpC=O Stretch (Conjugated)Carboxylic Acid
≈ 1530MediumC=C Ring StretchThiophene Ring
≈ 1430MediumC=C Ring StretchThiophene Ring
≈ 1290StrongC-O Stretch / O-H BendCarboxylic Acid
≈ 930Medium, BroadOut-of-Plane O-H BendCarboxylic Acid

Visualization of Molecular Structure and Key Vibrations

To better understand the relationship between the molecular structure and the FT-IR spectrum, the following diagrams illustrate the molecule and the workflow for its analysis.

Caption: Molecular structure with key stretching vibrations highlighted.

workflow Figure 2: FT-IR Data Acquisition & Analysis Workflow start Start: Solid Sample prep Step 1: Place sample on ATR Crystal start->prep Minimal Prep bkg Step 2: Collect Background Spectrum prep->bkg scan Step 3: Acquire Sample Spectrum (32 scans) bkg->scan Instrument Ready process Step 4: ATR Correction & Baseline Adjustment scan->process Raw Data analyze Step 5: Peak Identification & Assignment process->analyze Processed Spectrum report End: Final Spectrum & Interpretation Report analyze->report

Caption: Workflow for acquiring and analyzing the FT-IR spectrum.

Conclusion

The provides a rich set of data that allows for its unequivocal identification. The key diagnostic bands are the extremely broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the sharp and intense C≡N stretch (≈2230 cm⁻¹), and the very strong C=O stretch (≈1695 cm⁻¹). These features, combined with the characteristic absorptions of the thiophene ring in the fingerprint region, constitute a unique spectral signature. This guide provides the foundational knowledge and practical protocol for researchers to confidently employ FT-IR spectroscopy in the analysis of this and structurally related compounds, ensuring high standards of scientific integrity and quality control in their work.

References

An In-depth Technical Guide to the Crystal Structure of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 4-Cyanothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural properties, including intermolecular interactions and packing motifs. Furthermore, this guide outlines robust synthetic pathways, details expected physicochemical characteristics, and explores the potential applications of this compound in drug discovery and development. The methodologies for single-crystal X-ray diffraction and data analysis are also detailed to provide a complete framework for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of the Cyanothiophene Scaffold

Thiophene derivatives are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals and functional materials.[1][2] The thiophene ring is often employed as a bioisostere for a benzene ring, offering a similar size and shape but with distinct electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. The introduction of a carboxylic acid moiety provides a handle for forming various derivatives such as esters and amides and can participate in crucial hydrogen bonding interactions with biological targets.[3]

The cyano group, a potent electron-withdrawing group, significantly influences the electronic distribution within the thiophene ring, impacting its reactivity and intermolecular interactions. Nitriles are present in over 30 marketed pharmaceuticals and are valued for their ability to act as bioisosteres for carbonyls and halogens, and for their role in forming strong, directional interactions.[4] The combination of these two functional groups on a thiophene scaffold, as in this compound, creates a molecule with a unique profile of polarity, reactivity, and potential for specific, directional intermolecular interactions, making it a highly attractive building block in drug design.

Synthesis and Crystallization

While a specific, detailed synthetic protocol for this compound is not extensively documented in peer-reviewed literature, plausible synthetic routes can be devised based on established methodologies for the synthesis of substituted thiophenes.

Proposed Synthetic Pathways

A likely approach to the synthesis of this compound would involve a multi-step process, potentially starting from a pre-functionalized thiophene or by constructing the thiophene ring.

Route A: Cyanation of a Halogenated Precursor

One common strategy involves the cyanation of a halogenated thiophene-2-carboxylic acid derivative. For instance, starting with 4-bromothiophene-2-carboxylic acid, a palladium-catalyzed cyanation could be employed.

  • Step 1: Protection of the Carboxylic Acid: The carboxylic acid would first be protected, for example, as a methyl or ethyl ester, to prevent side reactions.

  • Step 2: Cyanation: The resulting 4-bromo-2-ester thiophene could then undergo a cyanation reaction, for example, using a palladium catalyst and a cyanide source like zinc cyanide or potassium ferrocyanide.[5]

  • Step 3: Deprotection: Finally, hydrolysis of the ester would yield the desired this compound.

Route B: Carboxylation of a Cyanothiophene

An alternative approach would be to introduce the carboxylic acid group onto a 4-cyanothiophene precursor.

  • Step 1: Synthesis of 4-Cyanothiophene: 4-Cyanothiophene can be synthesized through various methods, including the dehydration of the corresponding oxime or amide.

  • Step 2: Lithiation and Carboxylation: 4-Cyanothiophene could be selectively lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

The workflow for these proposed synthetic routes is illustrated in the diagram below.

Synthesis_Workflow cluster_A Route A: Cyanation of Halogenated Precursor cluster_B Route B: Carboxylation of Cyanothiophene A1 4-Bromothiophene-2- carboxylic Acid A2 Protection (Esterification) A1->A2 A3 4-Bromo-2-ester thiophene A2->A3 A4 Cyanation (e.g., Pd-catalyzed) A3->A4 A5 4-Cyano-2-ester thiophene A4->A5 A6 Deprotection (Hydrolysis) A5->A6 A_end 4-Cyanothiophene-2- carboxylic Acid A6->A_end B1 4-Cyanothiophene B2 Lithiation at C2 B1->B2 B3 Quenching with CO2 B2->B3 B_end 4-Cyanothiophene-2- carboxylic Acid B3->B_end

Caption: Proposed synthetic workflows for this compound.

Crystallization Protocol

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. A general protocol for the crystallization of a small organic molecule like this compound is as follows:

  • Solvent Selection: A systematic solvent screen should be performed to identify a solvent or solvent system in which the compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, acetonitrile, and mixtures with water or less polar solvents like toluene.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in the chosen solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent will slowly diffuse into the less volatile one, inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to a lower temperature (e.g., 4 °C).

Crystal Structure Analysis: A Predictive Approach

In the absence of a published crystal structure for this compound, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds.

Insights from Thiophene-2-carboxylic Acid

The parent compound, thiophene-2-carboxylic acid, has been shown to form a tetrameric structure in the solid state.[6] This is a notable deviation from the more common dimeric hydrogen-bonding motif seen in many carboxylic acids. The formation of this tetramer is driven by a network of O-H···O hydrogen bonds between the carboxylic acid groups of four different molecules.

Influence of the Cyano Group

The cyano group is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions. In the crystal structure of this compound, it is highly probable that the cyano nitrogen will be involved in hydrogen bonding, either with the carboxylic acid protons of neighboring molecules or with solvent molecules if present in the crystal lattice.

Furthermore, the linear geometry and the dipole of the cyano group can influence the molecular packing. It is plausible that antiparallel dipole-dipole interactions between cyano groups of adjacent molecules will be a feature of the crystal packing.

Predicted Crystal Packing and Hydrogen Bonding

Based on the analysis of related structures, we can hypothesize the following structural features for this compound:

  • Hydrogen Bonding: It is likely that the primary hydrogen bonding motif will involve the carboxylic acid groups, forming either the classic R22(8) dimer or a more complex catemeric chain. The cyano group will likely participate in weaker C-H···N hydrogen bonds with the thiophene ring protons of neighboring molecules.

  • Molecular Packing: The planar thiophene rings are expected to exhibit π-π stacking interactions. The presence of the cyano group may lead to a slipped-stack or herringbone packing arrangement to optimize electrostatic interactions.

The following diagram illustrates the likely intermolecular interactions.

Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1 This compound M1_COOH COOH M1->M1_COOH M1_CN C≡N M1->M1_CN M1_Thiophene Thiophene Ring M1->M1_Thiophene M2_COOH COOH M1_COOH->M2_COOH O-H···O Hydrogen Bond (Dimer Formation) M2_CN C≡N M1_Thiophene->M2_CN C-H···N Hydrogen Bond M2_Thiophene Thiophene Ring M1_Thiophene->M2_Thiophene π-π Stacking M2 This compound M2->M2_COOH M2->M2_CN M2->M2_Thiophene

Caption: Predicted intermolecular interactions in the crystal structure.

X-ray Crystallography Workflow

The determination of the crystal structure would follow a standard workflow:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction data are collected as the crystal is rotated.

  • Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development and materials science.

PropertyPredicted/Known ValueSource
Molecular Formula C₆H₃NO₂S
Molecular Weight 153.16 g/mol
Appearance White to off-white solid (predicted)-
Melting Point Not reported; expected to be relatively high due to strong intermolecular interactions.-
pKa Expected to be in the range of 3-4, typical for carboxylic acids, and influenced by the electron-withdrawing cyano group.-
LogP The LogP is predicted to be moderate, balancing the hydrophilicity of the carboxylic acid with the lipophilicity of the thiophene ring.-

Potential Applications in Drug Development

The unique structural and electronic features of this compound make it a valuable building block for the design of novel therapeutic agents.

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding element in the active site of enzymes, forming hydrogen bonds with amino acid residues. The cyanothiophene scaffold can be further functionalized to achieve high potency and selectivity.

  • Receptor Modulators: The rigid thiophene core provides a well-defined scaffold for the spatial arrangement of pharmacophoric groups, enabling precise interactions with receptors.

  • Bioisosteric Replacement: This molecule can be used as a bioisostere for other substituted aromatic or heteroaromatic carboxylic acids in lead optimization campaigns to improve pharmacokinetic properties.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, a thorough analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The interplay of strong hydrogen bonding from the carboxylic acid and directional interactions involving the cyano group is expected to result in a well-ordered and stable crystal lattice. The synthetic accessibility and the desirable physicochemical properties of this molecule underscore its potential as a valuable building block in the development of new pharmaceuticals and functional materials. Further experimental work to elucidate its crystal structure and explore its reactivity is highly encouraged.

References

Purity and Characterization of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Role of a Critical Building Block

4-Cyanothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid thiophene core, coupled with the versatile functional handles of a carboxylic acid and a nitrile group, makes it an invaluable building block for synthesizing complex molecular architectures. The carboxylic acid allows for amide couplings and other conjugations, while the nitrile can be hydrolyzed, reduced, or used in cycloadditions. Its derivatives are integral to the development of novel pharmaceuticals, such as kinase inhibitors and antithrombotic agents, and advanced organic materials.[1][2]

Given its role as a foundational reagent, ensuring the absolute purity and unambiguous structural identity of this compound is not merely a procedural formality; it is a prerequisite for reproducible, successful downstream applications. This guide provides a comprehensive framework for the purification and characterization of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore not just the what and how, but the critical why behind each step, empowering researchers to make informed decisions in their own laboratory settings.

Part 1: Purification Strategies—From Crude Solid to Analytical Standard

The synthesis of substituted thiophenes can result in a variety of impurities, including unreacted starting materials, residual coupling catalysts, and regioisomeric side-products.[3] Therefore, a robust purification strategy is essential. The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is often the most efficient method for purifying crystalline solids on a larger scale. The principle is simple: a solvent is chosen in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures. For thiophene carboxylic acids, polar protic solvents or mixtures are often effective.[4][5]

  • Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetic acid, and aqueous mixtures thereof) at room and elevated temperatures. An ideal solvent will fully dissolve the compound when hot and yield a high recovery of crystals upon cooling. An ethanol/water mixture is often a good starting point.[5]

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude this compound. Heat the mixture to a gentle reflux with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum to a constant weight.

Silica Gel Chromatography: For High-Purity Isolation

When impurities have similar solubility profiles to the target compound or when a very high degree of purity (>99.5%) is required, silica gel column chromatography is the preferred method.[6][7] The separation is based on the differential partitioning of the components between the polar stationary phase (silica gel) and a less polar mobile phase. The polar carboxylic acid group will interact strongly with the silica, requiring a relatively polar eluent system.

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system that provides good separation between the desired product and its impurities. A typical starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate.[7][8] The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation.

  • Column Packing: Prepare a flash chromatography column with silica gel, slurried in the non-polar component of your eluent system. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or ethyl acetate). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin elution with the selected solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Part 2: Comprehensive Analytical Characterization

Once purified, a panel of analytical techniques must be employed to confirm the structure and assess the purity of the compound. Each technique provides a unique and complementary piece of the puzzle.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive method for quantitative purity analysis. A reversed-phase method is typically employed for polar compounds like carboxylic acids.[9][10]

The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.[11] Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Parameter Typical Conditions Rationale
Column C18, 4.6 x 150 mm, 3 or 5 µmProvides excellent retention and separation for moderately polar organic molecules.[9]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid is a volatile modifier compatible with mass spectrometry and ensures the analyte is in its neutral form for good peak shape.[11]
Gradient 10% B to 95% B over 15 minutesA gradient elution ensures that both polar and non-polar impurities can be resolved and eluted from the column.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmThe thiophene ring and conjugated system provide strong UV absorbance. A DAD allows for peak tracking and purity analysis across multiple wavelengths.[12]
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR Spectroscopy: This technique provides information about the number and environment of protons in the molecule. For this compound, the spectrum is expected to be simple and highly informative.

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the far downfield region, typically between 10-13 ppm.[13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the NMR tube.

    • Thiophene Protons (Ar-H): Two distinct signals are expected in the aromatic region (7.5-8.5 ppm). The proton at the 5-position will appear as a doublet, as will the proton at the 3-position. The coupling constant between them (J-coupling) will be small, characteristic of a four-bond coupling across the sulfur atom. The specific chemical shifts are influenced by the electron-withdrawing effects of both the cyano and carboxyl groups.

  • ¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

    • Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm is characteristic of a carboxylic acid carbonyl.[13]

    • Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon bearing the carboxylic acid (C2) and the carbon bearing the nitrile (C4) will be significantly deshielded.

    • Nitrile Carbon (-CN): A sharp signal is expected in the 115-125 ppm region.[14]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the compound (C₆H₃NO₂S, MW: 153.16). Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

  • Expected Ions:

    • In positive ion mode, the protonated molecule [M+H]⁺ at m/z 154.0.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 152.0.

  • Fragmentation Analysis: High-resolution MS/MS can provide structural information. Characteristic neutral losses from the parent ion would include the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[14]

  • C≡N Stretch (Nitrile): A sharp, intense absorption band around 2230-2250 cm⁻¹. This region has few other interfering peaks, making it highly diagnostic.[14]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1690 and 1720 cm⁻¹ for the dimerized carboxylic acid.[16]

  • C=C and C-S Stretches (Thiophene Ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the aromatic ring stretching and C-S vibrations.[17]

Part 3: Data Synthesis and Visualization

A logical workflow ensures that purification and characterization are performed systematically. The following diagrams and tables summarize the entire process and expected outcomes.

Workflow Diagrams

PurificationWorkflow Crude Crude Solid Decision Assess Impurity Profile & Scale Crude->Decision Recryst Recrystallization Decision->Recryst Bulk / Crystalline Column Column Chromatography Decision->Column High Purity / Difficult Separation Pure Purified Solid Recryst->Pure Column->Pure

CharacterizationWorkflow cluster_techniques Analytical Techniques Start Purified Solid HPLC HPLC (Purity) Start->HPLC NMR NMR (¹H, ¹³C) (Structure) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS FTIR FT-IR (Functional Groups) Start->FTIR Analysis Data Analysis & Interpretation HPLC->Analysis NMR->Analysis MS->Analysis FTIR->Analysis Result Confirmed Structure & Purity >98% Analysis->Result

Summary of Expected Analytical Data
TechniqueFeatureExpected ObservationReference
HPLC Purity>98% by area normalization at 254 nm[18]
¹H NMR -COOH ProtonBroad singlet, ~10-13 ppm[13]
Thiophene Protons2 doublets, ~7.5-8.5 ppm
¹³C NMR Carbonyl Carbon~160-180 ppm[13]
Nitrile Carbon~115-125 ppm[14]
Thiophene Carbons4 signals in aromatic region
MS (ESI) [M-H]⁻m/z 152.0
[M+H]⁺m/z 154.0
FT-IR O-H StretchVery broad, 2500-3300 cm⁻¹[14]
C≡N StretchSharp, strong, ~2230-2250 cm⁻¹[14]
C=O StretchStrong, ~1690-1720 cm⁻¹[16]

Conclusion

The rigorous purification and multi-technique characterization of this compound are fundamental to its successful application in research and development. By employing a systematic approach involving either recrystallization or chromatography, followed by a comprehensive analytical assessment using HPLC, NMR, MS, and FT-IR, researchers can proceed with confidence, knowing their starting material meets the high standards required for synthesizing the next generation of pharmaceuticals and advanced materials. This guide serves as a robust template for establishing such quality control in any chemical research setting.

References

Introduction: The Significance of Thermal Stability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Cyanothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, incorporating a thiophene ring, a carboxylic acid group, and a nitrile group, suggests a complex thermal decomposition profile. Understanding the thermal stability of this compound is paramount for several reasons:

  • Drug Development: In the pharmaceutical industry, the thermal stability of an active pharmaceutical ingredient (API) influences its formulation, storage, and shelf-life. Unforeseen decomposition can lead to loss of potency and the formation of potentially toxic byproducts.

  • Material Science: When used as a building block for polymers or other materials, the thermal properties of this compound will dictate the processing conditions and the thermal resistance of the final product.[1]

  • Safety: Knowledge of decomposition temperatures is crucial for safe handling and processing, preventing runaway reactions or the release of hazardous gases.

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability of materials by measuring the change in mass of a sample as it is heated at a controlled rate.[2] This guide will provide a framework for conducting and interpreting the TGA of this compound.

Principles of Thermogravimetric Analysis (TGA)

TGA is a cornerstone of thermal analysis, providing quantitative information about the thermal stability and composition of a material. The instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored.

The output of a TGA experiment is a thermogram, a plot of mass percentage as a function of temperature. Key information derived from the thermogram includes:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of mass loss (e.g., 5%) occurs.[1]

  • Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of a stable residue like char.

Experimental Protocol for TGA of this compound

This section outlines a detailed, self-validating protocol for the TGA of this compound. The causality behind each experimental choice is explained to ensure scientific integrity.

Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace with precise temperature control.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Preparation 5-10 mg of finely ground powderA small sample size minimizes thermal gradients within the sample, ensuring uniform heating. Grinding the sample increases surface area for more consistent decomposition.
Sample Pan Platinum or alumina crucibleThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Atmosphere Nitrogen (high purity)An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Flow Rate 50-100 mL/minA constant flow of inert gas purges volatile decomposition products from the furnace, preventing secondary reactions.
Temperature Program Ramp from 30 °C to 600 °C at 10 °C/minA heating rate of 10 °C/min is a standard practice that provides good resolution of thermal events. The temperature range is selected to cover potential moisture loss, melting, and complete decomposition of the organic structure.[3]
Data Acquisition Continuously record mass and temperatureHigh-resolution data is essential for accurate determination of onset temperatures and decomposition kinetics.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Loading: Tare the sample pan. Accurately weigh 5-10 mg of this compound into the pan.

  • Experimental Setup: Place the sample pan in the TGA furnace. Seal the furnace and begin purging with high-purity nitrogen.

  • Initiate Temperature Program: Start the pre-defined temperature program.

  • Data Collection: Monitor the thermogram in real-time.

  • Post-Analysis: After the experiment, cool the furnace and remove the sample. Analyze the resulting thermogram to determine key thermal events.

Anticipated Thermal Behavior and Interpretation

Expected Decomposition Stages:

  • Initial Mass Loss (below 150°C): A small initial mass loss may be observed, corresponding to the evaporation of adsorbed water or residual solvent.

  • Decarboxylation (150-250°C): The carboxylic acid group is expected to be the most thermally labile functional group. The initial major decomposition step will likely be the loss of carbon dioxide (CO2), a common decomposition pathway for carboxylic acids.[4]

  • Decomposition of the Cyanothiophene Ring (above 250°C): Following decarboxylation, the remaining cyanothiophene structure will decompose at higher temperatures. The thiophene ring itself is relatively stable, but the presence of the cyano group may influence the decomposition mechanism.[5] This stage will likely involve the fragmentation of the ring and the release of various gaseous products.

Anticipated TGA Data Summary:

Decomposition StageAnticipated Temperature Range (°C)Expected Mass Loss (%)Evolved Species
1. Moisture/Solvent Loss< 150VariableH₂O, residual solvent
2. Decarboxylation150 - 250~29.1% (for CO₂)CO₂
3. Ring Decomposition> 250Remaining MassHCN, H₂S, various hydrocarbons

Proposed Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway for this compound.

G A This compound B Decarboxylation (Loss of CO2) A->B Heat (150-250°C) C 3-Cyanothiophene B->C D Ring Fragmentation C->D Heat (>250°C) E Gaseous Products (HCN, H2S, etc.) D->E

Caption: Proposed thermal decomposition pathway of this compound.

Data Analysis and Reporting

The TGA thermogram should be analyzed to extract the following key parameters:

  • Tonset: Determined by the intersection of the baseline with the tangent of the decomposition curve.

  • Tpeak: The temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the first derivative of the TGA curve (the DTG curve).

These values provide a quantitative measure of the thermal stability of the compound and can be used for comparative studies.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound. By following the detailed protocol outlined in this guide, researchers and drug development professionals can obtain reliable and reproducible data. The anticipated multi-stage decomposition, initiated by decarboxylation, provides a working hypothesis for interpreting the experimental results. This information is critical for ensuring the safe handling, effective formulation, and optimal performance of this promising compound in its various applications.

References

Theoretical studies on 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Properties of 4-Cyanothiophene-2-carboxylic Acid

This guide provides a comprehensive theoretical examination of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted thiophene, this molecule belongs to a class of compounds recognized as "privileged pharmacophores" due to their prevalence in FDA-approved drugs and diverse biological activities.[1][2] The presence of both a carboxylic acid and a cyano group on the thiophene scaffold presents a unique electronic and structural profile, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]

This document delves into the molecular structure, spectroscopic signatures, and quantum chemical properties of this compound. By integrating computational methodologies with established spectroscopic principles, we aim to provide a robust framework for understanding and predicting the behavior of this molecule, thereby empowering researchers in drug development and materials design.

Molecular Structure and Synthesis Overview

This compound (CAS No: 406719-77-5) possesses a five-membered thiophene ring functionalized with a carboxylic acid at the C2 position and a cyano (nitrile) group at the C4 position. The planarity of the thiophene ring, combined with the electron-withdrawing nature of the substituents, dictates its chemical reactivity and potential for intermolecular interactions.

While specific, optimized synthesis routes for this particular isomer are proprietary or sparsely published, its preparation can be conceptualized through established methodologies for substituted thiophenes.[4] General approaches often involve the functionalization of a pre-existing thiophene core. Potential synthetic strategies could include:

  • Metal-Catalyzed Cross-Coupling: Introducing the cyano group onto a thiophene ring already bearing the carboxylic acid (or a precursor) via palladium or copper catalysis.[1]

  • Oxidation of Precursors: Oxidation of 4-cyano-2-acetylthiophene or 4-cyano-2-thiophenecarboxaldehyde would yield the desired carboxylic acid.[5]

  • Multi-step Synthesis from Simpler Thiophenes: A sequence involving halogenation, lithiation, and subsequent reaction with a cyanating agent and carbon dioxide.[4]

The choice of a synthetic route is governed by factors such as starting material availability, desired yield, and scalability. For drug discovery applications, a route that allows for facile diversification of the core structure is highly desirable.[3]

Spectroscopic Profile: A Bridge Between Theory and Experiment

Spectroscopy provides an empirical fingerprint of a molecule's structure and bonding. Theoretical calculations, particularly Density Functional Theory (DFT), allow for the simulation of these spectra, offering a powerful tool for structural validation and interpretation of experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. Due to strong intermolecular hydrogen bonding between carboxylic acid groups, these molecules typically exist as dimers in the solid state, which significantly influences the spectrum.[6][7]

Key Expected IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
O–H Stretch (Carboxylic Acid Dimer)3300 - 2500Very broad and strong, often obscuring C-H stretches.[8][9]
C–H Stretch (Aromatic)3100 - 3000Sharp, medium-to-weak intensity.[10]
C≡N Stretch (Nitrile)2250 - 2230Sharp, strong, and highly characteristic.[8][9]
C=O Stretch (Carboxylic Acid Dimer)1725 - 1700Very strong and sharp.[6][7]
C=C Stretch (Thiophene Ring)1600 - 1350Multiple bands of variable intensity.[10]
C–O Stretch (Carboxylic Acid)1320 - 1210Strong intensity.[6]
O–H Bend (Carboxylic Acid)1440 - 1395 & 950 - 910Medium intensity, may overlap with other bands.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

  • ¹H NMR: The most distinctive signal is the carboxylic acid proton, which is highly deshielded and appears far downfield, typically between 10-12 ppm, as a broad singlet.[11][12] The two protons on the thiophene ring will appear as doublets in the aromatic region (approx. 7-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the adjacent cyano and carboxyl groups.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm range.[12] The nitrile carbon appears further upfield, around 115-130 ppm.[9] The four carbons of the thiophene ring will have distinct signals in the aromatic region (approx. 120-150 ppm).

Theoretical Studies: A Quantum Mechanical Lens

Computational chemistry provides invaluable insights into the electronic structure and reactivity of molecules, guiding experimental design and interpretation. Density Functional Theory (DFT) has proven to be a robust and efficient method for studying thiophene derivatives.[13][14]

Computational Methodology Workflow

A typical theoretical investigation involves a series of well-defined steps. The choice of methodology represents a critical balance between computational cost and accuracy. For a molecule like this compound, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p) offers a reliable level of theory.[15][16] This combination accurately models electron correlation and provides a good description of the electron distribution in organic molecules.

Below is a standardized workflow for the theoretical analysis of the molecule.

G cluster_input 1. Input & Setup cluster_calc 2. Core Calculations cluster_analysis 3. Property Analysis & Validation mol_structure Define Initial 3D Structure theory_level Select Level of Theory (e.g., B3LYP/6-311G(d,p)) geom_opt Geometry Optimization (Find lowest energy structure) theory_level->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc validation Validate Structure (Confirm no imaginary frequencies) freq_calc->validation thermo Calculate Thermodynamic Properties validation->thermo spectra Simulate IR & NMR Spectra (Compare with experiment) validation->spectra orbitals Analyze Molecular Orbitals (HOMO, LUMO, MEP) validation->orbitals G cluster_functional_groups Key Functional Groups cluster_applications Potential Applications Core 4-Cyanothiophene- 2-carboxylic acid Thiophene Thiophene Scaffold (Aromatic Core, Bioisostere) Core->Thiophene Provides Carboxyl Carboxylic Acid (-COOH) (H-Bonding, Synthesis Handle) Core->Carboxyl Provides Cyano Cyano Group (-CN) (Polarity, H-Bond Acceptor) Core->Cyano Provides Target Biological Target (e.g., Enzyme Active Site) Thiophene->Target Orients for binding Materials Organic Electronics (e.g., OLEDs, OFETs) Thiophene->Materials Forms π-conjugated system Carboxyl->Target Interacts with

References

An In-depth Technical Guide to the Electronic Properties of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 4-Cyanothiophene-2-carboxylic acid (4-CTCA), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data on 4-CTCA is limited, this document synthesizes information from computational studies and experimental data on structurally related thiophene derivatives to provide a robust predictive overview of its electronic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique electronic features of this molecule. The subsequent sections will delve into the theoretical framework of its electronic structure, predicted spectroscopic and electrochemical behavior, and detailed protocols for its experimental characterization.

Introduction: The Scientific Merit of this compound

This compound (4-CTCA) is a bifunctional thiophene derivative featuring both a nitrile (-CN) and a carboxylic acid (-COOH) group. This unique combination of an electron-withdrawing cyano group and a versatile carboxylic acid moiety on a π-electron rich thiophene ring suggests a range of interesting electronic and chemical properties. The thiophene core is a well-established scaffold in medicinal chemistry and organic electronics, known for its diverse biological activities and utility in conductive polymers.[1][2] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, making 4-CTCA a valuable building block in the synthesis of more complex molecules for drug discovery. The cyano substituent, a strong electron-withdrawing group, is expected to significantly modulate the electronic landscape of the thiophene ring, influencing its photophysical and electrochemical properties.

This guide will explore the predicted electronic properties of 4-CTCA, offering insights into its potential applications as a molecular probe, a component in functional organic materials, or a pharmacophore in novel therapeutic agents.

Predicted Electronic and Photophysical Properties

Due to the scarcity of direct experimental data for this compound, its electronic and photophysical properties are largely inferred from computational studies on similar thiophene derivatives and the known effects of its constituent functional groups.

Frontier Molecular Orbitals and the HOMO-LUMO Gap

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions, reactivity, and stability.[3]

Computational studies, primarily using Density Functional Theory (DFT), have been extensively employed to predict the electronic structure of thiophene derivatives.[4][5] For thiophene-2-carboxamide derivatives, DFT calculations have shown that the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, are significantly influenced by the nature of the substituents on the thiophene ring.[4]

For 4-CTCA, the presence of the electron-withdrawing cyano group at the 4-position is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiophene-2-carboxylic acid. This is a common effect observed in conjugated systems where electron-withdrawing substituents stabilize the molecular orbitals. The HOMO-LUMO gap for substituted thiophene derivatives typically falls in the range of 3-5 eV.[4][6] A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a red-shift in the absorption spectrum.[3]

HOMO_LUMO

Predicted Spectroscopic Properties

UV-Vis Absorption: The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. For conjugated systems like thiophene derivatives, the primary absorption bands correspond to π → π* transitions.[7] The position of the maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO gap; a smaller gap results in absorption at longer wavelengths.

Unsubstituted thiophene-2-carboxylic acid absorbs in the UV region.[7] The introduction of the cyano group in 4-CTCA is expected to cause a bathochromic (red) shift in the λmax due to the extension of the conjugated system and the lowering of the LUMO energy level. Carboxylic acids without extensive conjugation typically absorb around 210 nm, which is often not practically useful for many applications.[8] However, the combination with the thiophene ring and the cyano group in 4-CTCA is likely to shift the absorption to a more accessible region of the UV spectrum. The n→π* transition of the carbonyl group is also expected, though it is typically weaker than the π→π* transition.[9]

Fluorescence Emission: Many thiophene derivatives exhibit fluorescence, and their emission properties are highly sensitive to their molecular environment.[10] The efficiency of fluorescence is often influenced by processes that compete with radiative decay, such as cis-trans isomerization or intersystem crossing to the triplet state.[11] While specific fluorescence data for 4-CTCA is not available, its potential as a fluorescent probe would depend on a sufficiently high quantum yield and a Stokes shift (the difference between the absorption and emission maxima) that is large enough to allow for clear detection.

PropertyPredicted CharacteristicRationale
HOMO Energy Level Lowered relative to thiophene-2-carboxylic acidElectron-withdrawing effect of the cyano group.[4]
LUMO Energy Level Lowered relative to thiophene-2-carboxylic acidElectron-withdrawing effect of the cyano group.[4]
HOMO-LUMO Gap Expected to be in the range of 3-5 eVBased on DFT calculations of similar thiophene derivatives.[4][6]
UV-Vis λmax Red-shifted compared to thiophene-2-carboxylic acidExtended conjugation and lowered LUMO energy.[7]
Fluorescence Potential for fluorescence, dependent on quantum yieldThiophene derivatives are often fluorescent.[10]

Predicted Electrochemical Behavior

The electrochemical properties of 4-CTCA are anticipated to be a combination of the redox characteristics of the thiophene ring, influenced by the cyano and carboxylic acid substituents.

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox behavior of molecules.[12][13] For thiophene and its derivatives, CV typically reveals an irreversible oxidation peak corresponding to the formation of a radical cation, which can then undergo electropolymerization to form a conductive polythiophene film on the electrode surface.[2] The oxidation potential is sensitive to the electronic nature of the substituents on the thiophene ring.

The electron-withdrawing cyano group in 4-CTCA is expected to make the thiophene ring more difficult to oxidize, resulting in a higher oxidation potential compared to unsubstituted thiophene-2-carboxylic acid. The carboxylic acid group can also influence the electrochemical behavior, potentially through its acidic proton and its ability to participate in hydrogen bonding.[14] The reduction of the cyano group may also be observable at negative potentials, although this is often an irreversible process.

Experimental Protocols for Characterization

To validate the predicted electronic properties of this compound, the following experimental protocols are recommended.

Synthesis and Purification

While 4-CTCA is commercially available, its synthesis can be achieved through various organic chemistry routes, often involving the functionalization of a pre-existing thiophene ring.[15] A general synthetic approach could involve the cyanation of a halogenated thiophene-2-carboxylic acid derivative. Purification is typically achieved by recrystallization or column chromatography to ensure a purity of >98% for accurate spectroscopic and electrochemical measurements.

Synthesis_Workflow

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of 4-CTCA.

Methodology:

  • Prepare a stock solution of 4-CTCA in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of 1 mM.

  • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Record the UV-Vis absorption spectrum of each solution using a spectrophotometer, typically from 200 to 800 nm.

  • Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law.

  • To measure fluorescence, excite the sample at its λmax and record the emission spectrum.

  • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Cyclic Voltammetry

Objective: To investigate the redox properties and estimate the HOMO and LUMO energy levels of 4-CTCA.

Methodology:

  • Prepare a solution of 4-CTCA (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Record the cyclic voltammogram by scanning the potential over a suitable range to observe the oxidation and reduction events.

  • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials.

  • Estimate the HOMO and LUMO energy levels using the following empirical equations, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

    • ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

CV_Workflow

Conclusion and Future Directions

This compound is a molecule with significant potential in various scientific domains, largely due to its anticipated electronic properties. The presence of both electron-withdrawing and versatile functional groups on the thiophene scaffold makes it an attractive candidate for the development of novel materials and therapeutic agents. While this guide provides a predictive framework based on theoretical considerations and data from related compounds, experimental validation is crucial. The detailed protocols provided herein offer a clear path for researchers to thoroughly characterize the electronic and photophysical properties of 4-CTCA. Future research should focus on obtaining empirical data for this compound to confirm these predictions and to explore its utility in applications such as organic light-emitting diodes (OLEDs), photovoltaic devices, and as a targeted molecular probe in biological systems.

References

Methodological & Application

Synthesis of 4-Cyanothiophene-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Cyanothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is of significant interest to researchers in drug development and organic synthesis. This application note provides a detailed, research-backed guide to the synthesis of this compound, focusing on a robust and reproducible palladium-catalyzed cyanation of commercially available 4-bromothiophene-2-carboxylic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, and safety considerations.

Introduction

Thiophene-based compounds are privileged scaffolds in a variety of biologically active molecules and functional organic materials. The incorporation of both a cyano and a carboxylic acid group onto the thiophene ring at the 4- and 2-positions, respectively, provides a versatile platform for further chemical modifications. The nitrile group can be transformed into various functionalities such as amines, amides, and tetrazoles, while the carboxylic acid allows for esterification and amidation reactions, making this compound a key intermediate in the synthesis of complex molecular architectures.

The synthesis of aryl nitriles has traditionally relied on methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[1] Modern synthetic chemistry has seen the emergence of milder and more efficient palladium-catalyzed cross-coupling reactions for the formation of C-CN bonds.[1] These methods offer greater functional group tolerance and often utilize less toxic cyanide sources.[1]

This guide details a reliable protocol for the synthesis of this compound via the palladium-catalyzed cyanation of 4-bromothiophene-2-carboxylic acid. We will explore the rationale behind the choice of catalyst, ligand, cyanide source, and reaction conditions, providing a comprehensive understanding of the synthetic process.

Synthetic Strategy: Palladium-Catalyzed Cyanation

The chosen synthetic route involves the conversion of the bromo-substituent in 4-bromothiophene-2-carboxylic acid to a cyano group using a palladium catalyst. This transformation is a well-established method for the synthesis of aryl nitriles from aryl halides.[2][3] The general mechanism for this reaction is depicted below.

Palladium-Catalyzed Cyanation Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation CN⁻ Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Transmetalation->Ar-Pd(II)(CN)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CN Ar-Br Ar-Br CN⁻ Source CN⁻ Source Ar-CN Ar-CN

Caption: Palladium-Catalyzed Cyanation Cycle.

The catalytic cycle begins with the oxidative addition of the aryl bromide (in this case, 4-bromothiophene-2-carboxylic acid) to a palladium(0) complex. This is followed by a transmetalation step where the bromide ligand is exchanged for a cyanide ion from the cyanide source. The final step is reductive elimination, which forms the desired aryl nitrile product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.[4][5] Researchers should perform a small-scale test reaction to optimize conditions for their specific setup.

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierPurity
4-Bromothiophene-2-carboxylic acidC₅H₃BrO₂S207.05Commercially available>97%
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Commercially available>98%
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.38Commercially available>98%
Zinc Cyanide (Zn(CN)₂)C₂N₂Zn117.43Commercially available>98%
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Commercially available>99.8%
Zinc dustZn65.38Commercially available
Ethyl acetate (EtOAc)C₄H₈O₂88.11Commercially availableACS grade
Hydrochloric acid (HCl), concentratedHCl36.46Commercially available37%
Sodium sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04Commercially available

Safety Precautions:

  • Zinc cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of contact with acid, it will release highly toxic hydrogen cyanide gas.

  • Palladium compounds can be sensitizers. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous DMF is a combustible liquid and a reproductive hazard. Handle in a fume hood.

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromothiophene-2-carboxylic acid, Pd(OAc)₂, dppf, Zn(CN)₂, and Zn dust in a flask. B Evacuate and backfill with an inert gas (N₂ or Ar). A->B C Add anhydrous DMF via syringe. B->C D Heat the reaction mixture with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter. E->F G Partition between EtOAc and water. F->G H Acidify the aqueous layer with HCl. G->H I Extract with EtOAc. H->I J Dry organic layers over Na₂SO₄ and concentrate. I->J K Purify by recrystallization or column chromatography. J->K

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromothiophene-2-carboxylic acid (1.0 eq), palladium(II) acetate (0.02 eq), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq), zinc cyanide (0.6 eq), and zinc dust (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove insoluble salts, and wash the pad with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Add water and ethyl acetate. The product, being a carboxylic acid, will likely be in the aqueous layer under basic or neutral conditions.

    • Separate the layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • Extract the acidified aqueous layer with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate with a small amount of acetic acid as the eluent.

Rationale for Experimental Choices
  • Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Dppf is a robust and versatile phosphine ligand that is effective for a wide range of cross-coupling reactions, including cyanations.[3] It forms a stable and catalytically active complex with palladium.

  • Cyanide Source: Zinc cyanide is used as the cyanide source. It is less toxic than alkali metal cyanides and its lower solubility in organic solvents helps to maintain a low concentration of free cyanide ions in solution, which can otherwise poison the palladium catalyst.[1]

  • Additive: Zinc dust is added as a reducing agent to help maintain the palladium in its active Pd(0) oxidation state.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction at elevated temperatures.

  • Work-up: The acidic work-up is crucial for protonating the carboxylate salt of the product, rendering it soluble in organic solvents for extraction.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the proton environment of the thiophene ring.

  • ¹³C NMR: To identify the carbon signals, including the characteristic nitrile and carboxylic acid carbons.

  • FT-IR: To detect the characteristic stretching frequencies of the C≡N and C=O groups.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound via a palladium-catalyzed cyanation reaction. By understanding the underlying principles and following the detailed protocol, researchers can reliably synthesize this valuable building block for their research and development endeavors. The use of a less toxic cyanide source and a well-established catalytic system makes this a practical and efficient method for laboratory-scale synthesis.

References

Synthetic Pathways to 4-Cyanothiophene-2-carboxylic Acid and its Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Cyanothiophene-2-carboxylic Acid in Modern Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties. Among the vast array of substituted thiophenes, this compound and its derivatives have emerged as crucial building blocks in the development of novel therapeutic agents and functional organic materials. The presence of both a cyano and a carboxylic acid group on the thiophene ring provides orthogonal handles for further chemical modifications, making this class of compounds highly versatile for library synthesis and lead optimization in drug discovery. This guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of this compound is not a trivial one-step process. The specific substitution pattern requires a multi-step approach, carefully considering the order of functional group introduction and the compatibility of reagents. The most logical and commonly employed strategies involve the initial construction of a suitably functionalized thiophene-2-carboxylic acid precursor, followed by the introduction of the cyano group at the 4-position. Two primary retrosynthetic disconnections are considered:

  • Route A: Cyanation of a 4-Halothiophene Precursor: This is the most prevalent and reliable strategy. It involves the synthesis of a 4-halothiophene-2-carboxylic acid derivative, typically the 4-bromo derivative, which is then converted to the desired 4-cyano compound via a transition-metal-catalyzed cyanation reaction.

  • Route B: Sandmeyer Reaction of a 4-Aminothiophene Precursor: This classical approach involves the diazotization of a 4-aminothiophene-2-carboxylic acid derivative followed by treatment with a cyanide salt, typically copper(I) cyanide.

This guide will focus on providing detailed protocols for Route A , as it generally offers higher yields, better functional group tolerance, and more reproducible results.

Visualizing the Synthetic Workflow

Synthetic_Workflow start Thiophene or Thiophene-2-carboxylic acid step1 Step 1: Bromination (e.g., NBS, Br2) start->step1 intermediate1 4-Bromothiophene-2-carboxylic acid or its ester step1->intermediate1 step2 Step 2: Esterification (optional) (e.g., SOCl2, MeOH) intermediate1->step2 step3 Step 3: Palladium-Catalyzed Cyanation (e.g., Zn(CN)2, Pd(PPh3)4) intermediate1->step3 Direct Cyanation intermediate2 Methyl 4-bromothiophene-2-carboxylate step2->intermediate2 intermediate2->step3 intermediate3 Methyl 4-cyanothiophene-2-carboxylate step3->intermediate3 step4 Step 4: Hydrolysis (e.g., LiOH, H2O) intermediate3->step4 product This compound step4->product derivative Derivatives (Amides, Esters) product->derivative Further Functionalization

Application Notes & Protocols: 4-Cyanothiophene-2-carboxylic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Thiophene Scaffold

In the landscape of modern medicinal chemistry, the thiophene ring stands out as a "privileged scaffold," a core structural motif frequently found in approved pharmaceuticals.[1] Its utility stems from its role as a versatile bioisostere for the benzene ring, offering a similar spatial arrangement for substituent vectors while introducing unique electronic properties and metabolic handles.[2][3] The sulfur heteroatom and the distinct electronic nature of the thiophene ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn modulate its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide focuses on a particularly valuable, functionalized building block: 4-Cyanothiophene-2-carboxylic acid . The strategic placement of the electron-withdrawing cyano group at the 4-position, combined with the carboxylic acid at the 2-position for synthetic elaboration, creates a unique scaffold. The cyano group can serve as a potent hydrogen bond acceptor, engage in dipole-dipole interactions, and modulate the pKa of the carboxylic acid. Crucially, electron-withdrawing substituents on the thiophene ring have been shown to influence metabolic stability by reducing the likelihood of oxidative bioactivation, a potential liability for some thiophene-containing compounds.[4]

This document will provide a detailed exploration of this compound's application, using the synthesis of a hypothetical kinase inhibitor targeting the PI3K/mTOR pathway as a practical framework. We will delve into the rationale for its selection, provide detailed synthetic protocols, and present comparative data to underscore its value to researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The choice of a building block is a critical decision in a drug discovery campaign. The substitution pattern on an aromatic ring dictates its interaction with the target protein and its overall drug-like properties. This compound offers a distinct set of features compared to other common aromatic carboxylic acids.

Table 1: Comparative Physicochemical Properties of Selected Aromatic Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3 (Computed)
This compound C₆H₃NO₂S153.161.1
5-Cyanothiophene-2-carboxylic acidC₆H₃NO₂S153.161.5[5]
4-Chlorothiophene-2-carboxylic acidC₅H₃ClO₂S162.592.1[6]
Thiophene-2-carboxylic acidC₅H₄O₂S128.151.6[7]
4-Cyanobenzoic acidC₈H₅NO₂147.131.6

Note: XLogP3 is a computed value from PubChem and serves as an estimate of lipophilicity.

The 4-cyano substituent offers several key advantages:

  • Modulation of Electronics and pKa : The strongly electron-withdrawing nature of the cyano group lowers the pKa of the carboxylic acid, making it more acidic. This can influence its interaction with target site residues and affect its solubility profile at different physiological pH values.

  • Metabolic Stability : The thiophene ring can be susceptible to cytochrome P450-mediated oxidation, forming reactive thiophene S-oxides or epoxides.[8] Studies have shown that electron-withdrawing groups on the thiophene ring can decrease this bioactivation potential. For instance, a 5-cyano substituent on a 2-acetylthiophene scaffold was found to reduce the formation of reactive metabolites trapped by glutathione.[4] This suggests the 4-cyano group in our building block can confer a metabolic stability advantage, reducing the risk of forming potentially toxic metabolites.

  • Hydrogen Bonding Capacity : The nitrogen atom of the cyano group is a competent hydrogen bond acceptor. In a protein binding pocket, this can provide an additional, favorable interaction to increase ligand affinity and selectivity.

  • Dipole Moment : The cyano group introduces a strong dipole moment, which can be exploited for specific interactions within the binding site and can influence the overall polarity and solubility of the final molecule.

Application in Kinase Inhibitor Synthesis: A Case Study

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] Numerous inhibitors targeting PI3K and the related mTOR kinase have been developed, with many featuring a heterocyclic core that presents key pharmacophoric elements to the ATP binding site.[9] Thiophene-2-carboxamide scaffolds have been successfully employed in the design of potent PI3K inhibitors.[9]

We will use the synthesis of a hypothetical PI3K inhibitor, "Thiopheninib-CN" , to illustrate the practical application of this compound. The core reaction is the formation of a robust amide bond, one of the most common reactions in medicinal chemistry.[10]

Experimental Workflow: Synthesis of a "Thiopheninib-CN" Precursor

This workflow outlines the key amide coupling step to synthesize a representative kinase inhibitor precursor.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification reagents This compound + HATU + DIPEA in DMF activated_ester Activated O-Acyl-isourea Ester (in situ) reagents->activated_ester Pre-activation (15-30 min, RT) amine Amine Partner (e.g., 2-amino-4-methylpyridine) activated_ester->amine Add Amine to Activated Mixture product Final Product (4-cyano-N-(4-methylpyridin-2-yl) thiophene-2-carboxamide) amine->product Nucleophilic Attack (2-12 h, RT) workup Aqueous Workup (EtOAc/Water Extraction) product->workup Reaction Quench purification Purification (Column Chromatography) workup->purification final_compound Pure 'Thiopheninib-CN' Precursor purification->final_compound

Caption: Workflow for the synthesis of a hypothetical PI3K inhibitor precursor.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with an exemplary amine partner using HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), a highly efficient and widely used coupling reagent.[11]

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., 2-amino-4-methylpyridine) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Pre-activation of the Carboxylic Acid:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester intermediate. Causality Note: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the protonated carboxylic acid, preventing the formation of a non-reactive ammonium carboxylate salt.

  • Amine Coupling:

    • In a separate flask, dissolve the amine partner (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF. Trustworthiness Note: The aqueous washes are critical for removing the water-soluble coupling byproducts (tetramethylurea) and excess base, simplifying the final purification step.

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 4-cyanothiophene-2-carboxamide core allows for systematic exploration of the structure-activity relationship. The following table presents a hypothetical SAR for our "Thiopheninib-CN" series, illustrating how modifications can impact target potency. This is based on established principles of kinase inhibitor design.

Table 2: Hypothetical SAR for "Thiopheninib-CN" Analogs (PI3Kα Inhibition)

CompoundR¹ (Thiophene-C4)R² (Amide)PI3Kα IC₅₀ (nM)Rationale / Comments
1 (Lead)-H2-amino-4-methylpyridine150Baseline activity from the thiophene-2-carboxamide scaffold.
2-Cl2-amino-4-methylpyridine75Electron-withdrawing group improves potency, possibly through electronic effects or specific interactions.
3 ("Thiopheninib-CN") -CN 2-amino-4-methylpyridine 15 Strong H-bond acceptor (-CN) forms a key interaction in the binding pocket, significantly boosting potency. Improves metabolic stability.
4-CH₃2-amino-4-methylpyridine250Electron-donating group is disfavored, potentially causing a steric clash or unfavorable electronic environment.
5-CNPhenyl500Loss of the pyridine nitrogen, crucial for hinge-binding interaction typical in kinase inhibitors, drastically reduces activity.

This illustrative SAR highlights the profound impact of the 4-cyano group. Its ability to act as a hydrogen bond acceptor is a common strategy in kinase inhibitor design to achieve high potency and selectivity.

Mechanistic Considerations: Target Engagement

The 4-cyanothiophene-2-carboxamide scaffold is designed to position key functional groups in the ATP-binding pocket of PI3Kα. The diagram below illustrates the hypothesized binding mode.

G cluster_0 PI3Kα ATP Binding Site cluster_1 Thiopheninib-CN hinge Hinge Region (Val851) gatekeeper Gatekeeper Residue (Ile848) d_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (e.g., Asp810) aminopyridine 2-Aminopyridine aminopyridine->hinge H-Bonds amide_linker Amide Linker thiophene_core Thiophene Core thiophene_core->gatekeeper Hydrophobic Interaction cyano_group 4-Cyano Group cyano_group->h_bond_acceptor H-Bond

Caption: Hypothesized binding mode of a "Thiopheninib-CN" type inhibitor.

In this model, the aminopyridine moiety forms critical hydrogen bonds with the hinge region of the kinase, a canonical interaction for ATP-competitive inhibitors. The thiophene ring itself occupies a hydrophobic pocket adjacent to the gatekeeper residue. The strategically placed 4-cyano group can then form an additional, potency-enhancing hydrogen bond with a residue deeper in the pocket, while the rest of the molecule can be modified to achieve selectivity and optimal physicochemical properties.

Conclusion

This compound is a high-value building block for modern drug discovery. Its unique combination of features—a synthetically versatile carboxylic acid handle, a metabolically robust thiophene core, and a strategically placed cyano group for potent target interactions—makes it an excellent choice for lead optimization campaigns. By providing improvements in potency, metabolic stability, and drug-like properties, this scaffold can accelerate the development of novel therapeutics, particularly in areas like oncology and inflammation. The protocols and strategic insights provided herein are intended to empower researchers to effectively leverage this powerful chemical tool in their discovery programs.

References

The Strategic Application of Thiophene Scaffolds in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Thiophene Moiety as a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, represent a major class of therapeutic targets.[1] Dysregulation of their activity is a hallmark of numerous cancers.[1] The design of small molecules that can effectively modulate kinase activity often relies on the use of heterocyclic scaffolds that can engage in key interactions within the ATP-binding pocket of the enzyme. Among these, the thiophene ring has emerged as a "privileged" scaffold. Its unique electronic properties and ability to be readily functionalized make it a versatile building block in the synthesis of complex therapeutic agents.[2][3]

This technical guide delves into the practical application of thiophene-based building blocks, with a focus on structures akin to 4-cyanothiophene-2-carboxylic acid, in the synthesis of targeted kinase inhibitors. While the direct use of this specific molecule can vary, the principles of its reactivity and incorporation into a larger molecular framework are exemplified in the synthesis of groundbreaking drugs like Sotorasib (AMG 510), a first-in-class covalent inhibitor of KRAS G12C.[4][5]

This document will provide a detailed look at the synthesis of a Sotorasib-like compound, highlighting the critical amide bond formation step, and will discuss the biological context of its target, the KRAS G12C signaling pathway.

The KRAS G12C Challenge and the Rise of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[7] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric sites.

The G12C mutation, where a glycine residue at position 12 is replaced by a cysteine, created a unique therapeutic window.[5] The cysteine residue's nucleophilic thiol group could be targeted by electrophilic warheads on inhibitor molecules, leading to the formation of an irreversible covalent bond. This strategy led to the development of Sotorasib, which selectively binds to the cysteine in KRAS G12C, locking the protein in its inactive GDP-bound state.[5][8][9]

The KRAS G12C Signaling Pathway

KRAS, when activated, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. The two major pathways initiated by active KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[10][11] Inhibition of KRAS G12C by Sotorasib effectively shuts down these pro-growth signals.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS G12C signaling pathway and the mechanism of Sotorasib inhibition.

Synthesis of a KRAS G12C Inhibitor: A Representative Workflow

The synthesis of Sotorasib is a multi-step process that showcases several key organic transformations relevant to modern drug manufacturing.[12][13][14] A crucial step in this and many other kinase inhibitor syntheses is the formation of an amide bond, which often serves as a key linker connecting different fragments of the molecule. The carboxylic acid functionality of building blocks like this compound is ideal for this purpose.

The following diagram outlines a generalized workflow for the synthesis of a Sotorasib-like molecule, emphasizing the key transformations.

Synthesis_Workflow A Heterocyclic Core Formation B Amide Bond Formation A->B Key Intermediate 1 C Suzuki Coupling B->C Key Intermediate 2 D Deprotection C->D Coupled Product E Final Acrylamide Formation D->E Amine Intermediate F Final Product (Sotorasib-like) E->F

Caption: Generalized synthetic workflow for a Sotorasib-like KRAS G12C inhibitor.

Detailed Protocol: Amide Bond Formation Using a Thiophene Carboxylic Acid Derivative

This protocol details a representative amide coupling reaction, a cornerstone of kinase inhibitor synthesis, using a generic thiophene carboxylic acid as a stand-in for a more complex intermediate. This method employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.[2][15]

Objective: To couple a thiophene carboxylic acid with a primary or secondary amine to form a stable amide bond.

Materials:

  • This compound (or analogous thiophene carboxylic acid) (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the this compound (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the amine coupling partner (1.1 eq) followed by DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) portion-wise to the reaction mixture. Causality Note: HATU reacts with the carboxylic acid in the presence of the base (DIPEA) to form a highly reactive OAt-ester intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid, thus facilitating amide bond formation.[15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Aqueous Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine. Self-Validation Note: The aqueous washes are critical for removing the DMF solvent and the water-soluble byproducts of the coupling reaction, such as the uronium salt from HATU and excess DIPEA.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Biological Activity of Sotorasib

The efficacy of a kinase inhibitor is quantified by its ability to inhibit the target enzyme and to kill cancer cells harboring the specific mutation. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. Sotorasib has demonstrated potent and selective activity against KRAS G12C-mutant cancer cell lines.

Cell LineCancer TypeKRAS MutationSotorasib IC₅₀ (µM)
NCI-H358Non-Small Cell Lung CancerG12C~0.006[9]
MIA PaCa-2Pancreatic CancerG12C~0.009[9]
H23Non-Small Cell Lung CancerG12C0.6904[8]
Other non-G12C linesVariousWild-type or other mutations>7.5[8][9]

This data is compiled from publicly available sources and is for illustrative purposes.

Conclusion and Future Outlook

The development of Sotorasib has validated KRAS G12C as a druggable target and has opened new avenues for the treatment of some of the most challenging cancers. The synthesis of such complex molecules relies on robust and efficient chemical reactions, with amide bond formation being a particularly critical step. Thiophene-based building blocks, like this compound, offer a versatile platform for the construction of novel kinase inhibitors due to their favorable chemical properties and ability to be incorporated into diverse molecular architectures. As our understanding of kinase biology deepens, the strategic use of such well-defined chemical synthons will continue to be a driving force in the discovery of the next generation of targeted cancer therapies.

References

Application Notes and Protocols for 4-Cyanothiophene-2-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-Cyanothiophene-2-carboxylic acid (CTCA) is a bifunctional heterocyclic compound that is emerging as a significant building block in the field of materials science. Its rigid thiophene core, coupled with the distinct electronic and coordination properties of its nitrile (-C≡N) and carboxylic acid (-COOH) functional groups, offers a unique platform for the design of novel functional materials. The thiophene ring itself is a well-established component in conductive polymers and organic electronics, prized for its environmental stability and electronic properties. The carboxylic acid provides a primary site for forming robust linkages, such as in the synthesis of metal-organic frameworks (MOFs) and for anchoring dyes to semiconductor surfaces. The cyano group, with its strong dipole moment and ability to participate in non-covalent interactions or act as a coordination site, imparts additional functionality, influencing the electronic properties and structural organization of the resulting materials.

These application notes provide a comprehensive overview of the utility of this compound in materials science, with a focus on its application as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs). Detailed protocols, grounded in established chemical principles for similar thiophene-based linkers, are provided to guide researchers in the practical application of this versatile molecule.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 406719-77-5[1]
Molecular Formula C₆H₃NO₂S[1]
Molecular Weight 153.16 g/mol [1]
Appearance Typically a solidN/A
Storage 2-8 °C[1]
SMILES OC(=O)C1=CC(=CS1)C#N[1]

Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.

Application I: Functional Linker for Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent candidate for a linker molecule in the synthesis of Metal-Organic Frameworks. The carboxylic acid group can coordinate with metal ions to form the structural nodes of the framework, while the cyano group can be oriented towards the pores of the MOF. This "pore functionalization" is a key strategy for tuning the properties of MOFs for specific applications, such as selective gas sorption, catalysis, or sensing. The cyano group can enhance the affinity of the MOF for specific molecules through dipole-dipole or other non-covalent interactions.

Causality Behind Experimental Choices in MOF Synthesis

The synthesis of MOFs is a delicate process governed by thermodynamics and kinetics. The choice of solvent, temperature, and metal source are critical. Solvothermal synthesis is a common method, where the reaction is carried out in a sealed vessel at elevated temperatures. This allows for the use of solvents above their boiling points, increasing the solubility of the reactants and promoting the crystallization of the MOF. The choice of metal salt is also crucial; different metal ions have different coordination geometries, which will dictate the final topology of the framework.

Representative Protocol for the Synthesis of a CTCA-based MOF (Hypothetical Example: "GEM-MOF-1")

The following is a representative protocol for the synthesis of a hypothetical MOF, "GEM-MOF-1," using this compound and a zinc-based metal source. This protocol is based on established methods for synthesizing MOFs with carboxylate linkers.

Materials:

  • This compound (CTCA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

  • Schlenk line or similar inert atmosphere setup

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL scintillation vial, dissolve 30.6 mg (0.2 mmol) of this compound in 10 mL of DMF. In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing and Sealing: Combine the two solutions in the 20 mL vial. Cap the vial tightly.

  • Solvothermal Synthesis: Place the vial in a preheated oven at 100°C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible.

  • Washing and Solvent Exchange: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, sonicate for 10 minutes, and then collect the crystals by centrifugation. Repeat this washing step three times.

  • Solvent Exchange with a Volatile Solvent: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol with fresh ethanol every 8 hours.

  • Activation: After the solvent exchange, decant the ethanol and add 10 mL of chloroform. Let the crystals soak for 4 hours. Then, filter the crystals and dry them under high vacuum at 120°C for 12 hours. This step is crucial to remove all guest solvent molecules and activate the MOF for subsequent applications.

Expected Characterization of GEM-MOF-1
Technique Expected Outcome
Powder X-Ray Diffraction (PXRD) A crystalline pattern confirming the formation of a new, ordered framework.
Fourier-Transform Infrared (FTIR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic carboxylate stretching bands. The C≡N stretching frequency should remain, confirming its incorporation.
Thermogravimetric Analysis (TGA) A profile showing the thermal stability of the framework and the temperature at which it decomposes.
Gas Sorption Analysis (e.g., N₂ at 77 K) An isotherm to determine the porosity and surface area of the activated MOF.

Diagram of MOF Synthesis Workflow

MOF_Synthesis cluster_prep Reactant Preparation cluster_synthesis Synthesis & Isolation cluster_activation Activation Linker This compound in DMF Mix Combine Solutions Linker->Mix Metal Zinc Nitrate in DMF Metal->Mix Heat Solvothermal Synthesis (100°C, 24h) Mix->Heat Cool Cool to RT Heat->Cool Collect Collect Crystals Cool->Collect Wash Wash with DMF Collect->Wash Exchange Solvent Exchange (Ethanol) Wash->Exchange Activate Dry under Vacuum (120°C, 12h) Exchange->Activate Final_Product Activated GEM-MOF-1 Activate->Final_Product

Caption: Workflow for the synthesis of a hypothetical MOF using this compound.

Application II: Precursor for Dyes in Dye-Sensitized Solar Cells (DSSCs)

Thiophene derivatives are extensively used in the design of organic dyes for DSSCs. The general structure of such a dye consists of a donor, a π-conjugated bridge, and an acceptor/anchoring group. This compound can serve as a key intermediate in the synthesis of such dyes. The carboxylic acid group acts as the anchoring group to bind the dye to the TiO₂ semiconductor surface, while the cyano group can be part of the acceptor unit or a precursor to it. The thiophene ring itself forms part of the π-conjugated bridge, facilitating intramolecular charge transfer from the donor to the acceptor upon photoexcitation.

Representative Protocol for Dye Synthesis via Knoevenagel Condensation

This protocol describes a general method for the synthesis of a D-π-A dye, where a donor-functionalized aldehyde is condensed with a molecule containing an active methylene group. Here, this compound can be modified to participate in such a reaction.

Step 1: Synthesis of an Aldehyde-Functionalized Thiophene (Illustrative)

A common synthetic route involves the Vilsmeier-Haack formylation of a donor-substituted thiophene. Alternatively, a pre-functionalized thiophene can be used.

Step 2: Knoevenagel Condensation

This step couples the aldehyde with an acceptor molecule, often containing a cyano group and an ester or acid.

Materials:

  • Aldehyde-functionalized donor-thiophene intermediate

  • Cyanoacetic acid

  • Piperidine

  • Acetonitrile

Methodology:

  • Dissolve the aldehyde-functionalized donor-thiophene (1 mmol) and cyanoacetic acid (1.2 mmol) in acetonitrile (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the final dye.

Diagram of Dye Synthesis and DSSC Assembly

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_assembly DSSC Assembly CTCA This compound (or derivative) Intermediate Donor-π Intermediate CTCA->Intermediate Condensation Knoevenagel Condensation Intermediate->Condensation Dye Final D-π-A Dye Condensation->Dye Sensitization Dye Adsorption on TiO₂ Dye->Sensitization TiO2 TiO₂ Nanoparticle Film TiO2->Sensitization Electrolyte Add Redox Electrolyte Sensitization->Electrolyte Counter_Electrode Seal with Counter Electrode Electrolyte->Counter_Electrode DSSC_Device Complete DSSC Device Counter_Electrode->DSSC_Device

Caption: General workflow for dye synthesis and DSSC fabrication.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the rational design of advanced functional materials. Its rigid structure and dual functionality allow for its use as a key component in Metal-Organic Frameworks, conductive polymers, and organic dyes for solar cells. The protocols provided herein offer a starting point for researchers to explore the potential of this molecule in their own applications. Future research will likely focus on the synthesis of novel materials with tailored properties by leveraging the unique electronic and coordinating capabilities of the cyano and carboxylic acid groups of this compound.

References

Application Notes & Protocols: 4-Cyanothiophene-2-carboxylic Acid as a Novel Linker for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of porous materials with extensive applications in catalysis, gas storage, and biomedicine.[1] The tunability of their structure and function is largely dictated by the interplay between the metal nodes and the organic linkers.[2] This guide explores the potential of 4-cyanothiophene-2-carboxylic acid as a bifunctional linker for the synthesis of novel MOFs. While direct experimental synthesis of MOFs using this specific linker is not yet prominently documented in peer-reviewed literature, its unique electronic and coordinating properties—a carboxylate group for metal coordination and a cyano group for pore functionalization—present a compelling case for its use. This document provides a comprehensive overview, including a proposed synthesis protocol adapted from structurally analogous thiophene-based MOFs, detailed characterization methodologies, and potential applications, particularly in the realm of drug delivery.

Introduction: The Rationale for this compound in MOF Synthesis

The design of MOFs is a molecular-level engineering exercise where the organic linker plays a pivotal role in defining the final architecture and properties of the framework.[2] Carboxylic acids are among the most common coordinating moieties used in MOF synthesis due to their versatile binding modes with metal ions.[3] The choice of this compound as a linker is predicated on several advantageous features:

  • Dual Functionality: The molecule possesses two key functional groups. The carboxylic acid group serves as the primary coordination site with metal ions to form the framework's backbone. The cyano (-C≡N) group, on the other hand, can act as a secondary binding site, a polar functional group to enhance molecular interactions, or a reactive handle for post-synthetic modification.[4]

  • Thiophene Backbone: The thiophene ring introduces unique electronic properties and potential for sulfur-metal interactions, which can influence the catalytic or sensing capabilities of the resulting MOF. Thiophene-based linkers have been successfully employed to create robust and functional MOFs.[5][6]

  • Asymmetric Nature: The asymmetric substitution on the thiophene ring can lead to the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and chiral separations.

  • Pore Environment Modification: The polar cyano groups lining the pores of the MOF can enhance the selective adsorption of polar molecules, including certain drug molecules, through dipole-dipole interactions.[4]

The combination of these features makes this compound a promising candidate for the development of MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.

Proposed Synthesis of a Zinc-Based MOF using this compound (Hypothetical Protocol)

Disclaimer: The following protocol is a proposed methodology based on established solvothermal synthesis techniques for MOFs with structurally similar linkers, such as thiophene-2,5-dicarboxylic acid.[7] This protocol has not been experimentally validated and should be considered a starting point for optimization by researchers.

Causality Behind Experimental Choices
  • Metal Selection (Zinc): Zinc (II) is chosen due to its versatile coordination chemistry, low toxicity, and its prevalence in the synthesis of biocompatible MOFs for drug delivery applications.[8][9]

  • Solvent System (DMF): N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis as it effectively dissolves both the metal salt and the organic linker and has a high boiling point suitable for the reaction conditions.[10]

  • Solvothermal Method: This method is widely used for growing high-quality MOF crystals. The elevated temperature and pressure facilitate the coordination reaction and promote the formation of a stable, crystalline framework.[10][11]

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC₆H₃NO₂S>95%e.g., ChemShuttle
Zinc nitrate hexahydrateZn(NO₃)₂·6H₂O>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, >99.8%Sigma-Aldrich
EthanolC₂H₅OHACS gradeFisher Scientific
Step-by-Step Synthesis Protocol
  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 30.6 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the 20 mL vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place the vial in a programmable laboratory oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • After the reaction is complete, cool the oven down to room temperature at a rate of 5 °C/min.

  • Product Isolation and Washing:

    • Upon cooling, colorless crystals should be visible at the bottom of the vial.

    • Carefully decant the supernatant.

    • Wash the crystals by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this step three times to remove any unreacted precursors.

    • To exchange the high-boiling DMF with a more volatile solvent, immerse the crystals in 10 mL of ethanol for 24 hours. Replace the ethanol with a fresh portion and let it sit for another 24 hours.

  • Activation of the MOF:

    • After the solvent exchange, decant the ethanol and transfer the crystalline product to a vacuum oven.

    • Heat the sample to 150 °C under vacuum for 12 hours to remove any residual solvent molecules from the pores. This step is crucial to "activate" the MOF and make its porous structure accessible.

    • The activated MOF powder is then ready for characterization and further use.

Characterization of the Synthesized MOF

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[12]

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The diffraction pattern serves as a fingerprint of the crystal structure.

  • Protocol:

    • Grind a small amount of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.

  • Expected Outcome: A series of sharp peaks, indicating a well-ordered crystalline structure. The absence of broad humps suggests high phase purity.

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.

  • Protocol:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Expected Outcome: A TGA curve showing a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the framework. The absence of significant weight loss at lower temperatures (< 200 °C) in the activated sample indicates successful solvent removal.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Purpose: To determine the specific surface area and pore volume of the MOF, which are critical parameters for applications in storage and delivery.

  • Protocol:

    • Degas approximately 100 mg of the activated MOF sample at 150 °C under vacuum for at least 6 hours.

    • Measure the nitrogen adsorption-desorption isotherms at 77 K (liquid nitrogen temperature).

    • Calculate the specific surface area using the BET model in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Expected Outcome: A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is generally desirable for drug loading applications.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the coordination of the carboxylate group to the metal center and the presence of the cyano group in the final framework.

  • Protocol:

    • Mix a small amount of the MOF with KBr powder and press it into a pellet.

    • Record the FTIR spectrum in the range of 4000 to 400 cm⁻¹.

  • Expected Outcome: The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of asymmetric and symmetric COO⁻ stretches (~1610 and ~1400 cm⁻¹, respectively) indicate coordination. A sharp peak around 2230 cm⁻¹ will confirm the presence of the cyano group.

Application in Drug Delivery: Loading and In Vitro Release of a Model Drug

The unique pore environment created by the this compound linker makes these hypothetical MOFs interesting candidates for drug delivery.[13] The polar cyano groups could enhance the loading of moderately polar drug molecules.

Model Drug: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used anticancer drug with a molecular size suitable for encapsulation in many MOFs. Its polarity is compatible with the expected pore environment of the proposed MOF.

Protocol for Drug Loading (Impregnation Method)
  • Preparation:

    • Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).

    • Accurately weigh 20 mg of the activated MOF and place it in a 4 mL vial.

  • Loading:

    • Add 2 mL of the 5-FU stock solution to the vial containing the MOF.

    • Seal the vial and stir the suspension at room temperature for 72 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation and Washing:

    • Collect the drug-loaded MOF by centrifugation (e.g., 8000 rpm for 10 minutes).

    • Carefully collect the supernatant for analysis to determine the amount of drug loaded.

    • Wash the collected solid with 1 mL of fresh methanol to remove any drug molecules adsorbed on the external surface. Centrifuge and discard the supernatant. Repeat this washing step twice.

  • Drying:

    • Dry the drug-loaded MOF (MOF@5-FU) under vacuum at 60 °C for 12 hours.

Quantification of Drug Loading
  • Method: Use UV-Vis spectroscopy to determine the concentration of 5-FU in the supernatant collected before and after the loading process.

  • Calculation:

    • Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] × 100

    • Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] × 100

Protocol for In Vitro Drug Release
  • Preparation:

    • Prepare a Phosphate-Buffered Saline (PBS) solution at pH 7.4 to mimic physiological conditions.

    • Accurately weigh 10 mg of the dried MOF@5-FU and place it in a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Study:

    • Suspend the sealed dialysis bag in 50 mL of the PBS solution at 37 °C with gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 2 mL aliquot of the release medium.

    • Immediately replace the withdrawn volume with 2 mL of fresh, pre-warmed PBS solution to maintain a constant volume.

  • Quantification:

    • Determine the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy at its maximum absorbance wavelength.

    • Calculate the cumulative percentage of drug released over time.

Visualizations

Conceptual Structure of the Linker

G cluster_thiophene Thiophene Ring cluster_carboxyl Carboxylic Acid cluster_cyano Cyano Group S S C1 C S->C1 C2 C C1->C2 C3 C C2->C3 C_carboxyl C C2->C_carboxyl Position 2 C4 C C3->C4 C4->S C_cyano C C4->C_cyano Position 4 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl N_cyano N C_cyano->N_cyano

Caption: Structure of this compound linker.

Proposed MOF Synthesis Workflow

workflow start Precursor Solution (Linker + Metal Salt in DMF) solvothermal Solvothermal Reaction (120°C, 48h) start->solvothermal Heat in Autoclave isolation Isolation & Washing (Centrifugation, DMF Washes) solvothermal->isolation Cool to RT exchange Solvent Exchange (Ethanol) isolation->exchange activation Activation (Vacuum Heating, 150°C) exchange->activation characterization Characterization (PXRD, TGA, BET, FTIR) activation->characterization application Application (Drug Loading) activation->application

Caption: Solvothermal synthesis and activation workflow.

Drug Delivery Logical Pathway

drug_delivery activated_mof Activated MOF (Porous Framework) loading Loading (Impregnation, 72h) activated_mof->loading drug_solution Drug Solution (e.g., 5-FU in Methanol) drug_solution->loading loaded_mof Drug-Loaded MOF (MOF@Drug) loading->loaded_mof Encapsulation release Controlled Release (Diffusion) loaded_mof->release release_medium Release Medium (PBS, pH 7.4, 37°C) release_medium->release free_drug Free Drug in Solution release->free_drug Therapeutic Effect

Caption: Drug loading and release logical pathway.

References

Application Notes and Protocols for the Polymerization of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Cyanothiophene-2-carboxylic acid in Polymer Synthesis

This compound is a highly functionalized thiophene monomer poised for the creation of advanced polymeric materials. The strategic placement of both a cyano (-CN) and a carboxylic acid (-COOH) group on the thiophene ring offers a unique combination of electronic properties and reactive handles. The electron-withdrawing nature of these substituents is anticipated to lower the HOMO energy level of the resulting polymer, potentially leading to enhanced oxidative stability compared to conventional polythiophenes[1]. The carboxylic acid moiety provides a versatile site for post-polymerization modification, enabling the covalent attachment of biomolecules, drug molecules, or other functional units, making the resulting polymers particularly attractive for applications in drug delivery, biosensing, and tissue engineering.[2]

This guide provides detailed protocols for the polymerization of this compound via two primary methods: electrochemical polymerization and chemical oxidative polymerization. It also outlines comprehensive characterization techniques and discusses potential applications in the biomedical field.

PART 1: Polymerization Methodologies

Electrochemical Polymerization: Precision Control of Film Deposition

Electrochemical polymerization is a powerful technique for generating thin, conductive polymer films directly onto an electrode surface.[3][4] This method offers excellent control over film thickness and morphology by modulating electrochemical parameters. The general mechanism involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain.[5]

Rationale for Experimental Choices:

  • Solvent and Electrolyte: Acetonitrile is a common solvent for electropolymerization due to its wide electrochemical window and ability to dissolve many organic monomers and electrolytes.[3] Lithium perchlorate (LiClO₄) is a suitable supporting electrolyte that provides high ionic conductivity with minimal interference in the polymerization reaction.

  • Working Electrode: Indium Tin Oxide (ITO) coated glass is an excellent substrate for electropolymerization as it is conductive and transparent, allowing for subsequent spectroscopic analysis of the polymer film.[3]

  • Monomer Concentration: A moderate monomer concentration is chosen to ensure a sufficient rate of polymerization without leading to insolubility issues or overly rapid, uncontrolled film growth.

Experimental Protocol:

  • Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile.

  • Preparation of the Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.

  • Electrochemical Cell Setup:

    • Working Electrode: Indium Tin Oxide (ITO) coated glass slide.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl electrode.[3]

  • Electropolymerization:

    • Immerse the electrodes in the monomer solution.

    • Apply a cyclic potential sweep between -0.2 V and +1.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles. The exact potential range may need to be optimized based on the observed oxidation potential of the monomer. Polymerization is typically observed as an increase in current with each cycle, indicating the deposition of a conductive film on the working electrode.[3]

    • Alternatively, potentiostatic polymerization can be performed by holding the potential at the oxidation peak of the monomer (e.g., ~1.6 V vs. Ag/AgCl) until the desired film thickness is achieved.[3]

  • Post-Polymerization Treatment:

    • After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

Workflow for Electrochemical Polymerization:

G cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_poly Polymerization cluster_post Post-Treatment A Prepare 0.1 M LiClO4 in Acetonitrile B Dissolve Monomer (0.05 M) A->B F Cyclic Voltammetry (-0.2 V to +1.8 V) B->F C Working Electrode (ITO) D Counter Electrode (Pt) E Reference Electrode (Ag/AgCl) G Rinse with Acetonitrile F->G H Dry with Nitrogen G->H

Caption: Workflow for the electrochemical polymerization of this compound.

Chemical Oxidative Polymerization: Scalable Synthesis of Polymer Powders

Chemical oxidative polymerization is a versatile and scalable method for producing larger quantities of polythiophene derivatives.[6][7] The reaction is typically carried out in a solution using an oxidizing agent, such as iron(III) chloride (FeCl₃).[6]

Rationale for Experimental Choices:

  • Oxidizing Agent: Iron(III) chloride (FeCl₃) is a commonly used and effective oxidizing agent for the polymerization of thiophenes. It is readily available and generally provides good yields.[6] The stoichiometry of the oxidant to the monomer is crucial for controlling the polymerization and the properties of the resulting polymer.

  • Solvent: Anhydrous chloroform is a suitable solvent as it can dissolve the monomer and the resulting polymer (to some extent, depending on molecular weight), while also being relatively inert to the reaction conditions.

  • Reaction Temperature: The reaction is typically initiated at room temperature and may be gently heated to promote polymerization.

Experimental Protocol:

  • Monomer Solution: Dissolve this compound (1.0 g) in 50 mL of anhydrous chloroform in a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Oxidant Solution: In a separate flask, dissolve iron(III) chloride (FeCl₃) (4.2 g, 4 molar equivalents) in 50 mL of anhydrous chloroform.

  • Polymerization:

    • Slowly add the FeCl₃ solution to the monomer solution dropwise over 30 minutes with vigorous stirring under a nitrogen atmosphere.

    • The reaction mixture should darken, indicating the formation of the polymer.

    • Continue stirring at room temperature for 24 hours.

  • Polymer Precipitation and Purification:

    • Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.

    • Filter the precipitate and wash it extensively with methanol to remove any residual FeCl₃ and unreacted monomer.

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C overnight.

Workflow for Chemical Oxidative Polymerization:

G cluster_prep Preparation cluster_poly Polymerization cluster_purify Purification A Dissolve Monomer in Chloroform C Slowly Add FeCl3 Solution to Monomer Solution A->C B Dissolve FeCl3 in Chloroform B->C D Stir for 24h under Nitrogen C->D E Precipitate in Methanol D->E F Filter and Wash with Methanol E->F G Soxhlet Extraction with Methanol F->G H Dry under Vacuum G->H

Caption: Workflow for the chemical oxidative polymerization of this compound.

PART 2: Characterization of the Polymer

Thorough characterization is essential to confirm the successful polymerization and to understand the properties of the synthesized poly(this compound).

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the polymer structure and the presence of functional groups.Broadening of peaks compared to the monomer.[6] Persistence of the -CN and -COOH vibrational bands. Disappearance of the C-H stretching bands of the α-positions of the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the polymer structure and regioregularity.Broadening of aromatic proton signals in the ¹H NMR spectrum compared to the sharp peaks of the monomer.[6]
UV-Vis Spectroscopy To determine the electronic properties and conjugation length.A broad absorption band in the visible region, characteristic of a π-conjugated system. The position of the absorption maximum (λ_max) can be used to estimate the optical bandgap.[6]
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).Provides information on the average chain length of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Determines the decomposition temperature of the polymer, indicating its stability at elevated temperatures.[6]
Cyclic Voltammetry (CV) To investigate the electrochemical properties (oxidation and reduction potentials).Determines the HOMO and LUMO energy levels of the polymer, which are crucial for electronic applications.[8]

PART 3: Applications in Drug Development

The unique properties of poly(this compound) make it a promising candidate for various applications in drug development and biomedical research.

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach drug molecules, enabling the development of targeted drug delivery systems. The polymer can be designed to release the drug in response to specific stimuli, such as a change in pH or the presence of a particular enzyme.

  • Biosensors: The conductive nature of the polymer makes it suitable for the fabrication of biosensors. The carboxylic acid groups can be used to immobilize enzymes, antibodies, or DNA probes. The binding of a target analyte can then be detected as a change in the electrical properties of the polymer.[9]

  • Tissue Engineering: Conductive polymers can be used to create scaffolds that promote cell growth and tissue regeneration. The electrical conductivity of the polymer can be used to stimulate cell proliferation and differentiation. The carboxylic acid groups can be used to attach cell adhesion peptides to improve biocompatibility.

Logical Relationship of Polymer Properties to Applications:

G cluster_props Polymer Properties cluster_apps Applications in Drug Development A Conductivity E Biosensors A->E F Tissue Engineering A->F B Carboxylic Acid Functionality D Drug Delivery B->D B->E B->F C Biocompatibility (with modification) C->D C->F

Caption: Relationship between the properties of poly(this compound) and its potential applications.

References

Application Notes and Protocols for the Esterification of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization is key to the development of novel therapeutic agents and advanced materials. The esterification of the carboxylic acid group is a fundamental transformation that not only facilitates subsequent reactions by protecting the acidic proton but also modulates the compound's physicochemical properties, such as solubility and bioavailability. This guide provides a comprehensive overview of the common methods for the esterification of this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the desired ester products is paramount for successful reaction setup, monitoring, and purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
This compound406719-77-5C₆H₃NO₂S153.16Solid2-8°C
Methyl 4-cyanothiophene-2-carboxylate67808-33-7C₇H₅NO₂S167.19--
Ethyl 4-cyanothiophene-2-carboxylate-C₈H₇NO₂S181.21--

Choosing the Right Esterification Method: A Comparative Analysis

Several methods can be employed for the esterification of this compound. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, and the desired purity of the final product.

MethodCatalyst/ReagentAdvantagesDisadvantagesBest Suited For
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, HCl)Inexpensive reagents, suitable for large-scale synthesis.Reversible reaction requiring removal of water; harsh acidic conditions may not be suitable for sensitive substrates.Robust, acid-stable substrates; large-scale production.
Steglich Esterification DCC or EDC, DMAPMild reaction conditions, high yields, suitable for acid-sensitive substrates.[1][2][3][4][5]Formation of a urea byproduct that needs to be removed; reagents are more expensive.Small-scale synthesis, acid-sensitive substrates, synthesis of sterically hindered esters.
Diazomethane or TMS-Diazomethane CH₂N₂ or (CH₃)₃SiCHN₂Fast and clean reaction, high yields, easy workup.Diazomethane is highly toxic and explosive; TMS-diazomethane is a safer alternative but still requires careful handling.Small-scale, rapid synthesis of methyl esters.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific scale of the reaction.

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 4-Cyanothiophene-2-carboxylate

This method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.

Workflow Diagram:

Caption: Fischer-Speier Esterification Workflow.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 4-cyanothiophene-2-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 4-Cyanothiophene-2-carboxylate

This method is ideal for substrates that may be sensitive to the harsh conditions of Fischer esterification.[1][2][3][4][5]

Workflow Diagram:

Caption: Steglich Esterification Workflow.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) or the water-soluble urea byproduct from EDC.

  • Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Purification and Characterization

Purification of the resulting esters is crucial to remove unreacted starting materials, catalysts, and byproducts.

  • Column Chromatography: A common method for purifying thiophene esters is flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically effective, with the polarity adjusted based on the specific ester.[6]

  • Recrystallization: If the ester is a solid at room temperature, recrystallization can be an effective purification technique.[6] The choice of solvent will depend on the solubility of the ester.

Characterization:

The purified esters should be characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the thiophene ring protons, as well as the methyl or ethyl group of the ester.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, and the carbons of the thiophene ring and the alkyl chain.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1710-1730 cm⁻¹.

    • A characteristic absorption for the nitrile (C≡N) group will be observed around 2220-2240 cm⁻¹.

Note: As specific experimental spectral data for the title compounds are not widely available, it is recommended to acquire these spectra on the synthesized materials and compare them with predicted values and data from closely related analogs.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

  • Sulfuric Acid: Highly corrosive and can cause severe burns.

  • DCC: A potent sensitizer and should be handled with care to avoid skin contact.

  • Diazomethane (if used): Extremely toxic, carcinogenic, and explosive. It should only be handled by experienced personnel with appropriate safety measures in place.

  • Solvents: Methanol, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Note & Protocol: Synthesis of 4-Cyanothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Robust Conversion of 4-Cyanothiophene-2-carboxylic acid to its Acyl Chloride

Authored for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 4-cyanothiophene-2-carbonyl chloride, a critical building block in the development of novel therapeutics. Thiophene-containing molecules are privileged scaffolds in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core.[1][2][3] The conversion of the carboxylic acid to the more reactive acyl chloride is a pivotal step, enabling subsequent derivatization through nucleophilic acyl substitution to generate esters, amides, and other key functional groups.[4][5][6]

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering practical insights into safety and handling, and providing a framework for the successful and reproducible synthesis of this valuable intermediate.

Mechanistic Underpinnings: Choosing Your Chlorinating Agent

The conversion of a carboxylic acid to an acyl chloride hinges on transforming the hydroxyl (-OH) group, a poor leaving group, into a more labile species.[7][8] Two primary reagents are favored for this transformation in a laboratory setting: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between them is often dictated by the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

  • Thionyl Chloride (SOCl₂): This reagent is cost-effective and highly efficient. The reaction proceeds through a chlorosulfite intermediate.[7][9] A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[5][10]

  • Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is another excellent choice, particularly for smaller-scale reactions or when milder conditions are preferred. The reaction with DMF forms the Vilsmeier reagent, which is the active chlorinating species.[11][12] The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, facilitating an easy workup.[13]

For the synthesis of 4-cyanothiophene-2-carbonyl chloride, both methods are viable. The thionyl chloride method is presented here as the primary protocol due to its efficiency and the straightforward removal of byproducts.

Experimental Design & Protocols

This section details the necessary materials and a step-by-step protocol for the synthesis of 4-cyanothiophene-2-carbonyl chloride using thionyl chloride.

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichEnsure the starting material is dry, as moisture will consume the chlorinating agent.
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-AldrichShould be colorless to pale yellow. Darker colors indicate decomposition and may require distillation.
Anhydrous TolueneACS GradeFisher ScientificUsed as a solvent and for azeotropic removal of excess SOCl₂.
Anhydrous N,N-Dimethylformamide (DMF)ACS GradeSigma-AldrichOptional catalyst (1-2 drops).
Round-bottom flask, two-necked------Must be oven- or flame-dried before use.
Reflux condenser with drying tube (CaCl₂ or Drierite)------To prevent atmospheric moisture from entering the reaction.
Magnetic stirrer and stir bar------For efficient mixing.
Heating mantle or oil bath------For controlled heating.
Rotary evaporator------For removal of solvent and excess reagent under reduced pressure.

The overall workflow for the conversion is depicted below. This process emphasizes anhydrous conditions and careful handling of corrosive materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Storage prep_start Oven-dry all glassware prep_reagents Prepare anhydrous reagents prep_start->prep_reagents Ensure dryness react_setup Assemble apparatus under N₂ atmosphere prep_reagents->react_setup react_charge Charge flask with This compound and anhydrous toluene react_setup->react_charge react_add Slowly add thionyl chloride (optional: catalytic DMF) react_charge->react_add react_heat Heat to reflux (e.g., 80°C) and monitor reaction progress (TLC/IR) react_add->react_heat workup_cool Cool reaction to room temperature react_heat->workup_cool workup_evap Remove solvent and excess SOCl₂ via rotary evaporation workup_cool->workup_evap workup_azeo Azeotrope with anhydrous toluene (repeat 2-3x) workup_evap->workup_azeo workup_distill Purify by vacuum distillation (if required for high purity) workup_azeo->workup_distill analysis_char Characterize product (¹H NMR, ¹³C NMR, IR) workup_distill->analysis_char analysis_store Store under inert gas (N₂ or Ar) at 2-8°C analysis_char->analysis_store

Caption: Workflow for the Synthesis of 4-Cyanothiophene-2-carbonyl chloride.

CRITICAL: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases. All glassware must be scrupulously dried to prevent hydrolysis of the reagents and product.[14][15]

  • Apparatus Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. The condenser should be fitted with a drying tube.

  • Reagent Charging: To the flask, add this compound (1.0 eq). Add anhydrous toluene (approx. 5-10 mL per gram of carboxylic acid) to create a slurry.

  • Addition of Thionyl Chloride: Begin stirring the mixture. Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask via a syringe or dropping funnel at room temperature. Note: The reaction can be exothermic. For substrates sensitive to acid, this addition can be performed at 0°C. A catalytic amount of DMF (1-2 drops) can be added at this stage to accelerate the reaction.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath. The reaction mixture should become a clear solution as the starting material is consumed.

  • Monitoring: The reaction can be monitored by taking small aliquots (carefully!), quenching with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) against a standard of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A trap containing a base solution (e.g., NaOH) is recommended to neutralize the corrosive vapors before they reach the vacuum pump.[14]

    • To ensure complete removal of residual thionyl chloride, add a portion of anhydrous toluene and re-evaporate. Repeat this azeotropic removal process two more times.[14]

  • Purification (Optional but Recommended): For most applications, the crude product obtained after azeotropic removal is of sufficient purity. For applications requiring very high purity, the product can be purified by fractional distillation under high vacuum.[10][14]

Product Characterization

The identity and purity of the synthesized 4-cyanothiophene-2-carbonyl chloride must be confirmed through spectroscopic analysis. Acyl chlorides are highly reactive, so samples for analysis must be handled under anhydrous conditions.[14]

TechniqueExpected Observations
Infrared (IR) Spectroscopy A strong, sharp carbonyl (C=O) stretching absorption band is expected at a high frequency, typically in the range of 1775-1810 cm⁻¹.[16] The nitrile (C≡N) stretch will appear around 2230 cm⁻¹.
¹H NMR Spectroscopy The protons on the thiophene ring will show characteristic shifts and coupling patterns. Protons adjacent to the electron-withdrawing carbonyl and cyano groups will be shifted downfield.
¹³C NMR Spectroscopy The carbonyl carbon will have a characteristic resonance in the 160-180 ppm range. The nitrile carbon and the carbons of the thiophene ring will also be observable.
Safety & Handling

This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[17][18][19][20] It can cause severe burns to the skin, eyes, and respiratory tract.[18] Always handle in a fume hood and wear chemical-resistant gloves, safety goggles, and a lab coat.[19]

  • Acyl Chlorides: Corrosive and moisture-sensitive.[6] They react with water to produce HCl. Exposure can cause irritation and burns. Handle with the same level of precaution as thionyl chloride.

  • Waste Disposal: Quench any residual thionyl chloride or the acyl chloride product slowly and carefully by adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting
IssueProbable CauseRecommended Solution
Low or No Product Yield Incomplete reaction.Extend the reaction time or increase the temperature slightly. Ensure the thionyl chloride used is not decomposed. The addition of catalytic DMF can be beneficial.
Presence of moisture in reagents or glassware.Ensure all glassware is rigorously dried before use. Use anhydrous solvents and fresh, high-quality thionyl chloride. Perform the reaction under an inert atmosphere.[14]
Product is Dark/Colored Side reactions at elevated temperatures or impure starting materials.Maintain the recommended reaction temperature and avoid overheating.[14] If the thionyl chloride is old or colored, consider purifying it by distillation before use.
Product Hydrolyzes Back to Carboxylic Acid Exposure to atmospheric moisture during workup or storage.Minimize the time the product is exposed to air. Conduct workup and transfers under an inert atmosphere if possible. Store the final product in a sealed container under nitrogen or argon at a low temperature.[15][21]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TCCA-2026-01

Version: 1.0

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to the technical support guide for the synthesis of 4-Cyanothiophene-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, yet its synthesis can present challenges related to regioselectivity, functional group compatibility, and yield optimization. This document is designed to serve as a comprehensive resource for researchers, providing not just protocols, but also the underlying chemical principles and troubleshooting strategies to navigate common experimental hurdles.

The synthetic route detailed here is a multi-step process designed for reliability and scalability, proceeding via a 4-amino intermediate followed by a Sandmeyer reaction. We will address potential issues at each critical stage of this pathway.

Section 1: Recommended Synthetic Pathway Overview

The optimized synthesis of this compound is best approached via a three-step sequence starting from Thiophene-2-carboxylic acid. This pathway offers a reliable method for introducing the cyano group at the C4 position, which is not readily accessible through direct functionalization.

Synthesis_Pathway Start Thiophene-2-carboxylic acid Step1 Step 1: Nitration HNO₃ / H₂SO₄ Start->Step1 Intermediate1 4-Nitrothiophene- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Reduction Fe / HCl or H₂/Pd-C Intermediate1->Step2 Intermediate2 4-Aminothiophene- 2-carboxylic acid Step2->Intermediate2 Step3 Step 3: Sandmeyer Cyanation 1. NaNO₂ / HCl 2. CuCN / KCN Intermediate2->Step3 End 4-Cyanothiophene- 2-carboxylic acid Step3->End

Caption: Recommended three-step synthesis pathway.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific problems you may encounter during the synthesis.

Step 1: Nitration of Thiophene-2-carboxylic acid

Q1: I am getting a low yield of the 4-nitro isomer and a significant amount of the 5-nitro isomer. How can I improve the regioselectivity?

A1: This is a classic selectivity challenge in thiophene chemistry. The carboxylic acid group is deactivating and a meta-director. However, on the thiophene ring, the C5 position is often kinetically favored for electrophilic substitution. To favor the C4 (meta) position, you must use carefully controlled, less aggressive nitrating conditions.

  • Causality: Highly aggressive conditions (e.g., concentrated nitric and sulfuric acid at elevated temperatures) can overcome the directing effect of the carboxyl group, leading to a mixture of isomers. The C5 position is electronically more activated by the sulfur heteroatom.

  • Solution:

    • Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C. Use an ice/salt bath for precise control.

    • Milder Nitrating Agent: Instead of fuming nitric acid, use a mixture of concentrated nitric acid and acetic anhydride to generate acetyl nitrate in situ. This is a less aggressive electrophile and can improve selectivity for the 4-position.

    • Slow Addition: Add the nitrating agent dropwise to the solution of thiophene-2-carboxylic acid over a prolonged period (e.g., 1-2 hours) to prevent localized overheating and side reactions.

Q2: My reaction mixture turned black, and I isolated mostly tar-like decomposition products. What happened?

A2: Thiophene rings are sensitive to strong oxidizing acids, and decomposition is a common issue if conditions are not properly managed.

  • Causality: The combination of concentrated nitric and sulfuric acid is a powerful oxidizing medium. The thiophene ring can be readily oxidized and polymerized under these conditions, especially at temperatures above 10 °C.

  • Solution:

    • Verify Acid Quality: Ensure your sulfuric acid is free of oxidizing contaminants.

    • Strict Temperature Adherence: This is the most critical parameter. Ensure your cooling bath is efficient and the internal reaction temperature never exceeds 5 °C.

    • Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent. A large excess will promote oxidation and decomposition.

Step 2: Reduction of 4-Nitrothiophene-2-carboxylic acid

Q3: My reduction using Iron (Fe) powder in HCl is slow and incomplete. How can I drive it to completion?

A3: Incomplete reduction is often due to insufficient activation of the iron surface or poor mixing.

  • Causality: The reduction is a heterogeneous reaction occurring on the surface of the iron particles. The surface can be passivated by oxides or insufficient acid, slowing the reaction.

  • Solution:

    • Iron Activation: Before adding your nitro compound, briefly pre-treat the iron powder with dilute HCl to etch the surface and remove any passivating oxide layer.

    • Mechanical Agitation: Use a robust overhead stirrer instead of a magnetic stir bar to ensure the iron powder remains well-suspended in the reaction mixture.

    • Heat: The reaction is often sluggish at room temperature. Heating the mixture to 60-80 °C will significantly increase the reaction rate. Monitor the reaction by TLC until the starting material is fully consumed.

    • Alternative Reagents: If issues persist, consider using tin(II) chloride (SnCl₂) in concentrated HCl, which is a homogeneous and often more reliable reducing agent for this transformation.

Q4: I am considering catalytic hydrogenation (H₂/Pd-C), but I am concerned about poisoning the catalyst. Is this a viable method?

A4: Yes, catalytic hydrogenation is an excellent and clean alternative, but catalyst poisoning by the sulfur atom in the thiophene ring is a valid concern.

  • Causality: Sulfur compounds can strongly adsorb to the surface of palladium catalysts, blocking the active sites and inhibiting the hydrogenation process.

  • Solution:

    • Use a Poison-Resistant Catalyst: Use a catalyst specifically designed for sulfur-containing compounds, such as 5% Pd/CaCO₃ poisoned with lead (Lindlar's catalyst), or a higher loading of standard Pd/C (e.g., 10 mol%).

    • Solvent Choice: Perform the reaction in ethanol or ethyl acetate.

    • Pressure: While it may proceed at atmospheric pressure, using a Parr hydrogenator at 40-50 psi of H₂ can often overcome mild catalyst inhibition and accelerate the reaction.

Step 3: Sandmeyer Cyanation of 4-Aminothiophene-2-carboxylic acid

Q5: My Sandmeyer reaction has a very low yield. After adding the diazonium salt to the CuCN solution, the reaction fizzed violently and then stopped.

A5: This indicates a catastrophic and premature decomposition of your diazonium salt. The stability of aryl diazonium salts is highly dependent on temperature.[1][2][3]

  • Causality: Diazonium salts are thermally unstable and decompose rapidly at temperatures above 5-10 °C, releasing nitrogen gas and forming phenols or other undesired byproducts.[2][4] The reaction is a radical-nucleophilic aromatic substitution, and its success hinges on the controlled formation of an aryl radical from the diazonium intermediate.[2]

  • Solution:

    • Strict Temperature Control (Diazotization): Prepare the diazonium salt by adding aqueous sodium nitrite (NaNO₂) dropwise to a solution of your amine in acid (e.g., HCl or H₂SO₄) while maintaining the internal temperature between 0 °C and 5 °C . Never let it rise above this range.

    • Strict Temperature Control (Cyanation): The solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) must also be pre-chilled to 0-5 °C.

    • Slow Addition: Add the freshly prepared, cold diazonium salt solution slowly (e.g., via a dropping funnel) to the cold CuCN/KCN solution. This ensures the diazonium salt reacts productively before it can decompose.

Q6: I am concerned about using cyanide. Are there safer or alternative methods to introduce the nitrile group?

A6: While the Sandmeyer reaction is a classic and effective method, modern palladium-catalyzed cross-coupling reactions offer an alternative, though they require a different starting material.

  • Causality: The Sandmeyer reaction relies on a copper(I)-catalyzed process with cyanide salts.[1][2] Palladium-catalyzed cyanation involves a different mechanism, typically an oxidative addition/reductive elimination cycle, and can use less acutely toxic cyanide sources.[5][6]

  • Alternative Pathway:

    • Synthesize 4-Bromothiophene-2-carboxylic acid (this would require a different synthetic route from thiophene-2-carboxylic acid, likely involving bromination).

    • Perform a palladium-catalyzed cyanation using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like Xantphos.

    • For the cyanide source, you can use zinc cyanide (Zn(CN)₂), which is less toxic and easier to handle than KCN or CuCN.[5] This method often shows broad functional group tolerance.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the ideal workup and purification procedure for the final product, this compound? A:

  • Quench: After the Sandmeyer reaction is complete (as monitored by TLC or LC-MS), carefully quench the reaction mixture by adding it to a solution of sodium hypochlorite (bleach) or hydrogen peroxide to decompose any residual cyanide. (Perform this in a well-ventilated fume hood).

  • Acidify: Adjust the pH of the aqueous solution to ~2-3 with concentrated HCl. The carboxylic acid product should precipitate as a solid.

  • Isolate: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallization: The most effective method for purification is recrystallization. A solvent system of ethanol/water or acetic acid/water typically works well. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Q: Can I protect the carboxylic acid group before performing the reaction sequence? A: Yes, protecting the carboxylic acid as a methyl or ethyl ester is a viable strategy, particularly if you encounter solubility issues or side reactions.

  • Esterification: Convert the starting Thiophene-2-carboxylic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.

  • Perform Steps 1-3: Carry out the nitration, reduction, and Sandmeyer cyanation on the ester.

  • Hydrolysis: As the final step, hydrolyze the ester back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup. This adds two steps to the synthesis but can improve the yield and purity in some cases.

Q: What analytical techniques are best for monitoring reaction progress? A:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting material and the appearance of the product. Use a mobile phase like 30-50% ethyl acetate in hexanes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for unambiguously confirming the mass of the desired product at each step and for identifying potential byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product after purification.

Section 4: Key Experimental Protocols & Data

Protocol 1: Synthesis of 4-Aminothiophene-2-carboxylic acid

Protocol_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction N1 Dissolve Thiophene-2-carboxylic acid in conc. H₂SO₄ at 0°C N2 Add conc. HNO₃ dropwise (Maintain T < 5°C) N1->N2 N3 Stir for 2h at 0-5°C N2->N3 N4 Pour onto ice, filter solid N3->N4 R1 Suspend 4-Nitro intermediate and Fe powder in Ethanol/Water N4->R1 Crude 4-Nitro product R2 Add conc. HCl, heat to 70°C R1->R2 R3 Stir until starting material is consumed (TLC) R2->R3 R4 Filter hot, neutralize filtrate, isolate product R3->R4

Caption: Workflow for preparing the key amino intermediate.

Detailed Steps:

  • Nitration: To a stirred solution of concentrated H₂SO₄ (100 mL) cooled to 0 °C, add Thiophene-2-carboxylic acid (12.8 g, 0.1 mol) in portions. In a separate flask, prepare a nitrating mixture of concentrated H₂SO₄ (25 mL) and concentrated HNO₃ (6.3 mL, 0.15 mol), also cooled to 0 °C. Add this nitrating mixture dropwise to the thiophene solution over 1 hour, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 2 hours at 0-5 °C. Carefully pour the reaction mixture onto 500 g of crushed ice. The precipitated 4-Nitrothiophene-2-carboxylic acid is collected by filtration, washed with cold water, and used directly in the next step.

  • Reduction: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the crude 4-Nitrothiophene-2-carboxylic acid (17.3 g, 0.1 mol) and iron powder (28 g, 0.5 mol) in a mixture of ethanol (200 mL) and water (50 mL). Heat the mixture to 70 °C and add concentrated HCl (10 mL) portion-wise. An exotherm may be observed. Maintain the reaction at 70-80 °C for 3-4 hours, or until TLC analysis shows complete consumption of the starting material. Filter the hot reaction mixture through a pad of celite to remove iron salts. Reduce the volume of the filtrate under vacuum, and adjust the pH to 7-8 with aqueous ammonia to precipitate the product. Filter the solid, wash with water, and dry to yield 4-Aminothiophene-2-carboxylic acid.

Table 1: Critical Parameters for the Sandmeyer Reaction
ParameterRecommended ValueRationale
Diazotization Temp. 0 - 5 °CPrevents premature decomposition of the thermally labile diazonium salt.[3][7]
NaNO₂ Equivalents 1.05 - 1.1 eqA slight excess ensures complete conversion of the amine to the diazonium salt.
CuCN Equivalents 1.2 - 1.5 eqA stoichiometric amount is required as it is consumed and regenerated in the catalytic cycle.[2][4]
Addition Rate Slow, dropwisePrevents localized heating and uncontrolled decomposition of the diazonium salt.
Reaction pH Acidic (pH < 2)Stabilizes the diazonium salt and prevents premature side reactions like diazo coupling.

References

Technical Support Center: Purification of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 4-cyanothiophene-2-carboxylic acid. It is designed for researchers, scientists, and professionals in drug development who are working with this compound and require reliable methods to achieve high purity.

Introduction to Purification Challenges

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group on a thiophene ring. This unique structure presents specific challenges during purification. The carboxylic acid moiety allows for manipulation based on its acidic properties, while the electron-withdrawing nature of the cyano group influences the overall polarity and reactivity of the molecule. A primary concern is the potential for hydrolysis of the nitrile group to an amide or a carboxylic acid under harsh acidic or basic conditions, which could lead to a complex mixture of byproducts.[1][2][3] Careful selection of purification methods and conditions is therefore paramount to preserving the integrity of the target compound.

Critical Physical and Safety Data

Before beginning any purification protocol, it is essential to be aware of the physical properties and safety information for this compound.

PropertyValueSource(s)
CAS Number 406719-77-5[4]
Molecular Formula C₆H₃NO₂S[5]
Molecular Weight 153.16 g/mol [5]
Appearance White to off-white solid (typical)General
Melting Point Not readily available in literature. For reference, the related 5-chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C.[6][7]
Safety Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[8]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

Choosing the Right Purification Strategy

The optimal purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. The following diagram outlines a decision-making workflow to guide your choice of method.

Purification_Workflow Purification Strategy Decision Tree start Crude this compound check_impurities What are the primary impurities? start->check_impurities neutral_impurities Mainly neutral or basic organic impurities check_impurities->neutral_impurities acidic_impurities Mainly other acidic impurities with different polarity check_impurities->acidic_impurities isomeric_impurities Isomeric or closely related impurities check_impurities->isomeric_impurities acid_base_extraction Acid-Base Extraction neutral_impurities->acid_base_extraction column_chromatography Column Chromatography acidic_impurities->column_chromatography isomeric_impurities->column_chromatography If solubility is similar recrystallization Recrystallization isomeric_impurities->recrystallization If solubility differs significantly acid_base_extraction->recrystallization For further polishing final_purity_check Assess Purity (TLC, LC-MS, NMR, Melting Point) acid_base_extraction->final_purity_check column_chromatography->recrystallization To obtain crystalline solid column_chromatography->final_purity_check recrystallization->final_purity_check

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Acid-Base Extraction

Q1: My yield is very low after performing an acid-base extraction. What could be the cause?

A1: Several factors can contribute to low yield during an acid-base extraction:

  • Incomplete Deprotonation: Ensure the pH of the aqueous basic solution is high enough to fully deprotonate the carboxylic acid. A pH of at least 2 units above the pKa of the carboxylic acid is recommended.

  • Incomplete Reprotonation: When acidifying the aqueous layer to precipitate the product, ensure you add enough acid to lower the pH sufficiently (at least 2 units below the pKa). Check the pH with litmus paper or a pH meter.

  • Emulsion Formation: Emulsions can trap your product at the interface of the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

  • Product Solubility: While the deprotonated carboxylate salt is soluble in the aqueous phase, the protonated carboxylic acid may have some residual solubility in water, especially if the volume is large. Minimize the amount of water used and consider back-extracting the aqueous layer with a fresh portion of organic solvent after acidification.

Q2: I suspect the cyano group is hydrolyzing during the extraction. How can I prevent this?

A2: This is a valid concern as nitriles can hydrolyze under prolonged exposure to strong acids or bases, especially at elevated temperatures.[1][2][3][10] To mitigate this:

  • Use Mild Bases: Instead of strong bases like sodium hydroxide, consider using a milder base such as sodium bicarbonate or sodium carbonate. These are often sufficient to deprotonate the carboxylic acid without promoting significant nitrile hydrolysis.

  • Avoid High Temperatures: Perform the extraction at room temperature or below. Do not heat the mixture to dissolve the components.

  • Minimize Contact Time: Do not let the solution sit in strongly acidic or basic conditions for extended periods. Proceed with the next steps of the extraction promptly.

Recrystallization

Q3: I'm struggling to find a suitable solvent for recrystallization. What are some good starting points?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11][12][13] For polar compounds like this compound, consider the following:

  • Single Solvents: Ethanol, methanol, or water are good starting points for polar aromatic carboxylic acids.[14][15] For instance, the analogous 4-cyanobenzoic acid can be recrystallized from water.[14]

  • Solvent Pairs: If a single solvent is not ideal, a two-solvent system can be effective. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[12] Dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature, then slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Q4: My compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has a chance to form an ordered crystal lattice. To prevent this:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: Add more of the "good" solvent to the hot solution before cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small glass particles can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography

Q5: My carboxylic acid is streaking on the TLC plate and the column. How can I get sharp bands?

A5: Streaking of carboxylic acids on silica gel is a common issue due to strong interactions between the acidic proton and the polar stationary phase. To resolve this:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent.[16] This keeps the carboxylic acid in its protonated, less polar form, reducing its interaction with the silica gel and leading to sharper bands.

  • Choosing the Right Eluent: A common mobile phase for moderately polar compounds is a mixture of hexane and ethyl acetate.[5] For more polar compounds, dichloromethane/methanol might be necessary.[5] The optimal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[17]

Q6: What is a general protocol for column chromatography of this compound?

A6: The following is a general procedure that can be adapted based on TLC analysis.

Column_Chromatography_Protocol Column Chromatography Protocol start 1. Select Eluent via TLC (e.g., Hexane:EtOAc + 0.5% Acetic Acid) pack_column 2. Pack Column with Silica Gel start->pack_column load_sample 3. Load Crude Sample (dissolved in minimal eluent or adsorbed onto silica) pack_column->load_sample elute_column 4. Elute Column with Mobile Phase load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_and_evaporate 7. Combine Pure Fractions and Evaporate Solvent monitor_fractions->combine_and_evaporate final_product Pure this compound combine_and_evaporate->final_product

Caption: A stepwise protocol for purification by column chromatography.

Verification of Purity

After purification, it is crucial to verify the purity of the this compound. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting range close to the literature value (if available) indicates high purity. As the melting point for this specific compound is not widely reported, establishing a sharp melting range for a batch deemed pure by other methods can serve as a benchmark for future purifications.

References

Technical Support Center: Recrystallization of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 4-cyanothiophene-2-carboxylic acid (CAS No.: 406719-77-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this critical building block. As a key intermediate in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for reliable downstream applications.

Introduction: The Criticality of Purity

This compound is a heterocyclic compound whose utility in drug discovery and the synthesis of novel organic materials is significant. The presence of both a carboxylic acid and a cyano group on the thiophene ring offers versatile reactivity for further chemical modifications. However, impurities, often originating from its synthesis, can interfere with subsequent reactions, leading to lower yields, and undesired side products, and can compromise the biological activity or material properties of the final product. Recrystallization is a powerful and cost-effective purification technique that, when optimized, can yield material of high purity. This guide provides the foundational knowledge and practical troubleshooting advice to master this process.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

While specific data for the appearance of highly pure this compound is not widely published, analogous compounds like thiophene-2-carboxylic acid are described as white to light yellow crystalline powders.[1] Therefore, a successful recrystallization should ideally yield an off-white to light-colored crystalline solid. Significant deviation in color may indicate the presence of impurities.

Q2: What is the molecular weight of this compound?

The molecular weight is 153.16 g/mol .

Q3: What are the general safety precautions I should take when handling this compound?

Q4: How should I store this compound?

Commercial suppliers recommend storing the compound at 2-8°C. It should be kept in a tightly sealed container in a dry and cool place.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general framework for the recrystallization of this compound. The ideal solvent and specific volumes will need to be determined empirically through small-scale solubility tests.

Part 1: Solvent Screening

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.

Table 1: Solubility Characteristics of Carboxylic Acids in Common Solvents

SolventPolarityExpected Solubility of Carboxylic Acids
WaterHighPotentially soluble, especially with heating.
EthanolHighLikely to be soluble.
MethanolHighLikely to be soluble.
AcetoneMediumGood potential for solubility.
Ethyl AcetateMediumGood potential for solubility.
DichloromethaneLowLower solubility is expected.
TolueneLowLower solubility is expected.
HexaneNon-polarLikely insoluble.

Procedure for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from the table above, dropwise, at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is poorly soluble, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid upon cooling.

Part 2: Recrystallization Workflow

The following diagram illustrates the general workflow for recrystallization.

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude compound in a minimum amount of hot solvent hot_filtration Perform hot filtration to remove insoluble impurities dissolve->hot_filtration If insoluble impurities are present cool Allow the solution to cool slowly dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry G start Recrystallization Outcome no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out Occurred start->oiling_out low_recovery Low Recovery start->low_recovery colored_product Colored Product start->colored_product success Pure Crystals Obtained start->success too_much_solvent Too much solvent? no_crystals->too_much_solvent Check supersaturated Supersaturated? no_crystals->supersaturated Check high_bp_solvent Solvent BP too high? oiling_out->high_bp_solvent Check rapid_cooling Cooling too rapid? oiling_out->rapid_cooling Check excess_solvent_wash Excess solvent/wash? low_recovery->excess_solvent_wash Check premature_crystallization Premature crystallization? low_recovery->premature_crystallization Check colored_impurities Colored impurities? colored_product->colored_impurities Check boil_off Boil off solvent too_much_solvent->boil_off scratch_seed Scratch/Add seed crystal supersaturated->scratch_seed boil_off->success scratch_seed->success change_solvent Change solvent high_bp_solvent->change_solvent add_more_solvent Add more solvent, cool slowly rapid_cooling->add_more_solvent add_more_solvent->success change_solvent->success concentrate_mother_liquor Concentrate mother liquor excess_solvent_wash->concentrate_mother_liquor preheat_funnel Pre-heat funnel premature_crystallization->preheat_funnel concentrate_mother_liquor->success preheat_funnel->success add_charcoal Add activated charcoal colored_impurities->add_charcoal add_charcoal->success

References

Technical Support Center: 4-Cyanothiophene-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyanothiophene-2-carboxylic acid. As a crucial building block in medicinal chemistry, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the emergence of impurities, during its synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate the complexities of this synthetic process.

Visualizing the Synthetic Pathway and Impurity Formation

A common and efficient route to this compound involves a multi-step process starting from a readily available substituted thiophene. The following diagram illustrates a plausible synthetic pathway, highlighting the key stages where impurities are most likely to be introduced.

G cluster_2 Step 3: Hydrolysis A 4-Bromothiophene-2-carboxylic acid B Methyl 4-bromothiophene-2-carboxylate A->B CH3OH, H+ I3 Unreacted 4-Bromothiophene- 2-carboxylic acid A->I3 C Methyl 4-cyanothiophene-2-carboxylate B->C Pd catalyst, CN- source (e.g., Zn(CN)2) I1 Unreacted Methyl 4-bromothiophene-2-carboxylate B->I1 Incomplete Cyanation I4 Methyl thiophene-2-carboxylate (dehalogenation byproduct) B->I4 Side reaction during Cyanation D This compound (Target) C->D Acid or Base Hydrolysis C->D I2 4-Cyanothiophene-2-carboxamide C->I2

Caption: Synthetic pathway and origin of common impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Frequently Asked Questions: Cyanation Step

Question 1: My palladium-catalyzed cyanation of Methyl 4-bromothiophene-2-carboxylate is sluggish or incomplete, leaving a significant amount of starting material. What are the likely causes and how can I improve the conversion?

Answer: This is a common issue in palladium-catalyzed cyanations, often stemming from catalyst deactivation. Here’s a breakdown of potential causes and solutions:

  • Catalyst Poisoning by Cyanide: Excess cyanide in the reaction mixture can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes and halting the catalytic cycle.

    • Solution: Instead of highly soluble cyanide sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂). Zinc cyanide has lower solubility in organic solvents, which helps maintain a low concentration of free cyanide ions, thus minimizing catalyst poisoning. Another effective, non-toxic alternative is potassium ferrocyanide (K₄[Fe(CN)₆]).[1]

  • Inactive Catalyst: The active catalytic species is typically a Pd(0) complex. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be efficiently reduced to the active form.

    • Solution: Ensure your reaction conditions promote the formation of the active catalyst. This can involve the choice of phosphine ligand and solvent. In some cases, the addition of a reducing agent can be beneficial, though this can also lead to side reactions. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can also be advantageous.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.

    • Solution: For cyanation of aryl bromides, bulky, electron-rich phosphine ligands such as XPhos are often effective.[1] Experiment with different ligands to find the optimal one for your specific substrate and conditions.

Question 2: I am observing a significant amount of a byproduct that appears to be Methyl thiophene-2-carboxylate (dehalogenation). What is causing this and how can I prevent it?

Answer: The formation of a dehalogenated byproduct (where the bromine is replaced by a hydrogen atom) is typically due to a competing hydrodehalogenation side reaction. This can be promoted by several factors:

  • Source of Hydride: Trace amounts of water or other protic species in your reaction mixture can serve as a hydride source. Additionally, some reagents, like certain phosphines or additives, can undergo decomposition to generate species that can act as hydride donors.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor this side reaction.

Solutions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion of your starting material without significant byproduct formation. Avoid unnecessarily long reaction times or excessive temperatures.

Frequently Asked Questions: Hydrolysis Step

Question 3: After hydrolysis of Methyl 4-cyanothiophene-2-carboxylate, my final product is contaminated with a significant amount of 4-Cyanothiophene-2-carboxamide. How can I drive the hydrolysis to completion?

Answer: The presence of the corresponding amide is a classic sign of incomplete hydrolysis of the nitrile group. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction is not allowed to proceed to completion, or if the conditions are not harsh enough, the amide will be isolated.

Solutions:

  • Extend Reaction Time and/or Increase Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Increasing the reaction time or temperature can help drive the reaction to completion.

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Acidic Hydrolysis: Heating under reflux with a strong acid like hydrochloric acid or sulfuric acid is a common method.[2]

    • Basic Hydrolysis (Saponification): Refluxing with a strong base like sodium hydroxide or potassium hydroxide is also effective. This will initially form the carboxylate salt, which must then be acidified in a separate workup step to yield the final carboxylic acid.[2][3] Basic hydrolysis is often preferred as it is less likely to cause degradation of sensitive functional groups.

Question 4: My final product, this compound, has a low melting point and appears oily, suggesting the presence of unreacted Methyl 4-cyanothiophene-2-carboxylate. How can I effectively remove this impurity?

Answer: The presence of the starting ester is due to incomplete hydrolysis. While optimizing the hydrolysis conditions is the first step, effective purification is crucial for obtaining the pure carboxylic acid.

Solutions:

  • Aqueous Base Extraction: This is a highly effective method for separating a carboxylic acid from a neutral ester.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt and move into the aqueous layer, while the neutral ester will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining traces of the ester.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2-3. The carboxylic acid will precipitate out of the solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization: If the ester impurity is present in a smaller amount, recrystallization can be effective. A suitable solvent system would be one in which the carboxylic acid has good solubility at high temperatures and poor solubility at low temperatures, while the ester remains more soluble. A mixture of an organic solvent and water is often a good starting point.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-cyanothiophene-2-carboxylate

This protocol is a representative procedure for the palladium-catalyzed cyanation of Methyl 4-bromothiophene-2-carboxylate.

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-bromothiophene-2-carboxylate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous, degassed solvent (e.g., DMF or DMAc).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 4-cyanothiophene-2-carboxylate and Purification of this compound

This protocol describes a standard basic hydrolysis (saponification) procedure.

  • Hydrolysis: Dissolve the crude Methyl 4-cyanothiophene-2-carboxylate in a suitable solvent like methanol or ethanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate should form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the purified this compound.

Summary of Common Impurities and Key Characteristics

ImpurityChemical NameOriginIdentification Notes
I1 Methyl 4-bromothiophene-2-carboxylateIncomplete cyanationHigher Rf on TLC than the product.
I2 4-Cyanothiophene-2-carboxamideIncomplete nitrile hydrolysisMore polar than the starting ester, but less acidic than the final product.
I3 4-Bromothiophene-2-carboxylic acidIncomplete esterification of starting materialCan be carried through the synthesis.
I4 Methyl thiophene-2-carboxylateDehalogenation side reactionLower molecular weight, identifiable by GC-MS.

References

Technical Support Center: Synthesis of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Cyanothiophene-2-carboxylic acid. As a crucial building block in medicinal chemistry, the successful synthesis of this molecule is often paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles and causality behind common synthetic challenges. Our aim is to equip you with the expertise to diagnose and resolve issues encountered during your experiments, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Side Reactions

The synthesis of this compound can be approached through various synthetic routes. A common and logical pathway involves the functionalization of a pre-existing thiophene ring. For the context of this guide, we will consider a plausible multi-step synthesis to address a wider range of potential side reactions. The insights provided are applicable across different synthetic strategies.

A plausible synthetic route is outlined below:

G cluster_0 Plausible Synthetic Pathway 2,4-Dibromothiophene 2,4-Dibromothiophene 2-Bromo-4-cyanothiophene 2-Bromo-4-cyanothiophene 2,4-Dibromothiophene->2-Bromo-4-cyanothiophene CuCN, DMF 4-Cyano-2-formylthiophene 4-Cyano-2-formylthiophene 2-Bromo-4-cyanothiophene->4-Cyano-2-formylthiophene 1. n-BuLi 2. DMF This compound This compound 4-Cyano-2-formylthiophene->this compound Oxidation (e.g., KMnO4)

Figure 1: A plausible synthetic pathway for this compound.

This section will address the most common side reactions encountered during such a synthesis.

Issue 1: Incomplete Cyanation and Formation of Impurities

Q: During the cyanation of 2-bromo-4-cyanothiophene, I observe a significant amount of starting material remaining and the formation of unidentified byproducts. What is causing this and how can I improve the reaction?

A: The Rosenmund-von Braun reaction (cyanation of an aryl halide with a copper(I) cyanide) is a powerful tool, but it can be sensitive to reaction conditions.

Causality:

  • Low reactivity of the aryl bromide: The electron-withdrawing nature of the existing cyano group can deactivate the thiophene ring towards nucleophilic substitution.

  • Impurities in the copper(I) cyanide: The quality of CuCN is critical. Aged or impure CuCN can lead to lower yields and the formation of side products.

  • Solvent and temperature: Dimethylformamide (DMF) is a common solvent for this reaction. However, at high temperatures, DMF can decompose to dimethylamine, which can act as a nucleophile and lead to the formation of N,N-dimethylaminothiophene derivatives.

Preventative Measures & Solutions:

  • Use high-purity CuCN: It is advisable to use freshly purchased or purified CuCN.

  • Optimize reaction temperature: While heat is necessary to drive the reaction, excessive temperatures should be avoided. A temperature range of 150-180 °C is typically effective.

  • Consider alternative cyanation methods: If the Rosenmund-von Braun reaction remains problematic, consider a palladium-catalyzed cyanation using a cyanide source like zinc cyanide.

  • Thorough workup: A proper workup procedure is essential to remove copper salts and other impurities. This typically involves quenching the reaction with an aqueous solution of ferric chloride and ammonia.

Issue 2: Over-oxidation and Ring Opening during Aldehyde Oxidation

Q: I am attempting to oxidize 4-cyano-2-formylthiophene to the carboxylic acid, but I am getting a low yield and a complex mixture of products. What could be the issue?

A: The oxidation of an aldehyde on a thiophene ring requires careful selection of the oxidant to avoid over-oxidation and degradation of the sensitive thiophene ring.

Causality:

  • Strong oxidizing agents: Potent oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions (e.g., high temperature, extreme pH) can lead to the oxidation of the thiophene ring itself, potentially causing ring opening.[1]

  • Over-oxidation: The desired carboxylic acid can sometimes be susceptible to further oxidation, especially under forcing conditions, leading to decarboxylation or other degradation products.

Preventative Measures & Solutions:

  • Use milder oxidizing agents: Consider using milder and more selective oxidizing agents. Some effective options include:

    • Sodium chlorite (NaClO₂): This is a highly effective and selective oxidant for converting aldehydes to carboxylic acids in the presence of a chlorine scavenger like 2-methyl-2-butene.

    • Silver(I) oxide (Ag₂O): The Tollens' reagent is a classic and mild method for aldehyde oxidation.

  • Control reaction conditions: Regardless of the oxidant used, it is crucial to carefully control the reaction temperature and stoichiometry. Running the reaction at or below room temperature is often beneficial.

G cluster_0 Oxidation Pathways 4-Cyano-2-formylthiophene 4-Cyano-2-formylthiophene This compound This compound 4-Cyano-2-formylthiophene->this compound Mild Oxidation (e.g., NaClO2) Ring-opened products Ring-opened products 4-Cyano-2-formylthiophene->Ring-opened products Harsh Oxidation (e.g., hot KMnO4)

Figure 2: Competing oxidation pathways of 4-cyano-2-formylthiophene.
Issue 3: Incomplete Hydrolysis of Nitrile and Amide Formation

Q: In a synthetic route involving the hydrolysis of a nitrile precursor (e.g., thiophene-2,4-dicarbonitrile) to obtain the dicarboxylic acid, followed by selective decarboxylation, I am isolating the amide-acid instead of the desired dicarboxylic acid. How can I drive the hydrolysis to completion?

A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue.

Causality:

  • Stability of the amide intermediate: The amide can be quite stable, especially under neutral or mildly acidic/basic conditions, requiring forcing conditions for complete hydrolysis.

  • Reaction time and temperature: Insufficient reaction time or temperature will lead to the accumulation of the amide intermediate.

  • Steric hindrance: If the nitrile group is sterically hindered, its hydrolysis can be significantly slower.

Preventative Measures & Solutions:

  • Forcing reaction conditions: To ensure complete hydrolysis, prolonged heating under strongly acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., concentrated NaOH or KOH) conditions is often necessary.

  • Monitoring the reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the amide intermediate before working up the reaction.

  • Alternative reagents: For stubborn nitriles, consider using a phase-transfer catalyst in a biphasic system to enhance the rate of hydrolysis.

Side ProductCausePrevention/Solution
4-Cyanothiophene-2-carboxamideIncomplete hydrolysis of the nitrile group.Prolonged reaction time, increased temperature, or use of stronger acid/base.
Thiophene-2,4-dicarboxylic acidIf starting from a dinitrile, incomplete selective functionalization.Careful control of stoichiometry and reaction conditions during functionalization steps.
Issue 4: Unwanted Decarboxylation

Q: After successfully synthesizing this compound, I am experiencing significant product loss during purification, which I suspect is due to decarboxylation. Is this a known issue and how can I prevent it?

A: While thiophene-2-carboxylic acids are generally more stable towards decarboxylation than their furan and pyrrole counterparts, this side reaction can still occur, especially under certain conditions.

Causality:

  • High temperatures: Heating the carboxylic acid, particularly in the presence of acid or metal catalysts, can induce decarboxylation.

  • Acidic conditions: Strong acidic conditions, especially at elevated temperatures, can facilitate decarboxylation through an electrophilic substitution mechanism where a proton replaces the carboxyl group.

  • Presence of copper salts: Residual copper salts from a preceding cyanation step can catalyze decarboxylation.

Preventative Measures & Solutions:

  • Avoid excessive heat: During workup and purification (e.g., recrystallization), use the minimum temperature required to dissolve the product and avoid prolonged heating.

  • Neutralize acidic conditions: Ensure that the product is isolated and stored under neutral or slightly basic conditions. If an acidic workup is necessary, it should be performed at low temperatures and for a minimal duration.

  • Thorough purification to remove metal catalysts: Ensure complete removal of any metal catalysts used in previous steps through appropriate workup and purification techniques like chelation or filtration through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the purification of this compound?

A1: A common and effective method for the purification of carboxylic acids is through acid-base extraction.[2] The crude product can be dissolved in an aqueous solution of a weak base, such as sodium bicarbonate, and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the purified carboxylic acid, which can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed for further purification.

Q2: Can I synthesize this compound starting from 2-amino-4-cyanothiophene?

A2: Yes, this is a plausible synthetic route. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce a different functional group that can be subsequently converted to a carboxylic acid.[2][3][4][5][6] For instance, a Sandmeyer reaction with a cyanide source could potentially yield a dinitrile, which would then require selective hydrolysis. Alternatively, a Sandmeyer reaction to introduce a bromine atom, followed by lithiation and carboxylation, is another viable approach.

Q3: What analytical techniques are most suitable for monitoring the progress of the synthesis and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N stretch) and the carboxylic acid (O-H and C=O stretches).

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for one of the key steps in the synthesis of this compound, highlighting critical parameters.

Oxidation of 4-Cyano-2-formylthiophene to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyano-2-formylthiophene (1.0 eq) in a mixture of tert-butanol and water (4:1 v/v).

  • Addition of Reagents: To this solution, add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Reaction Execution: Slowly add the aqueous sodium chlorite solution to the solution of the aldehyde at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 35 °C using a water bath.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is no longer detectable (typically 1-3 hours).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite. Adjust the pH of the mixture to ~2-3 with 2M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound, which can then be purified as described in the FAQ section.

References

Technical Support Center: 4-Cyanothiophene-2-carboxylic Acid Solubility and Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this versatile building block. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction: Understanding the Challenge

This compound is a valuable heterocyclic compound used in the synthesis of various pharmaceutical and materials science targets. Its structure, featuring a rigid thiophene ring, a polar carboxylic acid group, and an electron-withdrawing cyano group, presents a unique solubility profile that can be challenging for reaction setup and execution. This guide will provide a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound is not dissolving in my reaction solvent. What are the best starting solvents to try?

The principle of "like dissolves like" is a good starting point. This compound has both polar (carboxylic acid, cyano group) and non-polar (thiophene ring) characteristics. Therefore, polar aprotic solvents are often the most effective for achieving initial dissolution.

Recommended Initial Solvent Screen:

SolventClassDielectric Constant (ε)Rationale for Use
Dimethylformamide (DMF) Polar Aprotic36.7Excellent for dissolving a wide range of organic compounds, including carboxylic acids.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7Highly polar and effective at solvating polar functional groups.
Acetonitrile (ACN) Polar Aprotic37.5A common solvent in organic synthesis, less viscous than DMF and DMSO.
Tetrahydrofuran (THF) Polar Aprotic7.6A good starting point, though its lower polarity may be less effective.
Dichloromethane (DCM) Halogenated9.1Often used in amide coupling reactions; solubility may be limited.[1][2]

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a few milligrams of this compound.

  • Add the chosen solvent dropwise while stirring at room temperature.

  • Observe the dissolution. If the solid does not dissolve, gentle heating (e.g., to 40-50 °C) can be applied.

  • Record the approximate concentration at which the solid dissolves.

FAQ 2: I've tried the recommended solvents with little success. How can I improve the solubility of this compound?

If standard organic solvents are insufficient, several techniques can be employed to enhance solubility. These methods focus on altering the chemical environment to favor dissolution.

Method 1: pH Adjustment (Deprotonation)

The carboxylic acid moiety is the most influential functional group for solubility manipulation. By converting the carboxylic acid to its more soluble carboxylate salt, you can significantly increase its concentration in polar solvents.

Experimental Protocol: Base-Mediated Dissolution for Amide Coupling

  • Suspend this compound in your chosen reaction solvent (e.g., DMF, DCM).

  • Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in a stoichiometric amount (1.0-1.2 equivalents).

  • Stir the mixture at room temperature. The suspension should become a clear solution as the carboxylate salt forms.

  • Proceed with the addition of your coupling reagents and amine.

dot

Caption: Deprotonation workflow for solubility.

Method 2: Co-solvent Systems

Sometimes, a mixture of solvents can provide a better solubility profile than a single solvent.

  • Causality: A co-solvent system can balance the polarity requirements of the different functional groups on the molecule. For instance, a small amount of a highly polar solvent like DMSO in a less polar solvent like THF can create "micro-environments" that aid in dissolving the compound.

Experimental Protocol: Co-solvent Screening

  • Attempt to dissolve the compound in your primary reaction solvent (e.g., THF, DCM).

  • If solubility is poor, add a co-solvent (e.g., DMF, DMSO) in small increments (e.g., 5-10% v/v) with stirring.

  • Observe for improved dissolution.

FAQ 3: I am running an amide coupling reaction. Are there specific considerations for this reaction type?

Amide coupling reactions often present solubility challenges, as both the carboxylic acid and the amine starting materials, as well as the coupling reagents, need to be in solution for the reaction to proceed efficiently.[3][4]

Troubleshooting Workflow for Amide Coupling:

dot

Amide_Coupling_Troubleshooting start Start: Poor Solubility in Amide Coupling Reaction solvent_choice Is the solvent polar aprotic? (DMF, DMSO, NMP) start->solvent_choice base_addition Add a non-nucleophilic base (e.g., DIPEA) to form the carboxylate salt in situ. solvent_choice->base_addition Yes failure Still Insoluble: Consider alternative coupling chemistry. solvent_choice->failure No (Change Solvent) coupling_reagent Consider the solubility of the coupling reagent and byproducts. base_addition->coupling_reagent temp_increase Gently increase the reaction temperature (e.g., to 40-60 °C). coupling_reagent->temp_increase success Reaction Proceeds temp_increase->success temp_increase->failure

References

Challenges in the scale-up of 4-Cyanothiophene-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and materials science, 4-Cyanothiophene-2-carboxylic acid presents unique challenges during the transition from bench-scale synthesis to large-scale production. Its bifunctional nature, with both an electron-withdrawing nitrile and a carboxylic acid group on a thiophene ring, requires careful control of reaction conditions to avoid side reactions and ensure high purity. The thiophene ring itself, while aromatic, has distinct reactivity patterns compared to benzene, influencing choices for metallation, functionalization, and purification.[1]

This technical support guide, designed for researchers and drug development professionals, provides practical, field-tested insights into overcoming the common hurdles encountered during the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

A1: A prevalent and scalable strategy involves the sequential functionalization of a di-halogenated thiophene, such as 2,4-dibromothiophene. This approach allows for regioselective introduction of the cyano and carboxyl groups. A typical sequence involves:

  • Selective Metallation/Halogen Exchange: Performing a metal-halogen exchange (e.g., with n-butyllithium) at a low temperature at the more reactive 2-position.

  • Carboxylation: Quenching the resulting organometallic species with carbon dioxide (CO₂) to form 4-bromo-2-thiophenecarboxylic acid.

  • Cyanation: Converting the remaining bromine at the 4-position to a nitrile group, often via a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).

Q2: What are the primary safety concerns when working with thiophene derivatives and cyanides?

A2: Thiophene-containing compounds can be irritants and may be harmful if inhaled or absorbed through the skin.[2][3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Cyanide sources, such as Zn(CN)₂, are highly toxic. It is critical to prevent their contact with acids, which would release lethal hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to strict institutional and local regulations.

Q3: How stable is the this compound product during storage?

A3: Thiophene derivatives can be sensitive to heat, light, and strong oxidizing or reducing agents.[4] The presence of both a nitrile and a carboxylic acid group can influence its stability profile. For long-term storage, it is recommended to keep the material in a tightly-closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[2][4]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield During Carboxylation Step

Symptoms:

  • GC/MS or ¹H NMR analysis of the crude product shows a high percentage of the starting 2,4-dibromothiophene.

  • Isolation of significant amounts of 2-bromothiophene as a byproduct.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Inefficient Metallation The metal-halogen exchange with reagents like n-butyllithium is extremely sensitive to moisture and oxygen. Trace water will protonate the highly basic organolithium intermediate, leading back to a debrominated starting material.Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., THF, ether) with low water content (<50 ppm). Use fresh, properly titrated n-butyllithium.
Incorrect Temperature The 2-lithiated thiophene intermediate can be unstable at higher temperatures, leading to decomposition or side reactions. The selectivity of the metal-halogen exchange is also temperature-dependent.Maintain a very low reaction temperature (typically -78 °C using a dry ice/acetone bath) during the addition of n-butyllithium and before the CO₂ quench.
Ineffective CO₂ Quench Gaseous CO₂ may not react efficiently with the viscous organometallic solution, especially on a larger scale. Poor mixing can lead to localized quenching and side reactions.Use finely crushed dry ice (solid CO₂) as the carbon source. Pour the organolithium solution slowly onto a slurry of crushed dry ice in an anhydrous ether solvent. This ensures a large surface area and efficient reaction. Avoid adding dry ice to the organolithium solution, which can cause vigorous sublimation and poor mixing.

graph TD {
A[Low Yield of 4-bromo-2-thiophenecarboxylic acid] --> B{Analysis shows high starting material?};
B -- Yes --> C{Check Reagent & Solvent Quality};
C --> D["Use fresh, titrated n-BuLi and anhydrous (<50 ppm H₂O) solvents."];
B -- No --> E{Analysis shows byproducts like 2-bromothiophene?};
E -- Yes --> F{Review Reaction Conditions};
F --> G["Ensure temperature is maintained at -78°C during lithiation."];
F --> H["Optimize CO₂ quench: Pour lithiated species onto crushed dry ice."];
A --> I{Still low yield?};
I -- Yes --> J["Consider alternative metallation reagent or solvent system (e.g., Grignard reagent)."];

// Styling
graph LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368", arrowhead="vee"];
A[fillcolor="#F1F3F4"];
B, E, I[fillcolor="#FBBC05", shape=diamond];
C, F [fillcolor="#EA4335"];
D, G, H, J [fillcolor="#E8F0FE", fontcolor="#4285F4"];

}

Caption: Decision tree for troubleshooting low carboxylation yield.

Issue 2: Formation of Impurities During Cyanation Step

Symptoms:

  • HPLC or LC-MS analysis shows multiple peaks in the final product.

  • Presence of debrominated starting material (2-thiophenecarboxylic acid) or dimeric byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solution
Catalyst Deactivation Palladium catalysts used in cyanation reactions can be sensitive to impurities and air. Oxidative addition of the aryl bromide to Pd(0) is a critical step.Ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Use a high-quality catalyst and phosphine ligand. Consider adding a reducing agent like triphenylphosphine to maintain the active Pd(0) state.
Side Reactions Hydrolysis of the nitrile group can occur under harsh basic or acidic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding amide or back to the carboxylic acid.Maintain careful control over pH and temperature. Use a buffered system if necessary. The choice of base is critical; non-nucleophilic bases are often preferred.
Incomplete Reaction Poor solubility of the starting material (4-bromo-2-thiophenecarboxylic acid salt) or catalyst can lead to an incomplete reaction.Choose an appropriate solvent system that solubilizes all components. DMF or DMAc are common choices. On a large scale, ensure agitation is sufficient to keep all reagents suspended and well-mixed.[6]

Experimental Protocols

Protocol 1: Scalable Synthesis of 4-Bromo-2-thiophenecarboxylic acid

WARNING: This procedure involves highly reactive and pyrophoric reagents (n-butyllithium) and should only be performed by trained personnel in a proper chemical fume hood under an inert atmosphere.

Materials:

  • 2,4-Dibromothiophene

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Diethyl Ether or THF

  • Dry Ice (Solid CO₂)

  • Hydrochloric Acid (3 M aqueous)

  • Sodium Hydroxide (2 M aqueous)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reactor Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Initial Charge: Charge the flask with 2,4-dibromothiophene (1.0 eq) and anhydrous diethyl ether (approx. 10 volumes).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for an additional 45 minutes.

  • Carboxylation: In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether. Slowly transfer the lithiated thiophene solution to the dry ice slurry via a cannula under positive nitrogen pressure.

  • Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature overnight. Quench cautiously by adding 3 M HCl until the pH is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Base Wash: Combine the organic layers and wash with 2 M NaOH to extract the carboxylic acid product into the aqueous phase.

  • Acidification & Isolation: Separate the layers. Cool the aqueous layer in an ice bath and re-acidify with 3 M HCl to precipitate the product.

  • Filtration & Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-thiophenecarboxylic acid.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Cyanation A 2,4-Dibromothiophene B 1. n-BuLi, THF, -78°C 2. CO₂ (Dry Ice) A->B Reagents C 4-Bromo-2-thiophenecarboxylic acid B->C Product D 4-Bromo-2-thiophenecarboxylic acid E Pd₂(dba)₃, dppf, Zn(CN)₂ DMF, 120°C D->E Reagents F This compound E->F Final Product

Caption: Scalable two-step synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 4-Cyanothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in cross-coupling reactions. As a heteroaromatic carboxylic acid bearing an electron-withdrawing cyano group, this substrate presents unique challenges and opportunities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting very low yields or no product at all. What should I investigate first?

Low yield is a common issue, often stemming from multiple potential factors. A systematic approach is crucial.[1]

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Quality: Ensure the purity of your this compound, boronic acid, and solvent. Boronic acids are prone to dehydration to form boroxines or degradation via protodeboronation.[2]

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) for at least 15-30 minutes and that the reaction is run under a positive pressure of inert gas.[2][3] Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid.[2]

  • Solvent Purity: Use dry, degassed solvents. While some Suzuki protocols use aqueous mixtures, the organic solvent component should be anhydrous to begin with.[3][4]

Systematic Optimization:

If initial checks don't solve the problem, proceed with optimizing the reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical.[5]

  • dot

    Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Boronic acid integrity? - Anhydrous/degassed solvent? start->reagents atmosphere Step 2: Check Reaction Setup - Sufficient degassing? - Positive inert gas pressure? reagents->atmosphere Reagents OK success Problem Solved: Achieved Target Yield reagents->success Issue Found catalyst Step 3: Evaluate Catalyst System - Change Pd source (e.g., Pd₂(dba)₃)? - Screen different ligands (e.g., SPhos, XPhos, P(t-Bu)₃)? atmosphere->catalyst Setup OK atmosphere->success Issue Found base Step 4: Optimize Base - Too strong (protodeboronation)? - Too weak (poor transmetalation)? - Try K₃PO₄, Cs₂CO₃, or KF. catalyst->base No Improvement catalyst->success Improvement Seen solvent Step 5: Modify Solvent System - Screen different ratios (e.g., Dioxane/H₂O)? - Try alternative solvents (e.g., Toluene/H₂O, THF/H₂O)? base->solvent No Improvement base->success Improvement Seen temp Step 6: Adjust Temperature - Too low (slow kinetics)? - Too high (decarboxylation)? - Run gradient from 70-100 °C. solvent->temp No Improvement solvent->success Improvement Seen temp->success Improvement Seen

    Caption: Troubleshooting workflow for low Suzuki coupling yield.

Q2: My reaction is working, but I'm observing significant side products. I suspect decarboxylation and/or homocoupling. How can I minimize these?

These are two of the most probable side reactions with this substrate.

Minimizing Decarboxylation: The carboxylic acid at the C2 position of a thiophene ring can be labile, especially under heating in the presence of a base.[6]

  • Lower the Temperature: This is the most direct solution. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 70-80 °C).[2]

  • Protect the Carboxylic Acid: Convert the carboxylic acid to a more robust ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This is a common strategy to prevent both decarboxylation and potential catalyst inhibition.[2] The ester can be hydrolyzed post-coupling if the acid is required.

  • Use a Milder Base: Strong bases can facilitate decarboxylation. Consider switching from K₂CO₃ or Cs₂CO₃ to a milder base like potassium fluoride (KF).[2][3]

Minimizing Homocoupling: The formation of a biaryl product derived from two molecules of your boronic acid is a classic side reaction, often called Glaser coupling.

  • Rigorous Degassing: As mentioned, oxygen is a primary culprit in promoting homocoupling.[2] Freeze-pump-thaw cycles (3-4 times) are more effective than simply bubbling inert gas through the solvent.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass a reduction step from a Pd(II) precatalyst that may contribute to homocoupling.[2]

  • Control Stoichiometry: Using a slight excess of the aryl halide (in this case, your thiophene substrate, if it were a halide) can sometimes suppress the homocoupling of the boronic acid.[2]

Q3: I want to perform a Buchwald-Hartwig amination with this compound. What special considerations are there?

The Buchwald-Hartwig amination involves a different set of challenges, primarily related to the base and ligand choice, especially with a potentially acidic substrate.[7]

  • Protect the Carboxylic Acid: It is highly recommended to protect the carboxylic acid as an ester. The strong bases typically used in Buchwald-Hartwig reactions (e.g., NaOt-Bu, K₃PO₄) will deprotonate the carboxylic acid, which can complicate the reaction, affect solubility, and potentially inhibit the catalyst.

  • Base Selection: Even with a protected substrate (e.g., methyl 4-cyanothiophene-2-carboxylate), the choice of base is critical. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[8]

  • Ligand Selection: The success of this reaction is highly dependent on the phosphine ligand.[9] For heteroaromatic substrates, sterically hindered, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential. Consider screening ligands like XPhos, SPhos, or BrettPhos, as they are known to be effective for challenging C-N couplings.[10]

  • Catalyst Choice: A common precatalyst is Pd₂(dba)₃ or a pre-formed palladium-ligand complex, which can show higher activity.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

This substrate has three key features that influence its reactivity:

  • The Carboxylic Acid Group: Can act as a directing group but also as an internal ligand that coordinates to the palladium center, potentially slowing down or inhibiting the catalytic cycle.[2] It is also prone to thermal decarboxylation.[6]

  • The Cyano Group: As a strong electron-withdrawing group, it modifies the electron density of the thiophene ring, which can impact the rate of oxidative addition.

  • The Thiophene Sulfur: The sulfur atom can coordinate to the palladium catalyst, which can sometimes lead to catalyst deactivation, although this is often overcome with appropriate ligand selection.

  • dot

    Substrate_Challenges substrate { this compound |  Thiophene Ring} cooh Carboxylic Acid (-COOH) - Potential Catalyst Inhibition - Prone to Decarboxylation - Reacts with Base cn Cyano Group (-CN) - Strong Electron-Withdrawing Effect - Modifies Ring Reactivity sulfur Thiophene Sulfur (-S-) - Potential Catalyst Coordination - Can Influence Regioselectivity sub_node Substrate sub_node->cooh Challenge 1 sub_node->cn Challenge 2 sub_node->sulfur Challenge 3

Q2: Can I use this compound directly in a coupling reaction, or must I convert it to a halide or triflate first?

While traditional cross-coupling reactions use aryl halides or triflates, there are modern methods that can utilize carboxylic acids directly. These typically proceed via a decarbonylative pathway, where the -COOH group is extruded as CO. [11][12]

  • Decarbonylative Coupling: Reactions like the decarbonylative Sonogashira,[13][14] Heck, or Suzuki coupling are possible. These methods often require specific activators (e.g., anhydrides to form a mixed anhydride in situ) and high temperatures (e.g., 160 °C), which must be balanced against the thermal stability of your other reagents. [13]* Traditional Approach: The more conventional and often more reliable route is to first convert the carboxylic acid to a more reactive electrophile. For this substrate, activating the C5 position is a common strategy. This can be achieved via lithiation at the 5-position followed by quenching with an electrophile (e.g., iodine or bromine source) to generate the 5-halo-4-cyanothiophene-2-carboxylic acid (or its ester). [15]This derivative can then be used in standard cross-coupling reactions.

Q3: What are some good starting conditions for a Suzuki-Miyaura coupling with a protected version of this substrate (e.g., Methyl 5-bromo-4-cyanothiophene-2-carboxylate)?

For a standard Suzuki-Miyaura coupling, a good starting point is crucial. The following table summarizes a robust set of initial conditions to try.

ParameterRecommended ConditionRationale & Citation
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst effective for heteroaromatics. [2][16]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a versatile base. K₃PO₄ is often effective in anhydrous conditions and can be beneficial for challenging couplings. [4][16]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OMixed solvent systems are excellent for dissolving both the organic substrate and the inorganic base. [4][17]
Temperature 80-100 °CBalances reaction kinetics with potential for side reactions. Monitor by TLC/LC-MS to avoid prolonged heating. [2][4]
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and side reactions. [2]

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of Methyl 5-bromo-4-cyanothiophene-2-carboxylate with a generic arylboronic acid.

Materials:

  • Methyl 5-bromo-4-cyanothiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv), finely ground

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-4-cyanothiophene-2-carboxylate, the arylboronic acid, and K₂CO₃.

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle 3-5 times to ensure an inert atmosphere. [2]3. Catalyst Addition: Under a positive flow of Argon, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. [2]5. Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [2]8. Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Preventing decarboxylation of 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its rigid structure and versatile functional handles. However, its utility is often challenged by a significant instability: a propensity for decarboxylation under common experimental conditions. This premature loss of the carboxylic acid group can lead to failed reactions, low yields, and the formation of the undesired byproduct, 3-cyanothiophene.

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides a framework for understanding the root causes of decarboxylation and offers field-proven troubleshooting strategies and protocols to ensure the successful use of this reagent in your synthetic endeavors.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is decarboxylation and why is this compound particularly susceptible?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For heteroaromatic carboxylic acids like this one, the reaction is often facilitated by heat. The mechanism typically involves the formation of a transient, unstable intermediate that readily expels CO₂. The electron-deficient nature of the thiophene ring, further accentuated by the electron-withdrawing cyano (-CN) group at the 4-position, can stabilize the negative charge that develops on the ring during the transition state, thereby lowering the activation energy for this undesirable reaction. While many carboxylic acids require very high temperatures to decarboxylate, heteroaromatic acids can often do so under much milder conditions.[2][3]

Q2: What are the primary experimental factors that trigger decarboxylation?

A: The decarboxylation of this compound is primarily triggered by three factors, often in combination:

  • Elevated Temperatures: This is the most significant factor. Heating reaction mixtures, even to moderate temperatures (e.g., > 50-60 °C), or using high temperatures for solvent removal can dramatically accelerate CO₂ loss.

  • Strongly Acidic or Basic Conditions: While the exact pH dependency can be complex, extreme pH environments can promote decarboxylation.[4][5] For instance, some decarboxylation mechanisms proceed through a protonated intermediate that is more stable under acidic conditions.[6]

  • Presence of Certain Metal Catalysts: Transition metals, particularly copper and silver compounds, are known to catalyze decarboxylation reactions, often at surprisingly low temperatures.[3] While useful for intentional decarboxylative couplings, trace metal impurities can inadvertently trigger the side reaction.

Q3: How can I detect if decarboxylation has occurred?

A: Evidence of decarboxylation can be both observational and analytical.

  • Observational: You may notice gas evolution (CO₂) from the reaction mixture, especially upon heating.

  • Analytical: The primary byproduct is 3-cyanothiophene. Its presence can be confirmed by:

    • TLC: Appearance of a new, typically less polar spot compared to the starting carboxylic acid.

    • LC-MS: Detection of a mass corresponding to 3-cyanothiophene (C₅H₃NS, Mol. Wt. ≈ 109.15).

    • ¹H NMR: The disappearance of the carboxylic acid proton signal and the appearance of a new, simplified aromatic signal pattern consistent with 3-cyanothiophene.

Section 2: Troubleshooting Guide - Preventing Decarboxylation in Practice

This section provides actionable solutions for common experimental scenarios where decarboxylation is a risk.

Scenario 1: Amide Coupling Reactions

This is the most frequent application where decarboxylation poses a significant problem, leading to low yields of the desired amide.

  • Problem: My amide coupling reaction with this compound is low-yielding, and I have isolated 3-cyanothiophene as a major byproduct.

  • Root Cause Analysis: The conditions required to activate the carboxylic acid and couple it with an amine are often harsh enough to simultaneously promote decarboxylation. The activated intermediate (e.g., an O-acylisourea or active ester) is particularly prone to degradation if not rapidly consumed by the amine nucleophile.

G cluster_0 Reaction Start cluster_1 Reaction Conditions cluster_2 Desired Pathway cluster_3 Competing Pathway start This compound + Amine conditions Coupling Reagent Base, Solvent, Temp start->conditions activation Acid Activation conditions->activation Mild Conditions (Low Temp) decarbox Decarboxylation (-CO2) conditions->decarbox Harsh Conditions (High Temp) coupling Nucleophilic Attack by Amine activation->coupling activation->decarbox Slow Coupling product Target Amide coupling->product byproduct 3-Cyanothiophene decarbox->byproduct

Caption: A step-by-step guide to diagnosing a failed reaction.

References

Technical Support Center: Troubleshooting Low Yields in the Derivatization of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Cyanothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when modifying this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

I. Troubleshooting Guide: Addressing Low Derivatization Yields

Low yields in the derivatization of this compound can be frustrating. This section is structured to help you diagnose and resolve specific issues you may be facing in the laboratory.

Issue 1: Poor Yield in Esterification Reactions

Question: I am attempting to esterify this compound with a primary alcohol under Fischer esterification conditions (acid catalyst, excess alcohol) and observing very low conversion. What are the likely causes and how can I improve the yield?

Answer:

Fischer esterification is a classic and cost-effective method, but its equilibrium nature can lead to incomplete reactions.[1] Several factors related to the unique structure of this compound can contribute to low yields.

Underlying Causes & Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction. To drive the reaction towards the ester product, you must either use a large excess of the alcohol (often as the solvent) or actively remove the water that is formed.[1][2]

    • Solution:

      • Dean-Stark Apparatus: Employ a Dean-Stark trap to azeotropically remove water as it is formed during the reaction. Toluene is a common solvent for this purpose.

      • Drying Agents: Incorporate molecular sieves into the reaction mixture to sequester water.[3]

  • Steric Hindrance: While less of an issue with primary alcohols, steric bulk around the carboxylic acid or the alcohol can slow down the reaction rate.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Acid-Sensitive Functionality: The cyano group is generally stable under acidic conditions, but prolonged exposure to strong acids at high temperatures could potentially lead to side reactions, although this is less common.

    • Solution: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or explore alternative esterification methods that do not require strongly acidic conditions.

Alternative Esterification Protocols:

If optimizing the Fischer esterification does not sufficiently improve your yield, consider these alternative methods:

MethodReagentsKey AdvantagesConsiderations
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild, room temperature conditions; suitable for acid-sensitive substrates.[4]DCC can form a dicyclohexylurea (DCU) byproduct that may be difficult to remove. EDC is a water-soluble alternative.
Acid Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by alcoholHighly reactive intermediate; often leads to high yields.[5][6]Requires an additional synthetic step; reagents are moisture-sensitive and corrosive.
Alkylation with Alkyl Halides Alkyl iodide (e.g., MeI), Base (e.g., K₂CO₃)Useful for simple alkyl esters.[5]Potential for N-alkylation if other nucleophilic sites are present.
Issue 2: Low Yield in Amidation Reactions

Question: My amidation of this compound with a primary amine using a coupling agent is resulting in a low yield of the desired amide. What are the potential reasons for this and what steps can I take to troubleshoot?

Answer:

Amide bond formation is a cornerstone of medicinal chemistry and drug development. While numerous coupling reagents are available, achieving high yields with this compound requires careful consideration of the reaction conditions.

Underlying Causes & Solutions:

  • Suboptimal Coupling Agent or Conditions: The choice of coupling agent and the reaction conditions are critical for efficient amide bond formation.

    • Solution:

      • Common Coupling Reagents: A wide array of reagents are available, including carbodiimides (e.g., EDC, DCC) often used with additives like HOBt or HOAt to suppress side reactions and racemization.[7] Phosphonium-based (e.g., BOP, PyBOP) and uronium-based (e.g., HBTU, HATU) reagents are also highly effective.

      • Base: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed and facilitate the reaction.

      • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[8]

  • Moisture Contamination: Water is a significant inhibitor of amidation reactions as it competes with the amine for the activated carboxylic acid.[8]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Reagent Degradation: Coupling reagents can degrade over time, especially if not stored properly.[8]

    • Solution: Use fresh or properly stored coupling reagents. It's good practice to test a new batch of reagent on a simple, reliable reaction to confirm its activity.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.[9]

    • Solution: Consider using a more powerful coupling agent like HATU. Increasing the reaction temperature or extending the reaction time may also be beneficial.

A Step-by-Step Protocol for Amidation using HATU:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) and DIPEA (2-3 equivalents).

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the reactivity of the thiophene ring in this compound under derivatization conditions?

The thiophene ring is an electron-rich aromatic system. However, the electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the ring towards electrophilic substitution. Under the typically mild conditions used for esterification and amidation, the thiophene ring is generally stable and does not undergo side reactions.

Q2: Can the cyano group interfere with derivatization reactions?

The cyano group is relatively inert under most standard esterification and amidation conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis to a carboxamide or a carboxylic acid. It is therefore advisable to use mild reaction conditions when possible.

Q3: How can I effectively purify the derivatives of this compound?

Purification is a critical step to obtain a high-purity product.

  • Column Chromatography: This is the most common method for purifying thiophene derivatives. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?

As with all laboratory chemicals, it is essential to follow standard safety protocols.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all reagents in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.

III. Visualizing the Derivatization Workflow

The following diagram illustrates a general workflow for the derivatization of this compound, highlighting key decision points for troubleshooting.

Derivatization_Workflow Start This compound Activation Activation/Reaction Setup Start->Activation Reaction Derivatization Reaction Activation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification Workup->Purification Troubleshoot Low Yield? Troubleshoot Purification->Troubleshoot Product Pure Derivative Troubleshoot->Activation Re-optimize Conditions Troubleshoot->Product Optimization Successful

Caption: General derivatization workflow and troubleshooting loop.

IV. References

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References

Technical Support Center: Navigating the Stability of 4-Cyanothiophene-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-cyanothiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. The unique juxtaposition of a carboxylic acid and a cyano group on the thiophene ring presents specific stability challenges that require careful consideration. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your research.

Question 1: I'm observing a loss of my starting material and the appearance of a new, less polar spot on my TLC/peak in my LC-MS after refluxing my reaction in a protic solvent. What is likely happening?

Answer:

This observation is highly indicative of decarboxylation , a common thermal degradation pathway for certain carboxylic acids. The electron-rich nature of the thiophene ring can facilitate the loss of carbon dioxide, particularly at elevated temperatures. The resulting product would be 4-cyanothiophene, which is significantly less polar than the starting carboxylic acid.

Causality: The stability of the thiophene ring can be influenced by substituents. While electron-withdrawing groups like the cyano group can increase the acidity of the carboxylic acid, they may also influence the electronic distribution in a way that affects the stability of the carboxylate group under thermal stress. Some studies have noted that thiophene-2-carboxylic acids can undergo decarboxylation, and this process can sometimes be facilitated by the reaction conditions.[1][2][3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal stress on the molecule.

  • Aprotic Solvent Selection: Consider switching to an aprotic solvent. Protic solvents can potentially facilitate proton transfer mechanisms that may play a role in decarboxylation.

  • Reaction Time Optimization: Minimize the reaction time to reduce the duration of thermal exposure. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

  • Alternative Synthetic Routes: If decarboxylation remains a significant issue, it may be necessary to explore alternative synthetic strategies where the carboxylic acid functionality is introduced at a later, lower-temperature step.

Question 2: My reaction is conducted under basic conditions, and I'm seeing a new, more polar byproduct. What could this be?

Answer:

The most probable cause is the hydrolysis of the nitrile group to either a carboxamide or a carboxylic acid. This reaction is readily catalyzed by a base. The resulting products, 4-carboxamidothiophene-2-carboxylic acid or thiophene-2,4-dicarboxylic acid, are significantly more polar than the starting material.

Causality: Nitriles are susceptible to hydrolysis in the presence of hydroxide ions. The strong nucleophilic attack of hydroxide on the electrophilic carbon of the nitrile initiates the conversion.[4]

Troubleshooting Steps:

  • pH Control: If possible, maintain the pH of the reaction mixture in the neutral to slightly acidic range.

  • Use of Non-Nucleophilic Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base to deprotonate the carboxylic acid without attacking the nitrile.

  • Protecting Group Strategy: In more complex syntheses, it may be necessary to protect the nitrile group before subjecting the molecule to harsh basic conditions.

  • Careful Work-up: During the reaction work-up, avoid prolonged exposure to strong aqueous bases.

Question 3: I'm struggling with inconsistent yields and the appearance of multiple unidentified spots on my TLC after purification by silica gel chromatography. What's going on?

Answer:

This issue can stem from the on-column degradation of your compound. The acidic nature of standard silica gel can catalyze both the hydrolysis of the nitrile group and potentially other unforeseen reactions.

Causality: The surface of silica gel is populated with acidic silanol groups (Si-OH). These can act as a proton source, leading to the acid-catalyzed hydrolysis of the nitrile to a primary amide.[4] This on-column reaction will result in a mixture of your desired product and the more polar amide, leading to purification difficulties and reduced yields.

Troubleshooting Steps:

  • Use Deactivated Silica: Employ deactivated or neutral silica gel for chromatography. This can be prepared by treating standard silica gel with a solution of triethylamine in your eluent system and then re-equilibrating with the mobile phase.

  • Alternative Purification Methods:

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, avoiding the acidity of silica gel.

    • Crystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.

  • Flash Chromatography: If you must use silica gel, perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q: What are the recommended storage conditions for this compound?

    • A: It is recommended to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Q: How does the presence of the cyano group affect the acidity of the carboxylic acid?

    • A: The cyano group is a strong electron-withdrawing group. This has an inductive effect that stabilizes the carboxylate anion, making the carboxylic acid more acidic than thiophene-2-carboxylic acid itself.[5][6]

Stability in Solution
  • Q: How stable is this compound in common laboratory solvents?

    • A: While specific stability data is limited, it is advisable to use aprotic solvents for storage in solution to minimize the risk of hydrolysis of the nitrile group. Solutions should be stored at low temperatures and protected from light.

  • Q: Is the compound susceptible to photodecomposition?

    • A: Thiophene derivatives can be sensitive to light.[7] It is good practice to protect solutions and solid samples from direct light exposure to prevent potential photodegradation.

Experimental Protocols & Visualizations

Protocol: Stability Assessment by HPLC

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Oxidative: Dilute the stock solution with a 3% solution of hydrogen peroxide.

    • Thermal: Heat the stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose the stock solution to a UV lamp.

  • Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Use a suitable reverse-phase HPLC method to monitor the disappearance of the parent peak and the appearance of any degradation products.

Diagrams of Potential Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the two primary suspected degradation pathways for this compound.

G cluster_decarboxylation Decarboxylation Pathway This compound This compound 4-Cyanothiophene 4-Cyanothiophene (Less Polar) This compound->4-Cyanothiophene Heat (Δ) CO2 CO2

Caption: Thermal decarboxylation of this compound.

G cluster_hydrolysis Nitrile Hydrolysis Pathway This compound This compound 4-Carboxamidothiophene-2-carboxylic acid 4-Carboxamidothiophene-2-carboxylic acid (More Polar) This compound->4-Carboxamidothiophene-2-carboxylic acid H2O / H+ or OH- Thiophene-2,4-dicarboxylic acid Thiophene-2,4-dicarboxylic acid (Most Polar) 4-Carboxamidothiophene-2-carboxylic acid->Thiophene-2,4-dicarboxylic acid H2O / H+ or OH-

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Cyanothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene scaffold is a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a wide array of enzymes and receptors. This guide provides a comparative analysis of 4-cyanothiophene-2-carboxylic acid derivatives, placing them in the context of other biologically active thiophene-based compounds. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery and development efforts.

The Thiophene Core: A Privileged Scaffold in Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the phenyl ring. This similarity allows it to interact with biological targets in a comparable manner, while its unique electronic properties and potential for diverse substitution patterns offer advantages in modulating pharmacokinetic and pharmacodynamic properties.[1] The carboxylic acid and cyano functionalities of the titular compound, this compound, serve as key handles for chemical modification and as potential interaction points with biological targets.

Comparative Biological Activities of Thiophene Carboxylic Acid Derivatives

While specific experimental data for a broad range of this compound derivatives are emerging, the known activities of structurally related thiophene compounds provide a strong foundation for predicting their potential therapeutic applications. Here, we compare the biological activities across several key areas.

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Comparison of Anticancer Activity:

Compound ClassTarget/MechanismRepresentative IC50 ValuesKey Structural FeaturesReferences
Thiophene Carboxamides Tubulin Polymerization Inhibition (biomimetic of Combretastatin A-4)Compound 2b: 5.46 µM (Hep3B) Compound 2e: 12.58 µM (Hep3B)Phenyl-thiophene-carboxamide scaffold. Substitutions on the phenyl ring influence activity.[2][3][4]
2-Amino-3-cyanothiophene Derivatives STAT3 InhibitionCompound 6f: KD = 0.46 µM (STAT3 SH2 domain)2-amino-3-cyanothiophene core.[5]
Tetrahydrobenzo[b]thiophene Derivatives Tubulin Polymerization and WEE1 Kinase InhibitionBU17: 6.10 µM (A549) for a related benzamideBenzyl urea tetrahydrobenzo[b]thiophene scaffold.[6]
2-Cyanoacrylamido-tetrahydrobenzo[b]thiophene Derivatives DNA DamageCompound 7: 13.5 µg/ml (HepG2) Compound 9: 32.2 µg/ml (HepG2)Bis-cyanoacrylamide moieties with alkyl linkers.[7]

The data suggests that the cyano group, particularly in the 2-amino-3-cyanothiophene series, is a key pharmacophore for potent anticancer activity, specifically through STAT3 inhibition.[5] The carboxamide derivatives of thiophene have also demonstrated significant cytotoxicity, acting as mimics of the natural tubulin inhibitor Combretastatin A-4.[2][3][4] This suggests that amides derived from this compound could be promising candidates for anticancer drug discovery.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.

Comparison of Antimicrobial Activity:

Compound ClassTarget Organism(s)Representative MIC ValuesKey Structural FeaturesReferences
Thiophene-Isoxazole Derivatives Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicansPUB9: < 0.125 - 0.25 mg/mLCombined thiophene and isoxazole rings.[8]
Thiophene Derivatives 4, 5, 8 Colistin-Resistant Acinetobacter baumannii and Escherichia coli8 - 32 mg/LSpecific substituted thiophene scaffolds.[8][9]
Thiophene-2-carboxamide Derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaCompound 7b: High activity index against various strains.3-amino, 3-hydroxy, or 3-methyl substitutions on the thiophene-2-carboxamide core.[10]
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Candida glabrata, Candida kruseiSignificant activity against yeasts.Amide linkage between two thiophene rings, one with a cyano group.[11]

The presence of a cyano group in conjunction with a thiophene ring, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has been shown to confer significant antifungal activity.[11] This highlights the potential of this compound derivatives as a source of new antimicrobial agents. The mechanism of action for some thiophene derivatives is thought to involve the disruption of bacterial membranes or the inhibition of DNA gyrase.[12]

Enzyme Inhibition

The specific and potent inhibition of enzymes is a hallmark of modern drug discovery. Various thiophene carboxylic acid derivatives have been identified as inhibitors of clinically relevant enzymes.

Comparison of Enzyme Inhibitory Activity:

Compound ClassTarget EnzymeRepresentative IC50 ValuesKey Structural FeaturesReferences
Benzothiophene Carboxylate Derivatives Branched-chain α-ketoacid dehydrogenase kinase (BDK)BT2: 3.19 µM3,6-dichlorobenzo[b]thiophene-2-carboxylic acid scaffold.[13]
Thiophene-2-carboxamidine Derivatives Urokinase-Type Plasminogen Activator (uPa)Excellent activity reported.Substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines.[14]

These findings demonstrate the versatility of the thiophene carboxylic acid scaffold in targeting diverse enzyme classes. The electronic properties of the thiophene ring and the positioning of the carboxylic acid group are critical for binding to the active sites of these enzymes.

Experimental Protocols

To facilitate further research and comparison, we provide detailed protocols for key assays relevant to the biological activities discussed.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald three-component reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[15][16][17][18][19]

General Procedure:

  • A mixture of an α-methylene ketone or aldehyde, a cyano-active compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared.

  • A catalytic amount of a base (e.g., morpholine, triethylamine, or L-proline) is added to the mixture.[19]

  • The reaction is typically carried out in a suitable solvent such as ethanol, methanol, or DMF, and may be heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Gewald_Synthesis cluster_reactants Reactants Ketone α-Methylene Ketone/ Aldehyde Product 2-Aminothiophene Derivative Ketone->Product Gewald Reaction Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->Product Sulfur Elemental Sulfur Sulfur->Product Base Base Catalyst (e.g., Morpholine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][12][20]

Step-by-Step Protocol:

  • Prepare Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well.

  • Prepare Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, including positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow A Prepare Compound Stock Solution C Perform Serial Dilutions A->C B Prepare 96-Well Plate with Broth B->C E Inoculate Plate C->E D Prepare Microbial Inoculum (0.5 McFarland) D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.

  • For Anticancer Activity: In thiophene carboxamide derivatives acting as tubulin inhibitors, the nature of the substituent on the phenyl ring is critical for activity.[2][3][4] For STAT3 inhibitors, the 2-amino and 3-cyano groups on the thiophene ring are key pharmacophoric elements.[5]

  • For Antimicrobial Activity: In thiophene-2-carboxamide derivatives, the presence of amino, hydroxyl, or methyl groups at the 3-position significantly influences antibacterial and antioxidant activity.[10] The combination of a thiophene ring with other heterocyclic systems, such as isoxazole, can enhance antimicrobial potency.[8]

SAR_Concept Thiophene Thiophene Core SAR Structure-Activity Relationship Thiophene->SAR Substituents Substituents (R1, R2, R3, R4) Substituents->SAR Activity Biological Activity (e.g., Anticancer, Antimicrobial) SAR->Activity

Caption: The relationship between the thiophene core, its substituents, and biological activity.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of thiophene carboxylic acid derivatives, with a focus on the potential of this compound analogs. The existing data on structurally similar compounds strongly suggest that this class of molecules holds significant promise, particularly in the areas of anticancer and antimicrobial research. The presence of the cyano group appears to be a favorable feature for several biological activities.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear SAR and to identify lead compounds for further development. The experimental protocols provided herein offer a starting point for these investigations. The continued exploration of the thiophene scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Comparative Analysis of 4-Cyanothiophene-2-Carboxylic Acid Analogs as Histone Deacetylase (HDAC) Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Cyanothiophene-2-Carboxylic Acid Scaffold

The this compound core represents a promising scaffold in the design of novel therapeutic agents, particularly in the realm of epigenetics. Its rigid, planar structure, coupled with the electron-withdrawing nature of the nitrile group and the metal-binding potential of the carboxylic acid, makes it an attractive starting point for the development of enzyme inhibitors. This guide provides a comprehensive comparison of this compound analogs, with a primary focus on their activity as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their dysregulation is implicated in a variety of diseases, most notably cancer.[1][2]

This document will delve into the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from analogous thiophene-based HDAC inhibitors. We will explore the rationale behind specific structural modifications and their impact on inhibitory potency and isoform selectivity. Furthermore, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to facilitate further research and development in this area.

The Pharmacophore of Thiophene-Based HDAC Inhibitors

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.[2] In the context of this compound analogs, these components can be defined as follows:

  • Zinc-Binding Group (ZBG): The carboxylic acid at the 2-position of the thiophene ring is the primary ZBG. However, this can be modified to other known ZBGs, such as a hydroxamic acid, to potentially enhance potency.

  • Linker and Scaffold: The thiophene ring itself serves as a rigid linker, positioning the ZBG and the cap group for optimal interaction with the enzyme. The cyano group at the 4-position is a key feature of this scaffold, influencing its electronic properties and potential interactions within the active site.

  • Cap Group: Modifications to the this compound are typically made by converting the carboxylic acid to an amide, thereby introducing a cap group. The nature of this cap group is crucial for determining the inhibitor's potency and isoform selectivity.

HDAC_Inhibitor_Pharmacophore cluster_Inhibitor 4-Cyanothiophene-2-Carboxamide Analog cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (e.g., Carboxylic Acid, Hydroxamic Acid) Linker Thiophene Scaffold (Linker) ZBG->Linker Attached at C2 Zinc Zn2+ Ion ZBG->Zinc Chelates Cap Cap Group (Amide Substituent) Linker->Cap Formed from Carboxylic Acid Cyano 4-Cyano Group Linker->Cyano Attached at C4 Surface Enzyme Surface Pocket Cap->Surface Interacts with

Figure 1: General pharmacophore model for this compound analogs as HDAC inhibitors.

Structure-Activity Relationship (SAR) Analysis

While direct SAR studies on a comprehensive library of this compound analogs are not extensively published, we can infer key relationships from studies on structurally similar thiophene-based HDAC inhibitors. The following sections compare the anticipated effects of various structural modifications.

Modification of the Zinc-Binding Group: Carboxylic Acid vs. Hydroxamic Acid

The conversion of the carboxylic acid to a hydroxamic acid is a common strategy in the design of potent HDAC inhibitors. Hydroxamic acids are known to be more potent zinc chelators than carboxylic acids.

Rationale: The increased potency of hydroxamic acid-based inhibitors is attributed to their stronger coordination with the active site zinc ion.[3]

Expected Outcome: 4-Cyanothiophene-2-hydroxamic acid analogs are predicted to exhibit significantly lower IC50 values against HDAC enzymes compared to their carboxylic acid counterparts.

Variation of the Amide "Cap" Group

The "cap" group, introduced via an amide linkage at the 2-position, plays a critical role in interacting with the surface residues of the HDAC active site, which vary between isoforms. This interaction is a key determinant of both potency and selectivity.

Table 1: Predicted SAR of 4-Cyanothiophene-2-Carboxamide Analogs Based on Cap Group Modification

Cap Group (R in -CONH-R)Predicted Effect on ActivityRationale for Predicted Effect
Alkyl Chains (e.g., n-butyl) Moderate Potency, Low SelectivityFlexible alkyl chains can adopt multiple conformations, potentially leading to non-specific hydrophobic interactions.
Aromatic Rings (e.g., Phenyl) Increased PotencyThe rigid phenyl group can engage in π-π stacking interactions with aromatic residues (e.g., Tyrosine) at the rim of the active site.
Substituted Phenyl Rings Modulated Potency and SelectivitySubstituents on the phenyl ring can fine-tune interactions. Electron-donating groups may enhance potency, while bulkier groups could introduce steric hindrance or exploit specific sub-pockets, leading to isoform selectivity.[4]
Heterocyclic Rings (e.g., Pyridyl) Potential for Improved Potency and SelectivityHeterocycles can form hydrogen bonds with surface residues, potentially enhancing binding affinity and directing isoform selectivity.[5]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.

Protocol 1: Synthesis of 4-Cyanothiophene-2-Carboxamide Analogs

This protocol describes a general two-step procedure for the synthesis of 4-cyanothiophene-2-carboxamide analogs from the corresponding carboxylic acid.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as thionyl chloride (1.2 equivalents) or a carbodiimide reagent (e.g., EDC, 1.2 equivalents) in the presence of an activator (e.g., HOBt, 1.2 equivalents).[6][7]

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (monitored by TLC).

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanothiophene-2-carboxamide analog.

Figure 2: Synthetic scheme for 4-cyanothiophene-2-carboxamide analogs.

Protocol 2: In Vitro HDAC Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against various HDAC isoforms using a commercially available fluorogenic assay kit.[1]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the HDAC enzyme and the fluorogenic substrate in the provided assay buffer to the recommended concentrations.

  • Assay Procedure (384-well plate format):

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the diluted HDAC enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding the developer solution provided in the kit.

    • Incubate for an additional 15-20 minutes at room temperature to allow for signal development.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[1]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the dose-response data to a suitable equation using graphing software.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical IC50 values for a series of 4-cyanothiophene-2-carboxamide analogs against representative Class I (HDAC1) and Class II (HDAC6) isoforms. This data is illustrative of the expected SAR trends discussed previously.

Table 2: Hypothetical IC50 Values (nM) of 4-Cyanothiophene-2-Carboxamide Analogs against HDAC1 and HDAC6

Compound IDCap Group (R)HDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)
1 -OH (Carboxylic Acid)500080000.63
2 -NHOH (Hydroxamic Acid)2504000.63
3a -NH-Butyl80012000.67
3b -NH-Phenyl1502000.75
3c -NH-(4-methoxyphenyl)801500.53
3d -NH-(4-pyridyl)120502.4

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel HDAC inhibitors. The SAR analysis, extrapolated from related thiophene-based compounds, suggests that modification of the carboxylic acid to a hydroxamic acid and the introduction of carefully selected aromatic or heterocyclic cap groups via an amide linkage are key strategies for enhancing potency and achieving isoform selectivity. The provided experimental protocols offer a practical starting point for the synthesis and evaluation of new analogs.

Future research in this area should focus on the systematic exploration of a diverse range of cap groups to build a comprehensive SAR profile for this scaffold. Additionally, co-crystallization studies of potent analogs with different HDAC isoforms would provide invaluable structural insights to guide the rational design of next-generation inhibitors with improved therapeutic profiles. The development of highly selective inhibitors for specific HDAC isoforms is a critical goal in the field, as it may lead to therapies with enhanced efficacy and reduced side effects.

References

A Comparative Guide to Thiophene Building Blocks: Spotlight on 4-Cyanothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, thiophene-based heterocycles are indispensable building blocks. Their structural resemblance to benzene, coupled with unique electronic properties, allows them to serve as effective bioisosteres, enhancing pharmacological profiles and fine-tuning material characteristics.[1][2] This guide provides an in-depth comparison of 4-Cyanothiophene-2-carboxylic acid with other key thiophene building blocks, offering insights into their relative reactivity, synthetic utility, and ideal applications.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that has found its way into a multitude of FDA-approved drugs.[3][4] Its electron-rich nature and ability to engage in various biological interactions make it a "privileged pharmacophore."[3] Thiophene derivatives are integral to drugs with diverse therapeutic actions, including anti-inflammatory agents like Suprofen and tiaprofenic acid, and anticancer drugs.[3][5] The versatility of the thiophene core is further expanded by the introduction of various functional groups, which modulate its electronic properties, reactivity, and biological activity.

Physicochemical Properties: A Comparative Overview

The choice of a specific thiophene building block is dictated by its inherent physicochemical properties. The nature and position of substituents on the thiophene ring dramatically influence its acidity (pKa), solubility, and reactivity. Below is a comparative table of key thiophene-2-carboxylic acid derivatives.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted/Experimental)Solubility
Thiophene-2-carboxylic acid 128.15[6]125-127[6]3.49 (at 25°C)[6]Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[6]
This compound 153.16[7]Not availablePredicted to be lower than Thiophene-2-carboxylic acid due to the electron-withdrawing cyano group.General solubility in organic solvents is expected.
5-Bromothiophene-2-carboxylic acid 207.05[8]138-144[8]3.32 (Predicted)[8]White to light yellow crystalline powder.[8]
Thiophene-2,5-dicarboxylic acid 172.16>300Not availableVery soluble in water.

Note: Experimental data for this compound is limited. Predicted values are based on established chemical principles.

Understanding Reactivity: The Impact of Substituents

The reactivity of the thiophene ring and its carboxylic acid functional group is profoundly influenced by the electronic nature of its substituents.

The Unique Profile of this compound

The defining feature of this compound is the presence of a strongly electron-withdrawing cyano (-CN) group at the 4-position. This has several important consequences for its reactivity:

  • Increased Acidity: The cyano group's inductive and resonance effects withdraw electron density from the carboxylic acid, stabilizing the carboxylate anion and thus increasing its acidity (lowering the pKa) compared to the unsubstituted thiophene-2-carboxylic acid. This can be advantageous in reactions where deprotonation of the carboxylic acid is a key step.

  • Activation of the Carboxylic Acid: The electron-withdrawing nature of the cyano group enhances the electrophilicity of the carbonyl carbon in the carboxylic acid, making it more susceptible to nucleophilic attack. This can facilitate amide bond formation and other coupling reactions.

  • Modulation of Ring Reactivity: The cyano group deactivates the thiophene ring towards electrophilic aromatic substitution. However, it can act as a handle for further functionalization, for instance, through nucleophilic aromatic substitution under certain conditions or by conversion to other functional groups.

Comparison with Other Thiophene Building Blocks
  • Thiophene-2-carboxylic acid: This is the parent compound, offering a baseline for reactivity. It undergoes typical reactions of a carboxylic acid and can be functionalized at the 5-position through lithiation.[2]

  • 5-Bromothiophene-2-carboxylic acid: The bromine atom at the 5-position provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[8] The bromine atom is a good leaving group, making this compound a cornerstone for building complex molecular architectures.

  • Thiophene-2,5-dicarboxylic acid: This symmetrical building block is ideal for the synthesis of polymers and metal-organic frameworks (MOFs). The two carboxylic acid groups can be used to create extended, ordered structures.

Key Synthetic Applications and Experimental Protocols

The true value of these building blocks is realized in their application in synthesis. While direct comparative studies are scarce, we can infer the relative performance based on their intrinsic properties.

Amide Coupling Reactions

Amide bond formation is one of the most common reactions in medicinal chemistry. The carboxylic acid is typically activated to facilitate coupling with an amine.

Rationale for Choosing this compound: The enhanced electrophilicity of the carbonyl carbon in this compound may lead to faster reaction times or allow for the use of less reactive amines compared to thiophene-2-carboxylic acid.

Figure 1: General workflow for amide bond formation.

Experimental Protocol: Amide Coupling of 5-Bromothiophene-2-carboxylic acid

This protocol can be adapted for this compound, potentially with milder conditions or shorter reaction times.

  • Dissolution: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1.1 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. 5-Bromothiophene-2-carboxylic acid is an excellent substrate for this reaction. While this compound itself is not a direct partner for Suzuki coupling at the 4-position, it can be synthesized from a halogenated precursor which can participate in such reactions.

Figure 2: Generalized Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromothiophene-2-carboxylate Ester

  • Reactant Mixture: In a reaction vessel, combine the 5-bromothiophene-2-carboxylate ester (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a mixture of a solvent such as toluene and water (e.g., 4:1 ratio).

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

Applications in Drug Discovery and Materials Science

  • This compound: The cyano group can serve as a bioisostere for other functional groups or as a handle for creating covalent inhibitors, a growing area in drug discovery. In materials science, the strong dipole moment of the cyano group can be exploited to tune the electronic properties of organic semiconductors.

  • Thiophene-2-carboxylic acid: A versatile starting material for a wide range of pharmaceuticals, including the anti-inflammatory drug Suprofen.[2]

  • 5-Bromothiophene-2-carboxylic acid: Extensively used in the synthesis of kinase inhibitors and other complex bioactive molecules where the introduction of an aryl or heteroaryl group at the 5-position is desired.

  • Thiophene-2,5-dicarboxylic acid: Primarily used in the construction of coordination polymers and other materials with ordered structures.

Conclusion: Selecting the Right Building Block

The choice between this compound and other thiophene building blocks depends on the specific synthetic goal and desired properties of the target molecule.

  • Choose this compound when:

    • Enhanced acidity or electrophilicity of the carboxylic acid is desired.

    • The cyano group is a key pharmacophore or a precursor for other functional groups.

    • Modulation of electronic properties through a strong dipole is required.

  • Choose Thiophene-2-carboxylic acid for:

    • A simple, fundamental thiophene scaffold.

    • When functionalization at the 5-position via lithiation is planned.

  • Choose 5-Bromothiophene-2-carboxylic acid for:

    • Versatile C-C bond formation via cross-coupling reactions at the 5-position.

    • Building complex, multi-ring systems.

  • Choose Thiophene-2,5-dicarboxylic acid for:

    • Synthesis of polymers and metal-organic frameworks.

    • Creating symmetrical molecules with extended conjugation.

By understanding the unique characteristics of each of these valuable building blocks, researchers can make informed decisions to accelerate their synthetic endeavors in drug discovery and materials science.

References

A Comparative Guide to the Reactivity of 4-Cyanothiophene and 5-Cyanothiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene and its derivatives are indispensable building blocks for the synthesis of pharmaceuticals and functional materials. The introduction of a cyano (-CN) group, a potent electron-withdrawing substituent, profoundly influences the electronic properties and reactivity of the thiophene ring. The constitutional isomers, 4-cyanothiophene (thiophene-3-carbonitrile) and 5-cyanothiophene (thiophene-2-carbonitrile), while structurally similar, exhibit distinct reactivity profiles that are critical to understand for strategic molecular design and synthesis.

This guide provides an in-depth, objective comparison of the reactivity of 4-cyanothiophene and 5-cyanothiophene. We will delve into the fundamental electronic differences that govern their behavior in key chemical transformations, supported by available experimental data and established synthetic protocols.

Electronic Landscape: The Root of Reactivity Differences

The position of the electron-withdrawing cyano group on the thiophene ring dictates the distribution of electron density, which in turn governs the susceptibility of different ring positions to electrophilic or nucleophilic attack.

  • 5-Cyanothiophene (Thiophene-2-carbonitrile): The cyano group at the 2-position (an alpha-position) exerts a strong -I (inductive) and -M (mesomeric) effect. This deactivates the entire ring towards electrophilic attack compared to unsubstituted thiophene. The electron density is significantly withdrawn from the C5 position, making it the most electron-deficient and thus a prime target for nucleophilic attack. Conversely, electrophilic attack is most likely to occur at the C4 position, which is the least deactivated position.

  • 4-Cyanothiophene (Thiophene-3-carbonitrile): With the cyano group at the 3-position (a beta-position), the deactivating effects are distributed differently. The C2 and C5 positions (alpha-positions) are the most electron-deficient and therefore the most susceptible to nucleophilic attack. Electrophilic substitution is generally disfavored but would preferentially occur at the C2 or C5 positions, as the intermediate carbocations receive some stabilization from the sulfur atom.

Theoretical studies on the electronic structure of cyanothiophenes support these general principles, indicating that the precise location of the cyano group creates distinct electronic environments within the two isomers.[1][2]

Comparative Reactivity in Key Transformations

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the cyano group deactivates the thiophene ring towards electrophilic aromatic substitution (SEAr).[3][4] Consequently, harsher reaction conditions are often required compared to unsubstituted thiophene. The regioselectivity of these reactions is a key point of differentiation between the two isomers.

General Reactivity Trend: Unsubstituted Thiophene > 4-Cyanothiophene > 5-Cyanothiophene

While direct comparative kinetic data is scarce, the stronger deactivating effect of the 2-cyano group suggests that 5-cyanothiophene is less reactive towards electrophiles than 4-cyanothiophene.

Expected Regioselectivity:

IsomerMajor Electrophilic Substitution SiteMinor Site(s)
5-Cyanothiophene C4C3
4-Cyanothiophene C2 or C5-

Experimental Protocol: Chloromethylation of 3-Cyanothiophene (4-Cyanothiophene)

A practical example of an electrophilic substitution on 3-cyanothiophene is chloromethylation.

Procedure: [5]

  • To a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 1.09 g (0.01 mol) of 3-cyanothiophene, 0.75 g (0.025 mol) of paraformaldehyde, 0.0016 mol of 1-butyl-3-methylimidazolium chloride, and 4 mL of concentrated hydrochloric acid (36%).

  • Stir the mixture magnetically and heat to 40°C.

  • Maintain the reaction at 40°C for 6 hours.

  • After the reaction is complete, the product, 4-cyano-2-chloromethylthiophene, can be isolated by distillation under reduced pressure.

Reported Results: [5]

  • Conversion of 3-cyanothiophene: 85.8%

  • Yield of 4-cyano-2-chloromethylthiophene: 74.0%

This protocol demonstrates that electrophilic substitution on 4-cyanothiophene preferentially occurs at the C2 position, which is an alpha-position adjacent to the sulfur atom and meta to the cyano group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of cyanothiophenes makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.[6][7][8][9][10][11] The cyano group acts as an activating group for this type of reaction.

General Reactivity Trend: 5-Cyanothiophene > 4-Cyanothiophene

The cyano group at the 2-position in 5-cyanothiophene provides better stabilization of the negative charge in the Meisenheimer intermediate during nucleophilic attack at the C5 position. This suggests that 5-cyanothiophene derivatives are generally more reactive in SNAr reactions than their 4-cyanothiophene counterparts.

Kinetic studies on the reaction of 3,5-dicyanothiophene with amines have provided quantitative data on the electrophilicity of the thiophene ring, confirming its susceptibility to nucleophilic attack when substituted with electron-withdrawing groups.[2]

Experimental Protocol: Aromatic Nucleophilic Substitution on a Halogenated Cyanothiophene Derivative (Illustrative)

Reaction: Nucleophilic substitution of a halogen with an amine on a nitro-substituted thiophene (an analogue for a cyano-substituted thiophene).

Procedure:

  • Dissolve the halogenated nitrothiophene in a suitable solvent (e.g., methanol, acetonitrile, or an ionic liquid).

  • Add an excess of the amine nucleophile (e.g., pyrrolidine, piperidine).

  • Stir the reaction mixture at a controlled temperature (e.g., 20-50°C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Upon completion, the product can be isolated by standard workup procedures, such as extraction and chromatography.

Metalation and Halogen-Metal Exchange

Deprotonation (metalation) of the thiophene ring with strong bases like organolithium reagents is a powerful tool for C-H functionalization. The acidity of the ring protons is significantly influenced by the position of the cyano group.

  • 5-Cyanothiophene: The proton at the C5 position is the most acidic due to the strong electron-withdrawing effect of the adjacent cyano group. However, direct deprotonation at C5 is often complicated by the nucleophilic addition of the organolithium reagent to the cyano group. Therefore, metalation of 5-halothiophenes via halogen-metal exchange is a more common strategy.

  • 4-Cyanothiophene: The protons at the C2 and C5 positions (alpha-positions) are the most acidic. Deprotonation with a strong base is expected to occur preferentially at one of these sites, likely C5 due to less steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of C-C bonds.[12][13][14][15] The reactivity of brominated cyanothiophenes in these reactions provides a good measure of their utility as synthetic building blocks.

General Reactivity Trend for Oxidative Addition: 5-Bromo-2-cyanothiophene > 2-Bromo-4-cyanothiophene

In the Suzuki-Miyaura reaction, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The electron-withdrawing cyano group can influence this step. For 5-bromo-2-cyanothiophene, the bromine is at an alpha-position, which is generally more reactive in oxidative addition than a bromine at a beta-position, as would be the case in a brominated 4-cyanothiophene derivative.

Experimental Protocol: Suzuki Cross-Coupling of 5-Bromothiophene-2-carboxylic Acid (a 5-Substituted Thiophene Analogue)

This protocol for a closely related 5-substituted thiophene derivative provides a framework for performing Suzuki couplings with these types of substrates.[16][17]

Procedure: [16][17]

  • To a reaction vessel, add 5-bromothiophene-2-carboxylic acid derivative (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically between 80-100°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, perform an aqueous workup, and purify the product by column chromatography.

Representative Data for Suzuki Coupling of 5-Bromothiophene-2-carboxylic Acid Derivatives: [16][17]

Arylboronic AcidProduct Yield (%)
Phenylboronic acid50-76
4-Methylphenylboronic acid33-72
4-Methoxyphenylboronic acid65-78

These yields demonstrate the feasibility of Suzuki couplings on 5-substituted thiophenes. Similar conditions can be applied to cyanothiophene derivatives, with the expectation that the electronic effects of the cyano group will influence the reaction rates and yields.

Summary of Reactivity Comparison

Reaction Type4-Cyanothiophene5-CyanothiopheneKey Differentiator
Electrophilic Aromatic Substitution More reactive; substitution at C2 or C5.Less reactive; substitution at C4.Position of the cyano group and its deactivating effect.
Nucleophilic Aromatic Substitution Less reactive; attack at C2 or C5.More reactive; attack at C5.Stabilization of the Meisenheimer intermediate.
Metalation (Deprotonation) Deprotonation at C2 or C5.C5 proton is most acidic but prone to nucleophilic addition at the cyano group.Acidity of ring protons.
Pd-Catalyzed Cross-Coupling Reactivity depends on the position of the halogen.Generally more reactive if the halogen is at the 5-position.Ease of oxidative addition.

Conclusion

The isomeric 4- and 5-cyanothiophenes, while differing only in the position of the cyano group, exhibit distinct and predictable patterns of reactivity. 5-Cyanothiophene is generally more susceptible to nucleophilic attack at the C5 position and its halogenated derivatives are often more reactive in palladium-catalyzed cross-coupling reactions. Conversely, 4-cyanothiophene is comparatively more reactive towards electrophiles, with substitution occurring at the alpha-positions.

A thorough understanding of these reactivity differences is paramount for drug development professionals and researchers in medicinal and materials chemistry. This knowledge enables the strategic design of synthetic routes to access novel and complex thiophene-based molecules with desired substitution patterns and properties. The choice between a 4-cyanothiophene or a 5-cyanothiophene scaffold should be a deliberate one, guided by the intended chemical transformations and the desired final molecular architecture.

Visualization of Reactivity Principles

Figure 1. A conceptual diagram summarizing the comparative reactivity of 4-cyanothiophene and 5-cyanothiophene in key reaction types.

References

The Thiophene Advantage: A Comparative Guide to Thiophene-Based Linkers in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Benzene Rings

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for applications ranging from gas storage and separation to catalysis and targeted drug delivery. The choice of the organic linker is a critical design parameter that dictates the final properties of the MOF. While 1,4-benzenedicarboxylate (BDC) has served as a foundational building block, the field is increasingly looking towards heterocyclic linkers to impart unique functionalities.

This guide provides an in-depth comparative analysis of MOFs synthesized with different thiophene-based linkers. Thiophene, a sulfur-containing aromatic heterocycle, offers distinct electronic properties and coordination geometries compared to its carbocyclic counterpart. The presence of the polarizable sulfur atom can enhance selectivity for specific guest molecules and introduce novel catalytic activities.[1] Here, we will dissect the causal relationships between linker structure and MOF performance, supported by experimental data, to provide a clear, authoritative resource for designing next-generation materials.

The Rationale for Thiophene Linkers: Causality in MOF Design

The decision to incorporate a thiophene moiety into a MOF linker is driven by several key factors rooted in its fundamental chemical nature:

  • Enhanced Selectivity through Dipolar Interactions: The sulfur heteroatom in the thiophene ring creates a dipole moment and possesses a higher polarizability than a carbon atom in a benzene ring. This allows for stronger, more specific interactions with polar guest molecules like carbon dioxide (CO₂). The sulfur atom can act as a soft Lewis base, leading to favorable induced dipole-dipole interactions with quadrupolar molecules like CO₂.[1] This enhanced binding affinity is a direct cause of improved gas uptake and selectivity, a crucial factor in carbon capture and gas purification applications.

  • Tuning Electronic Properties and Catalytic Activity: The thiophene ring is more electron-rich than benzene, which can influence the electronic environment of the metal nodes. This modification can be harnessed to tune the catalytic activity of the MOF. For example, the sulfur and oxygen atoms within certain thiophene-based MOFs can act as synergistic Lewis acid and base sites, facilitating reactions like CO₂ cycloaddition.[1]

  • Modified Coordination and Network Topology: The bond angles within a five-membered thiophene ring differ from those in a six-membered benzene ring. Utilizing bent linkers, such as those derived from fused thiophene systems, can lead to the formation of different network topologies compared to what is achievable with linear linkers. This allows for the construction of MOFs with unique pore shapes and sizes that are not accessible with traditional linear linkers.[2]

The following sections will provide a comparative analysis of MOFs constructed from three distinct linkers to illustrate these principles: a simple thiophene dicarboxylate, a more complex bithiophene dicarboxylate, and a benchmark benzene dicarboxylate for comparison.

Comparative Analysis: Performance Data

The true impact of linker selection is best understood through quantitative performance metrics. The following table summarizes key experimental data for MOFs synthesized with different aromatic dicarboxylate linkers, highlighting the influence of the thiophene moiety.

MOF Linker Metal Node BET Surface Area (m²/g) CO₂ Uptake (cm³/g at 273K, 1 bar) CO₂/N₂ Selectivity Qst for CO₂ (kJ/mol) Key Finding
[Zn₂(bdc)₂dabco] Benzene-1,4-dicarboxylate (BDC)Zn₂ paddlewheel~1100122[1]~20[1]22.4[1]Benchmark performance for a standard aromatic linker.
[Zn₂(tdc)₂dabco] Thiophene-2,5-dicarboxylate (TDC)Zn₂ paddlewheel~1050153 [1]~30 [1]25.1 [1]Direct substitution of benzene with thiophene significantly boosts CO₂ uptake and selectivity.[1]
[Co₃(btdc)₃(bpy)₂] 2,2′-bithiophen-5,5′-dicarboxylate (btdc)Co₃ trinuclear667[3]73.5[3]35.7 [3]26.1 [3]The extended bithiophene linker, while resulting in a lower surface area in this specific structure, shows very high selectivity.[3]
UiO-66 Benzene-1,4-dicarboxylate (BDC)Zr₆O₄(OH)₄1180-1240[4]~56 (at 298K)-~20-22High stability benchmark with a standard linker.
DUT-51(Zr) Dithieno[3,2-b;2′,3′-d]thiophene-2,6-dicarboxylate (DTTDC)Zr₆O₆(OH)₂----A bent, fused-thiophene linker leads to a different (reo) topology compared to the fcu topology of UiO-66.[2]

Note: Direct comparison should be made with caution as the metal node and overall framework topology can significantly influence properties. The Zn-based MOFs offer the most direct comparison of linker effects. Qst (isosteric heat of adsorption) indicates the strength of interaction between the gas and the MOF.

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed protocols for the synthesis and characterization of these materials are essential. The following sections provide step-by-step methodologies for a representative thiophene-based MOF and the key analyses performed.

Protocol 1: Solvothermal Synthesis of [Zn₂(tdc)₂dabco]

This protocol describes the synthesis of a MOF with a simple thiophene linker, chosen for its direct comparability to the well-known BDC analogue.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Thiophene-2,5-dicarboxylic acid (H₂tdc)

  • 1,4-Diazabicyclo[2.2.2]octane (dabco)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O and 1.0 mmol of H₂tdc in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of the dabco pillar ligand in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a preheated isothermal oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature.

  • Colorless, block-shaped crystals will have formed. Decant the mother liquor.

  • To activate the MOF, wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to exchange the DMF solvent within the pores.

  • Dry the crystals under a dynamic vacuum at 150 °C for 12 hours to fully remove the solvent molecules and activate the framework for gas adsorption studies.

Protocol 2: Gas Adsorption Analysis

This protocol outlines the standard procedure for evaluating the porosity and gas uptake performance of the synthesized MOFs.

Instrumentation:

  • Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity gases (N₂, CO₂)

  • Vacuum pump and heating mantle for sample activation

Procedure:

  • Sample Activation: Accurately weigh approximately 100 mg of the synthesized MOF into a sample tube. Attach the tube to the degassing port of the analyzer. Heat the sample to 150 °C under high vacuum for at least 12 hours to remove all guest solvents.

  • Surface Area Measurement (BET): After activation, cool the sample to 77 K using a liquid nitrogen bath. Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range of 10⁻⁶ to 1.0. Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method from the adsorption data in the P/P₀ range of 0.05 to 0.3.

  • CO₂ Uptake Measurement: Exchange the liquid nitrogen bath for a temperature-controlled water bath set to 273 K or 298 K. Perform a CO₂ adsorption isotherm measurement up to a pressure of 1 bar.

  • Selectivity Calculation: The ideal adsorption selectivity for CO₂ over N₂ can be estimated from the ratio of the initial slopes of the single-component adsorption isotherms at low pressure.

  • Isosteric Heat of Adsorption (Qst) Calculation: Measure CO₂ adsorption isotherms at two different temperatures (e.g., 273 K and 298 K). Apply the Clausius-Clapeyron equation to the isotherm data to calculate the Qst, which provides a measure of the binding energy between CO₂ and the MOF framework.

Visualizing the Design Logic and Workflow

Diagrams are essential for conceptualizing the relationships between linker choice, synthesis, and final material performance.

MOF_Design_Logic cluster_Linker Linker Selection cluster_Properties Inherent Linker Properties cluster_MOF Resulting MOF Properties L_BDC Benzene-1,4-dicarboxylate (BDC) P_Geom Linear Geometry L_BDC->P_Geom P_Elec Standard Aromatic L_BDC->P_Elec L_TDC Thiophene-2,5-dicarboxylate (TDC) P_TGeom Quasi-Linear Geometry L_TDC->P_TGeom P_TElec Electron-Rich Sulfur Heteroatom L_TDC->P_TElec L_BTDC Bithiophene-dicarboxylate (BTDC) P_BTGeom Extended Length L_BTDC->P_BTGeom P_BTElec Increased π-conjugation L_BTDC->P_BTElec M_Pore Standard Porosity & Stability P_Geom->M_Pore M_Select Baseline Selectivity P_Elec->M_Select M_T_Pore Similar Porosity P_TGeom->M_T_Pore M_T_Select Enhanced CO₂ Selectivity (Dipolar Interactions) P_TElec->M_T_Select M_BT_Pore Modified Pore Size P_BTGeom->M_BT_Pore M_BT_Select High Selectivity (Stronger Host-Guest Interaction) P_BTElec->M_BT_Select MOF_Workflow cluster_Synth Synthesis cluster_Activation Activation cluster_Characterization Characterization & Analysis S1 Dissolve Metal Salt & Thiophene Linker in DMF S2 Add Pillar Ligand (e.g., dabco) S1->S2 S3 Solvothermal Reaction (120 °C, 24h) S2->S3 S4 Isolate & Wash Crystals S3->S4 A1 Solvent Exchange (DMF -> Methanol) S4->A1 A2 Heat under Vacuum (150 °C, 12h) A1->A2 C1 PXRD (Confirm Crystallinity) A2->C1 C2 TGA (Assess Thermal Stability) A2->C2 C3 Gas Adsorption (N₂, CO₂) (Measure BET Area & Uptake) A2->C3 C4 Calculate Selectivity & Heat of Adsorption C3->C4

References

Benchmarking the Synthetic Utility of 4-Cyanothiophene-2-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the thiophene nucleus holds a privileged position. This guide provides an in-depth technical comparison of 4-Cyanothiophene-2-carboxylic acid, a versatile building block, against its unsubstituted counterpart, Thiophene-2-carboxylic acid. We will explore their comparative performance in key synthetic transformations, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Thiophene Scaffold and the Influence of the Cyano Group

Thiophene-2-carboxylic acid and its derivatives are integral components in a wide array of therapeutic agents and functional materials. The carboxylic acid handle at the 2-position provides a convenient anchor for a variety of chemical transformations, including amide bond formation and cross-coupling reactions. The introduction of a cyano group at the 4-position, as in this compound, significantly alters the electronic properties of the thiophene ring.

The cyano group is a potent electron-withdrawing group, which can profoundly influence the reactivity of the carboxylic acid and the thiophene ring itself. Theoretical studies suggest that the position of the cyano group has a distinct effect on the electronic structure of the thiophene ring[1]. This guide will delve into the practical implications of this electronic modulation on common synthetic reactions.

Comparative Analysis of Synthetic Utility

To provide a clear and objective comparison, we will examine three fundamental synthetic transformations:

  • Amide Bond Formation: A ubiquitous reaction in medicinal chemistry for the synthesis of bioactive molecules.

  • Suzuki-Miyaura Cross-Coupling: A powerful tool for the construction of C-C bonds, enabling the synthesis of complex biaryl structures.

  • Decarboxylation: A key transformation for the introduction of a proton or other functional groups at the 2-position of the thiophene ring.

Amide Bond Formation: The Impact of Electronic Effects on Reactivity

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis. The reactivity of the carboxylic acid is a critical factor in the efficiency of this transformation. The electron-withdrawing nature of the cyano group in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates or milder reaction conditions compared to the unsubstituted Thiophene-2-carboxylic acid.

Table 1: Comparison of Amide Coupling Reactions

EntryCarboxylic AcidAmineCoupling ReagentsSolventConditionsYieldReference
1This compoundAnilineEDC, DMAP, HOBt (cat.)CH3CN23 °C, 18 hGood to ExcellentHypothetical data based on[2]
2Thiophene-2-carboxylic acidAnilineEDC, DMAP, HOBt (cat.)CH3CN23 °C, 18 hGood to ExcellentHypothetical data based on[2]
3This compoundBenzylamineTiCl4, PyridinePyridineRefluxModerateHypothetical data based on[3]
4Thiophene-2-carboxylic acidBenzylamineTiCl4, PyridinePyridineRefluxModerateHypothetical data based on[3]

Note: The yields presented are generalized from similar reactions due to the lack of direct comparative studies in the searched literature. Researchers should optimize conditions for their specific substrates.

Experimental Protocol: General Procedure for Amide Coupling using EDC/DMAP/HOBt

This protocol is a general guideline and may require optimization for specific substrates.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve carboxylic acid (1.2 eq) in CH3CN B Add amine (1.0 eq) A->B C Add EDC (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq) B->C D Stir at 23 °C for 18 h C->D E Quench with water D->E F Extract with ethyl acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate and purify by column chromatography G->H

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Methodology:

  • To a solution of the respective thiophene carboxylic acid (1.2 equivalents) in acetonitrile (CH3CN), add the amine (1.0 equivalent).

  • To this mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equivalent), 4-dimethylaminopyridine (DMAP) (1.0 equivalent), and a catalytic amount of hydroxybenzotriazole (HOBt) (0.1 equivalents).

  • Stir the reaction mixture at room temperature (23 °C) for 18 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Suzuki-Miyaura Cross-Coupling: A Gateway to Arylated Thiophenes

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. In the context of thiophene carboxylic acids, this reaction is typically performed on a halogenated derivative. To benchmark this compound, we will consider a synthetic sequence where the carboxylic acid is first converted to a bromo-derivative, which then undergoes Suzuki coupling. The electronic nature of the cyano group can influence both the initial bromination step and the subsequent cross-coupling reaction.

While no direct Suzuki coupling of this compound was found, a relevant analogue, 5-bromothiophene-2-carboxylic acid, has been successfully utilized in Suzuki reactions to synthesize various 5-arylthiophene-2-carboxylic acids[4][5]. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has also been reported via the Suzuki coupling of the corresponding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide[3]. These examples provide a solid foundation for predicting the behavior of a hypothetical 5-bromo-4-cyanothiophene-2-carboxylic acid in similar transformations. The electron-withdrawing cyano group would likely enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Thiophene Derivatives

EntryThiophene SubstrateBoronic Acid/EsterCatalystBaseSolventConditionsYieldReference
15-Bromothiophene-2-carboxylic acidPhenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2OReflux, >20 h~70%[4][5]
25-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Methoxyphenylboronic acidPd(PPh3)4K3PO41,4-Dioxane/H2OReflux, >20 h57%[3]
34-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acidPd(PPh3)4K3PO4Toluene90 °C, 12 hExcellent[6][7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on procedures for similar bromo-thiophene derivatives and would require adaptation for 5-bromo-4-cyanothiophene-2-carboxylic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine bromo-thiophene (1.0 eq), boronic acid (1.1 eq), Pd(PPh3)4 (7 mol%), and K3PO4 (2.0 eq) in a Schlenk flask B Add 1,4-dioxane and water A->B C Degas the mixture B->C D Heat to reflux for >20 h under inert atmosphere C->D E Cool to RT and dilute with water D->E F Extract with ethyl acetate E->F G Wash with brine, dry over Na2SO4 F->G H Concentrate and purify by column chromatography G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the bromo-thiophene derivative (1.0 equivalent), the arylboronic acid or ester (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (7 mol%), and potassium phosphate (2.0 equivalents).

  • Add a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 30 minutes.

  • Heat the mixture to reflux and stir for over 20 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Decarboxylation: Accessing the 2-Position of the Thiophene Ring

Decarboxylation of thiophene-2-carboxylic acids is a valuable transformation for synthesizing 2-unsubstituted or 2-deuterated thiophenes. The ease of decarboxylation is influenced by the stability of the intermediate formed upon loss of carbon dioxide. Generally, decarboxylation of simple aromatic carboxylic acids requires harsh conditions. However, the presence of certain functional groups can facilitate this process.

Alternatives to this compound

For synthetic applications where the cyano group is not a required functionality in the final product, Thiophene-2-carboxylic acid serves as a direct and often more cost-effective alternative. Its reactivity in amide coupling and as a precursor for Suzuki coupling (after halogenation) is well-established[10].

For the introduction of other functionalities at the 4-position, a variety of substituted thiophene-2-carboxylic acids are commercially available or can be synthesized through established methods.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of functionalized thiophene derivatives. The presence of the electron-withdrawing cyano group is anticipated to enhance the reactivity of the carboxylic acid towards nucleophilic attack in amide formation and to activate the thiophene ring for certain transformations. However, a significant gap exists in the literature regarding direct comparative studies of its synthetic utility against the parent Thiophene-2-carboxylic acid.

This guide has provided a framework for understanding the potential advantages of using this compound and has outlined general experimental protocols for its key transformations. Further experimental work is crucial to quantify the impact of the cyano group on reaction yields, rates, and substrate scope. Such studies will undoubtedly solidify the position of this compound as a key tool in the arsenal of medicinal and materials chemists.

References

A Practical Guide to Profiling the Selectivity of 4-Cyanothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework and detailed experimental protocols for evaluating the cross-reactivity of novel compounds derived from the 4-Cyanothiophene-2-carboxylic acid scaffold. We will move beyond simple data reporting to explain the causality behind experimental design, ensuring that the described workflows are robust, self-validating, and grounded in established scientific principles.

Introduction: The Thiophene Scaffold and the Imperative of Selectivity

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, including antiviral (as HCV NS5B polymerase inhibitors), antimicrobial, and anticancer properties.[1][2][3] The this compound core, in particular, offers a versatile starting point for generating novel therapeutics. The cyano group can act as a key hydrogen bond acceptor, while the carboxylic acid provides a convenient handle for synthetic elaboration into amides, esters, and other functional groups.

However, as with any therapeutic candidate, efficacy is only half the story. A lack of specificity—or "cross-reactivity"—can lead to off-target toxicities, unforeseen side effects, or even beneficial polypharmacology. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of drug development.

This guide will use a hypothetical lead molecule, "ThioCy-amide-01" , an amide derivative of this compound identified as a potent inhibitor of Kinase Target A , to illustrate a best-practice workflow for comprehensive cross-reactivity profiling.

Designing the Selectivity Screening Cascade

A tiered or cascaded approach to selectivity profiling is the most efficient method for allocating resources and generating decision-driving data. The process moves from high-throughput, target-focused assays to broader, more complex biological systems.

G cluster_0 Tier 1: Primary Potency cluster_1 Tier 2: On-Target Family Selectivity cluster_2 Tier 3: Broad Off-Target Liability cluster_3 Tier 4: Cellular Confirmation T1 Biochemical Assay vs. Primary Target (Kinase A) (e.g., TR-FRET) T2 Screen vs. Related Kinases (e.g., Kinase B, C, D from same subfamily) T1->T2  Confirm Potency  (IC50 < 100 nM) T3 Broad Panel Screen (e.g., Eurofins SafetyScreen 44™) Targets: GPCRs, Ion Channels, Transporters, other enzymes T2->T3  Establish Family  Selectivity (>100-fold) T4 Cell-Based Assays for Key Hits - Target Engagement (CETSA) - Functional Response (e.g., Ca2+ Flux) T3->T4  Investigate Hits of Concern  (e.g., hERG, 5-HT2B)

Caption: A tiered workflow for selectivity profiling.

Comparative Data Presentation: A Case Study with ThioCy-amide-01

Effective data presentation is crucial for making informed comparisons. The goal is to quantify selectivity, often expressed as a "selectivity ratio" (Off-Target IC50 / On-Target IC50). A higher ratio indicates greater selectivity.

Table 1: Structure of Hypothetical Lead Compound

Compound IDStructure
ThioCy-amide-01
Note: Structure is illustrative.

Table 2: Comparative Selectivity Profile of ThioCy-amide-01

TargetTarget ClassAssay TypeIC50 (nM)Selectivity Ratio (vs. Kinase A)
Kinase A (Primary) Ser/Thr KinaseTR-FRET15 1x
Kinase B (Family)Ser/Thr KinaseTR-FRET1,850123x
Kinase C (Family)Ser/Thr KinaseTR-FRET>10,000>667x
VEGFR2 (Off-Target)Tyr KinaseBiochemical8,500567x
hERG (Off-Target)Ion ChannelRadioligand Binding>10,000>667x
5-HT2B (Off-Target)GPCRRadioligand Binding45030x

Interpretation: The data in Table 2 clearly demonstrates that ThioCy-amide-01 is a potent inhibitor of its primary target, Kinase A. It shows excellent selectivity against related family members (Kinase B, C) and the broader kinase panel (VEGFR2). Critically, it shows no liability at the hERG channel, a major flag for cardiotoxicity. However, the 30-fold selectivity against the 5-HT2B receptor is a potential concern that warrants further investigation in a cellular functional assay (Tier 4).

Key Experimental Protocols

The trustworthiness of any comparison guide rests on the integrity of its methodologies. The following protocols are detailed, step-by-step guides for key assays in the selectivity cascade.

Protocol 1: Tier 1 - TR-FRET Biochemical Assay for Primary Target (Kinase A)

Causality: This assay format is chosen for its robustness, low background, and homogeneous (no-wash) nature, making it ideal for automated screening. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the inhibition of substrate phosphorylation by detecting the proximity of a europium-labeled antibody (binding to the phosphorylated substrate) and a ULight™-labeled peptide substrate.

Materials:

  • Recombinant human Kinase A enzyme

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • TR-FRET detection buffer

  • ATP, MgCl₂, DTT, Brij-35

  • 384-well low-volume white plates

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of ThioCy-amide-01 in 100% DMSO, starting at 1 mM.

  • Assay Plate Stamping: Transfer 50 nL of each compound concentration into the assay plate using an acoustic dispenser. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known broad-spectrum kinase inhibitor (positive control, 100% inhibition).

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate solution in reaction buffer containing Kinase A and the ULight™-peptide substrate. Dispense 5 µL into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation: Prepare a 2X ATP solution in reaction buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors. Add 5 µL to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range (<20% substrate consumption).

  • Detection: Prepare a 1X detection mix containing the Europium-labeled antibody and EDTA (to stop the kinase reaction). Add 10 µL to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, measuring emissions at 615 nm and 665 nm after a 340 nm excitation. Calculate the TR-FRET ratio (665nm/615nm * 10,000).

  • Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Tier 4 - Cellular Target Engagement via CETSA®

Causality: A biochemical hit does not guarantee a compound can engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) directly measures target engagement by exploiting the principle that a ligand-bound protein is thermally stabilized. This confirms that a compound can cross the cell membrane and bind its intended target.

Materials:

  • Cell line expressing the target of interest (e.g., Kinase A or the off-target 5-HT2B)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • ThioCy-amide-01

  • PCR tubes and a thermal cycler

  • Instrumentation for protein quantification (e.g., Western Blot or ELISA)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration (e.g., 10x IC50) of ThioCy-amide-01 for 1-2 hours in culture conditions.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or another specific protein detection method.

  • Analysis: Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization.

cluster_CETSA CETSA® Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Aliquot A->B C 3. Heat Across Temperature Gradient B->C D 4. Lyse Cells (Freeze-Thaw) C->D E 5. Centrifuge to Separate Soluble vs. Precipitated Protein D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Plot Melting Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound strategy for profiling the cross-reactivity of novel this compound derivatives. By moving from broad biochemical screens to specific, mechanistic cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The hypothetical data for ThioCy-amide-01 illustrates how this process can identify potential liabilities (the 5-HT2B interaction) that require further study, thereby guiding the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies to improve selectivity. The principles and protocols described herein are designed to ensure scientific integrity and generate the high-quality, reproducible data necessary for advancing promising new chemical entities toward the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Cyanothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like 4-Cyanothiophene-2-carboxylic acid requires not just procedural knowledge, but a deep understanding of the chemical's nature and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step plan for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment & Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the subject chemical is paramount. This compound (CAS No. 406719-77-5) is a solid powder utilized as a building block in organic synthesis.[1] Its hazard profile dictates the necessary precautions for handling and the rationale behind its specific disposal requirements.

The primary hazards, as identified in its Safety Data Sheet (SDS), are related to direct contact and inhalation.[2][3][4] The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[2][3][4] While acute toxicity information is limited, the presence of both a carboxylic acid and a nitrile functional group necessitates a cautious approach.[2] Carboxylic acids can be corrosive, and nitrile-containing compounds have the potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures.[5][6]

Property Information Source(s)
CAS Number 406719-77-5[1]
Molecular Formula C6H3NO2S
Physical State Powder Solid[2]
GHS Hazard Class Skin Irritant (Cat. 2), Serious Eye Irritant (Cat. 2), Respiratory Irritant (Cat. 3)[2][3][4]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2][7]
Incompatible Materials Strong oxidizing agents. Avoid strong acids and bases.[3][4][8]
Hazardous Decomp. Carbon oxides (CO, CO2), Sulfur oxides (SOx). Nitrogen oxides (NOx) are also likely.[2][3]

Personal Protective Equipment (PPE) and Safety Precautions

Given the irritant nature of this compound, establishing a barrier between the researcher and the chemical is the first line of defense. The choice of PPE is not merely a checklist item; it is a direct response to the identified hazards.

PPE Component Specification & Rationale Source(s)
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears before use.
Rationale: Prevents skin contact, which can cause irritation.[2]
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield if there is a splash risk.[9]
Rationale: Protects against serious eye irritation from airborne powder or splashes.[2]
Skin/Body Protection Standard laboratory coat. Ensure it is fully buttoned.[9]
Rationale: Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood to avoid inhaling dust.[10]
Rationale: Mitigates the risk of respiratory tract irritation.[2]

Operational Causality: Always handle this compound in a chemical fume hood to control exposure to airborne particulates.[10] Before beginning work, ensure that an eyewash station and safety shower are accessible and unobstructed, a standard requirement by the Occupational Safety and Health Administration (OSHA) for handling corrosive or irritating materials.[10][11]

Waste Characterization: A Regulatory Imperative

The universal guidance from safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[2][3][4] However, before this can happen, the waste generator (the laboratory) has a legal responsibility to characterize the waste according to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[12] This process determines if the material is a regulated hazardous waste.

Waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" (Ignitability, Corrosivity, Reactivity, Toxicity).[13]

  • Listed Waste: this compound is not typically found on the EPA's F, K, P, or U lists.[13] These lists are generally for common industrial waste streams or specific commercial chemical products.

  • Characteristic Waste: The determination must be made based on the properties of the waste stream.

    • Corrosivity (D002): While the solid itself is not corrosive in the regulatory sense, solutions of this acid could be. If dissolved in water, the pH would need to be tested. A pH of ≤ 2 or ≥ 12.5 would classify it as corrosive hazardous waste.[14]

    • Reactivity (D003): This is a critical consideration for a nitrile-containing compound. If the waste is capable of generating toxic gases (like HCN) when exposed to a pH between 2 and 12.5, it could be classified as reactive.[14]

    • Toxicity (D-codes): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). This is less likely for this specific compound unless it is mixed with other toxic chemicals.[15]

The following decision tree illustrates the waste characterization process.

G Diagram 1: RCRA Waste Characterization Workflow start Start: Waste containing This compound generated is_unused Is the waste unused, pure commercial chemical product? start->is_unused check_pu_list Check EPA P & U Lists. (Unlikely to be listed) is_unused->check_pu_list Yes is_mixed Is the waste mixed with other solvents or reagents? is_unused->is_mixed No is_listed Is it on a P or U list? check_pu_list->is_listed is_listed->is_mixed No hazardous_waste Manage as RCRA HAZARDOUS WASTE (Use licensed disposal vendor) is_listed->hazardous_waste Yes check_f_list Does the mixture contain 'F-listed' solvents (e.g., acetone, xylene, methanol)? is_mixed->check_f_list Yes evaluate_char Evaluate for RCRA Characteristics (Corrosivity, Reactivity, Toxicity) is_mixed->evaluate_char No is_f_listed Is it an F-listed waste? check_f_list->is_f_listed is_f_listed->evaluate_char No is_f_listed->hazardous_waste Yes is_corrosive Is it an aqueous solution with pH <= 2 or >= 12.5? evaluate_char->is_corrosive is_reactive Can it generate toxic cyanide gas under acidic conditions? is_corrosive->is_reactive No is_corrosive->hazardous_waste Yes (D002) is_reactive->hazardous_waste Yes (D003) non_hazardous_waste Manage as Non-Hazardous Industrial/Chemical Waste (Consult institutional EHS policy) is_reactive->non_hazardous_waste No (pending Toxicity evaluation)

Caption: RCRA decision tree for waste characterization.

Step-by-Step Disposal Procedures

Based on the high likelihood of being classified as hazardous waste due to its irritant nature and chemical structure, all waste streams containing this compound should be handled as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Disposal of Unused/Excess Product
  • Do Not Discard in Trash or Sewer: This is a critical rule. Sewer disposal is environmentally irresponsible and potentially illegal. Solid trash disposal risks exposure to sanitation workers.

  • Containerize: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container that is in good condition.

  • Label as Waste: Attach a "Hazardous Waste" label. Fill out the label completely, including the full chemical name ("this compound"), concentration, and accumulation start date.

  • Segregate: Store the waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong acids and oxidizing agents.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials

This category includes items like used gloves, weigh boats, contaminated paper towels, and empty chemical containers.

  • Collection: Place all solid waste items contaminated with the chemical into a designated, durable, leak-proof container (e.g., a lined cardboard box or a plastic drum).

  • Labeling: Clearly label the container "Hazardous Waste" and list the contents as "Debris contaminated with this compound."

  • Empty Containers: An "empty" container may still contain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. The triple-rinsed container can then often be disposed of as non-hazardous solid waste, but institutional policy must be followed.

  • Storage & Pickup: Store and arrange for pickup as described in section 4.1.

Small-Scale Spill Decontamination & Cleanup

For a small spill (a few grams) inside a chemical fume hood:

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Neutralize/Absorb: Gently cover the spill with a chemical absorbent material suitable for acids, such as sodium bicarbonate or a commercial spill kit absorbent. Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.[16]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution.[17] Place the wipe into the hazardous waste container.

  • Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste.

G Diagram 2: Small Spill Response & Disposal Workflow spill Small Spill Occurs (in fume hood) alert Alert Area Personnel Restrict Access spill->alert ppe Don Full PPE (Gloves, Goggles, Lab Coat) alert->ppe absorb Gently Cover with Absorbent Material (e.g., Sodium Bicarbonate) ppe->absorb collect Carefully Sweep Mixture into Hazardous Waste Container absorb->collect decon Wipe Area with Soap & Water Solution collect->decon dispose_wipe Place Wipe in Hazardous Waste Container decon->dispose_wipe seal_label Seal and Label Container as Hazardous Waste dispose_wipe->seal_label schedule_pickup Arrange for EHS Pickup seal_label->schedule_pickup

Caption: Workflow for small spill response and disposal.

Emergency Procedures Summary

This section provides immediate guidance. Always consult the full Safety Data Sheet in an emergency.

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical attention.[2]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2]

  • Fire: Use dry chemical, carbon dioxide (CO2), or chemical foam. Firefighters must wear self-contained breathing apparatus (SCBA) due to hazardous decomposition products.[2]

By adhering to these rigorous, well-reasoned protocols, you ensure that your innovative work with this compound is conducted with the highest standards of safety and regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.